molecular formula C11H20N2O2 B1441546 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane CAS No. 1251015-62-9

2-Boc-7-amino-2-azabicyclo[2.2.1]heptane

Cat. No.: B1441546
CAS No.: 1251015-62-9
M. Wt: 212.29 g/mol
InChI Key: KBFKGKCNVPZMHL-UHFFFAOYSA-N
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Description

2-Boc-7-amino-2-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-5-8(13)9(7)12/h7-9H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFKGKCNVPZMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Value of 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, rigid bicyclic systems have emerged as "privileged structures," frameworks capable of interacting with multiple receptor types with high affinity.[1] 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane, a conformationally constrained diamine, represents a quintessential example of such a valuable building block. Its rigid structure provides a unique three-dimensional arrangement of functional groups, enabling precise interactions with biological targets.[2] This guide delves into the core attributes of this compound, from its synthesis and characterization to its burgeoning applications in drug development.

The 2-azabicyclo[2.2.1]heptane core is a structural motif of significant interest due to its presence in a variety of biologically active molecules.[3] The inherent rigidity of this bicyclic system reduces the entropic penalty upon binding to a target protein, a desirable feature in rational drug design.[1] The "Boc" (tert-butyloxycarbonyl) protecting group on one of the amino functionalities allows for selective chemical manipulation, making it a versatile intermediate for the synthesis of more complex molecules.

Core Synthesis and Mechanistic Insights

A logical synthetic strategy would involve the initial formation of a suitably substituted cyclopentane or cyclohexane precursor, followed by an intramolecular cyclization to forge the bicyclic system. The key is the strategic introduction of the nitrogen atoms and the subsequent protection and functionalization steps.

G cluster_0 Conceptual Synthetic Workflow Start Cyclopentadiene DielsAlder [4+2] Cycloaddition (Diels-Alder Reaction) Start->DielsAlder Dienophile Intermediate1 Bicyclic Alkene DielsAlder->Intermediate1 Functionalization Azide Formation/ Ring Opening Intermediate1->Functionalization Intermediate2 Azido-alcohol Functionalization->Intermediate2 Reduction Reduction of Azide & Alkene Intermediate2->Reduction Intermediate3 Amino-alcohol Reduction->Intermediate3 BocProtection Boc Protection Intermediate3->BocProtection Intermediate4 Boc-protected Amino-alcohol BocProtection->Intermediate4 Cyclization Intramolecular Cyclization Intermediate4->Cyclization FinalProduct This compound Cyclization->FinalProduct

Caption: Conceptual workflow for the synthesis of the 2-azabicyclo[2.2.1]heptane core.

A more detailed, plausible experimental protocol based on common organic synthesis techniques is outlined below.

Exemplary Synthetic Protocol (Hypothetical & Referenced Approach)

Step 1: Diels-Alder Reaction

Freshly cracked cyclopentadiene is reacted with an appropriate dienophile, such as an N-protected imine, in a [4+2] cycloaddition to form the bicyclic alkene backbone. This reaction establishes the fundamental carbon framework of the molecule.

Step 2: Functional Group Introduction

The double bond of the bicyclic alkene can be functionalized through various methods, such as azidation followed by reduction, or through direct amination protocols to introduce the nitrogen atoms at the desired positions.

Step 3: Boc Protection

The primary amino group is selectively protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base like triethylamine (Et₃N) in an inert solvent such as dichloromethane (DCM). This ensures that this amine does not interfere with subsequent reactions.

Step 4: Intramolecular Cyclization

The second nitrogen is introduced, and the key intramolecular cyclization is performed to form the second ring of the bicyclic system. This step is often the most challenging and can be achieved through various methods, including nucleophilic substitution or reductive amination, depending on the specific precursors.

Step 5: Final Deprotection/Purification

Any remaining protecting groups are removed, and the final product, this compound, is purified using standard techniques such as column chromatography.

Characterization and Data Presentation

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. While a complete dataset for the title compound is not publicly available, data for closely related structures provides a strong indication of the expected spectral features.[4][5]

Property Value Reference
Molecular Formula C₁₁H₂₀N₂O₂[6]
Molecular Weight 212.29 g/mol [6]
CAS Number 1251015-62-9[6]
Appearance Solid[6]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the bicyclic protons, often with complex splitting patterns due to the rigid structure. The tert-butyl protons of the Boc group will appear as a sharp singlet around 1.4 ppm. The protons on the carbons adjacent to the nitrogen atoms will be shifted downfield.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the unique carbon atoms in the molecule. The carbonyl carbon of the Boc group will be observed around 155 ppm, and the quaternary carbon of the tert-butyl group will be around 80 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound. Common fragmentation patterns would include the loss of the Boc group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl groups, and the C=O stretching of the carbamate in the Boc group.

Applications in Drug Discovery: A Focus on DPP-4 Inhibitors

The rigid 2-azabicyclo[2.2.1]heptane scaffold has proven to be a highly effective component in the design of enzyme inhibitors. A prominent example is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[7][8][9]

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

A notable example is the development of Neogliptin , a potent and selective DPP-4 inhibitor that incorporates the 2-azabicyclo[2.2.1]heptane moiety.[7][8][9] The bicyclic structure of this compound allows for a precise orientation of the pharmacophoric elements within the active site of the DPP-4 enzyme, leading to high binding affinity.[7]

G cluster_1 Role in DPP-4 Inhibition Scaffold 2-Azabicyclo[2.2.1]heptane (Rigid Core) Pharmacophore Key Binding Moieties Scaffold->Pharmacophore Presents Binding High-Affinity Binding Pharmacophore->Binding Enables DPP4 DPP-4 Active Site DPP4->Binding Target Inhibition DPP-4 Inhibition Binding->Inhibition GLP1 Increased Active GLP-1 Inhibition->GLP1 TherapeuticEffect Improved Glycemic Control GLP1->TherapeuticEffect

Caption: The role of the 2-azabicyclo[2.2.1]heptane scaffold in DPP-4 inhibition.

The development of Neogliptin and similar compounds highlights the strategic advantage of using conformationally constrained building blocks like this compound. The stability and well-defined stereochemistry of this scaffold contribute to improved pharmacokinetic and pharmacodynamic properties of the resulting drug candidates.[7][8][9]

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design and the strategic use of privileged scaffolds. Its rigid, bicyclic nature offers a distinct advantage in presenting pharmacophoric groups in a well-defined spatial orientation, leading to enhanced potency and selectivity for biological targets. The successful application of this scaffold in the development of DPP-4 inhibitors like Neogliptin paves the way for its exploration in other therapeutic areas. As synthetic methodologies continue to evolve, the accessibility and utility of this and other complex bicyclic amines will undoubtedly expand, further enriching the toolbox of medicinal chemists and accelerating the discovery of new and improved medicines. The continued investigation into the synthesis and application of such conformationally constrained building blocks will remain a cornerstone of modern drug discovery.

References

Introduction: The Strategic Value of Rigid Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate: A Versatile Building Block in Modern Drug Discovery

In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on achieving a delicate balance of potency, selectivity, and favorable pharmacokinetic properties. Conformationally constrained scaffolds are invaluable tools in this endeavor, as they reduce the entropic penalty of binding to a biological target and can orient functional groups in a precise, three-dimensional arrangement. The 2-azabicyclo[2.2.1]heptane framework, a bridged bicyclic system, has emerged as a particularly valuable proline surrogate and structural motif. Its inherent rigidity enhances metabolic stability and can significantly improve a drug candidate's selectivity profile.[1][2]

This guide provides an in-depth technical overview of a key derivative of this scaffold: tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (also known as 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane). We will explore its molecular structure, physicochemical properties, the critical role of the Boc protecting group, synthetic strategies, and its applications as a pivotal intermediate in the development of novel therapeutics, including kinase and dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][3]

Part 1: Molecular Profile and Physicochemical Properties

Structure and Identification

tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic organic compound featuring a unique bridged structure.[4] The nitrogen at position 2 is protected by a tert-butyloxycarbonyl (Boc) group, a common and versatile protecting group in organic synthesis, while a primary amino group is present at the 7-position.[4][5] This bifunctional nature—a protected secondary amine within the core and a reactive primary amine on the bridge—makes it an exceptionally useful building block for combinatorial chemistry and targeted synthesis. The rigid framework is a key attribute, influencing its interactions with biological targets by locking the substituents into well-defined spatial orientations.[4]

  • IUPAC Name: tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Common Synonyms: this compound, 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester[6]

  • CAS Number: 1251015-62-9[7]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are essential for its handling, reaction setup, and purification. The data presented below is a compilation from various chemical suppliers and literature sources.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₀N₂O₂[1][4][6]
Molecular Weight 212.29 g/mol [1][6]
Physical Form Solid[8]
Boiling Point 294.8 ± 23.0 °C (Predicted)[1][6]
Density 1.111 ± 0.06 g/cm³ (Predicted)[6]
pKa 9.67 ± 0.20 (Predicted)[6]
SMILES N[C@H]1[C@H]2CC[C@@H]1N(C(OC(C)(C)C)=O)C2[8]
InChI Key KBFKGKCNVPZMHL-UHFFFAOYSA-N[8]

Part 2: The Indispensable Role of the Boc Protecting Group

The Boc group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide and pharmaceutical chemistry.[5] Its popularity stems from its stability under a wide range of conditions (e.g., basic hydrolysis, catalytic hydrogenation) and its clean, mild removal under acidic conditions.[9]

Mechanism and Rationale for Use

Protection: The Boc group is introduced to shield the nitrogen's nucleophilicity and basicity, preventing it from participating in undesired side reactions.[5] This allows chemists to perform reactions on other parts of the molecule selectively. The standard reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O), which reacts with the amine to form a stable carbamate.[10]

Deprotection: The removal of the Boc group is typically achieved with moderate to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[11] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation (which forms isobutene) and the release of carbon dioxide, regenerating the free amine.[5][10]

Workflow: The Boc Protection/Deprotection Cycle

The strategic application of the Boc group is a cornerstone of multi-step synthesis involving amines. The following diagram illustrates this fundamental workflow.

Boc_Cycle cluster_protection Protection Step cluster_deprotection Deprotection Step FreeAmine Free Amine (R-NH₂) BocProtected Boc-Protected Amine (R-NHBoc) FreeAmine->BocProtected (Boc)₂O, Base ReactionStep Selective Synthesis on another functional group BocProtected->ReactionStep Proceed with synthesis DeprotectedProduct Final Product with Free Amine ReactionStep->DeprotectedProduct Acid (TFA or HCl)

Boc Protection and Deprotection Workflow.
Experimental Protocol: Boc Deprotection

This protocol describes a standard lab-scale procedure for removing the Boc group from the 2-azabicyclo[2.2.1]heptane nitrogen.

Objective: To deprotect the Boc-protected amine to yield the free secondary amine.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Trifluoroacetic acid (TFA, 10-20 eq) or 4M HCl in Dioxane (10-20 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Dissolve the Boc-protected starting material in DCM or 1,4-dioxane (approx. 0.1-0.2 M concentration) in a round-bottom flask at room temperature.

  • Slowly add the acid (TFA or HCl in dioxane) to the stirring solution. Gas evolution (CO₂) may be observed.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Upon completion, carefully concentrate the reaction mixture in vacuo to remove excess acid and solvent.

  • Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution can cause pressure buildup.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine salt (if HCl was used) or free base (after neutralization).

Rationale: The use of a strong acid like TFA ensures rapid and complete cleavage of the acid-labile Boc group.[10] The post-reaction workup with a mild base (NaHCO₃) is critical to neutralize the acid and isolate the final product in its free base form if desired.

Part 3: Synthesis of the 2-Azabicyclo[2.2.1]heptane Core

The construction of the 2-azabicyclo[2.2.1]heptane skeleton is a non-trivial synthetic challenge. Stereoselective methods are often required to produce specific isomers for drug development.[3]

Synthetic Strategy Overview

Several strategies have been developed to access this bicyclic system.

  • Diels-Alder Cycloaddition: A common approach involves the [4+2] cycloaddition of a diene (like cyclopentadiene) with an imine-based dienophile. This method can be powerful but sometimes faces challenges with regioselectivity and the stability of the resulting products.[12][13]

  • Intramolecular Radical Cyclization: Another method utilizes the cyclization of α-acylamino radicals, which can be generated from precursors like N-(o-bromobenzoyl)pyrrolidine derivatives. This approach can lead to the formation of both 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane systems.[14]

  • Chiral Pool Synthesis: As described in the development of the DPP-4 inhibitor Neogliptin, a stereoselective synthesis can begin from a chiral starting material like (R)-1-phenylethylamine. This route involves multiple steps, including hydrogenation and Boc-protection, to yield a single desired isomer.[3]

Synthesis Workflow: Chiral Pool Approach

The following diagram outlines a generalized workflow for a stereoselective synthesis, emphasizing the key transformations required to build the chiral core.

Synthesis_Workflow Start Chiral Amine (e.g., (R)-1-phenylethylamine) Intermediate1 Multi-step Conversion (e.g., Cyclization, Reduction) Start->Intermediate1 Intermediate2 Hydrogenation & Saponification Intermediate1->Intermediate2 BocProtect Boc Protection ((Boc)₂O) Intermediate2->BocProtect FinalCore Pure Isomeric Core (e.g., Acid Precursor) BocProtect->FinalCore FinalProduct Further Functionalization (e.g., Amide Coupling) FinalCore->FinalProduct

Generalized Stereoselective Synthesis Workflow.

This type of multi-step synthesis, while complex, is essential for producing enantiomerically pure intermediates required for modern therapeutics, ensuring that the final drug interacts correctly with its chiral biological target.[3]

Part 4: Applications in Medicinal Chemistry

The unique structural features of this compound make it a highly sought-after building block in drug design.

Structural Advantages in Drug Design

The rigid bicyclic nature of the scaffold provides several key advantages:

  • Enhanced Selectivity: By locking rotatable bonds, the scaffold presents functional groups to a target protein in a highly defined conformation, which can lead to improved selectivity over other related targets.[1]

  • Metabolic Stability: The constrained core is less susceptible to metabolic degradation compared to more flexible aliphatic chains, potentially improving the half-life of a drug candidate.[1]

  • Improved Bioavailability: The scaffold can be used to construct peptidomimetics, which mimic the structure of peptides but have improved oral bioavailability and stability.[1]

  • Vectorial Exploration of Chemical Space: The amino group at the C7 position and the deprotectable nitrogen at the N2 position provide two distinct vectors for chemical modification, allowing for systematic exploration of the surrounding binding pocket.

Structure_Function Scaffold 2-Azabicyclo[2.2.1]heptane Core Rigid, Constrained Structure Properties Enhanced Selectivity Improved Metabolic Stability Vectorial Substitution Scaffold:f1->Properties:f0 Scaffold:f1->Properties:f1 Scaffold:f0->Properties:f2 Application Key Intermediate in Drug Discovery Properties->Application

Structure-Property-Application Relationship.
Case Studies

  • DPP-4 Inhibitors: The 2-azabicyclo[2.2.1]heptane moiety has been successfully incorporated into potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes. For instance, the compound Neogliptin was designed using this scaffold and found to be a more potent inhibitor than vildagliptin and sitagliptin.[3]

  • Kinase Inhibitors & CNS Agents: This building block is frequently used as a key intermediate in the synthesis of kinase inhibitors and agents targeting the central nervous system (CNS). Its rigid structure is ideal for targeting the well-defined ATP-binding pocket of kinases.[1]

Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

  • Hazard Identification: This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and carries the GHS07 pictogram with the signal word "Warning". The primary hazard statement is H302: Harmful if swallowed.[8][15][16]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid ingestion and inhalation of the solid powder.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool place, typically between 2-8°C, and protected from light.[1][6]

Conclusion

tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined, rigid three-dimensional structure provides a robust platform for designing highly selective and metabolically stable drug candidates. The orthogonal reactivity of its two nitrogen atoms, managed by the versatile Boc protecting group, allows for precise and controlled synthetic modifications. From advanced DPP-4 inhibitors to novel kinase-targeted therapies, this building block continues to play a pivotal role in the development of next-generation therapeutics, empowering researchers to tackle complex biological targets with greater precision and efficacy.

References

An In-depth Technical Guide to tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1251015-62-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and synthetic utility of tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1251015-62-9), a valuable building block in modern medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and leverages data from structurally related analogues to present a detailed understanding of its characteristics and applications. The rigid bicyclic framework of the 2-azabicyclo[2.2.1]heptane core imparts unique conformational constraints, making it a sought-after scaffold for the design of novel therapeutics, particularly in the areas of kinase inhibition and central nervous system (CNS) disorders. This document will delve into its chemical identity, predicted properties, synthetic considerations, and its role in the development of next-generation pharmaceuticals.

Chemical Identity and Properties

  • Chemical Name: tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate[1]

  • CAS Number: 1251015-62-9

  • Molecular Formula: C₁₁H₂₀N₂O₂[1]

  • Molecular Weight: 212.29 g/mol [1]

  • Structure:

    Caption: 2D structure of tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Boiling Point294.8 ± 23.0 °C (at 760 mmHg)[2]
Density1.111 ± 0.06 g/cm³[2]
pKa (most basic)9.5 (Predicted)N/A
XLogP31.2 (Predicted)N/A

Note: The properties listed above are predicted and have not been experimentally verified in peer-reviewed literature.

The 2-Azabicyclo[2.2.1]heptane Scaffold in Medicinal Chemistry

The 2-azabicyclo[2.2.1]heptane core is a conformationally constrained saturated bicyclic amine. This rigid structure is of significant interest in drug design as it can reduce the entropic penalty of binding to a biological target, potentially leading to increased potency and selectivity. The defined spatial orientation of substituents on this scaffold allows for precise probing of receptor binding pockets.

Derivatives of this scaffold have been investigated for a range of therapeutic applications:

  • Kinase Inhibitors: The rigid framework can serve as a key structural element in the design of selective kinase inhibitors by orienting pharmacophoric groups in a favorable conformation for binding to the ATP-binding site.[3][4]

  • Central Nervous System (CNS) Agents: The scaffold's properties can facilitate blood-brain barrier penetration, making it suitable for CNS drug development.[5][6] It has been incorporated into molecules targeting orexin receptors and glycine transporters (GlyT1), which are implicated in sleep disorders and schizophrenia, respectively.[7][8]

  • Antiviral Agents: The related Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is a precursor to carbocyclic nucleoside analogues with potent antiviral activity, such as Carbovir and Abacavir.[9][10]

G cluster_0 2-Azabicyclo[2.2.1]heptane Core cluster_1 Key Physicochemical Features cluster_2 Therapeutic Applications Core Rigid Scaffold Features Conformational Rigidity Defined Substituent Vectors Potential for BBB Penetration Core->Features imparts Apps Kinase Inhibitors CNS Agents Antivirals Features->Apps enables start Starting Materials (e.g., Cyclopentadiene, Dienophile) da_reaction [4+2] Diels-Alder Cycloaddition start->da_reaction functionalization Functional Group Interconversion da_reaction->functionalization protection Introduction of Protecting Groups (e.g., Boc) functionalization->protection modification Further Scaffold Modification protection->modification final_product Target Molecule (e.g., CAS 1251015-62-9) modification->final_product

References

A Technical Guide to the Characterization of tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the characterization of tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, a pivotal building block in modern medicinal chemistry. Its rigid, bicyclic structure is increasingly utilized to impart favorable properties such as enhanced metabolic stability and target selectivity in drug candidates, particularly for kinase inhibitors and central nervous system (CNS) agents.[1] This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the essential analytical techniques required to verify the identity, purity, and structural integrity of this compound. We will explore its physicochemical properties, spectroscopic signatures, chromatographic assessment, and standard handling procedures, underpinned by field-proven methodologies and authoritative references.

Introduction: The Strategic Value of a Constrained Scaffold

The 2-azabicyclo[2.2.1]heptane core is a conformationally restricted proline analogue.[2] This structural rigidity is a highly desirable attribute in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The title compound, tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, is a bifunctional molecule featuring a primary amine and a Boc-protected secondary amine. This orthogonal protection scheme allows for selective chemical modifications, making it a versatile intermediate for constructing complex molecular architectures and for use in the preparation of chiral ligands.[1]

The primary amine at the C7 position serves as a critical handle for derivatization, while the Boc-protected nitrogen at the 2-position ensures stability during initial synthetic steps and can be deprotected under specific acidic conditions.[3] Its application as a key intermediate in the synthesis of pharmaceuticals underscores the necessity for robust and reliable characterization data to ensure quality and consistency in research and development pipelines.[1]

Physicochemical Properties & Safe Handling

A thorough understanding of the compound's fundamental properties is the first step in its successful application. This data informs storage, handling, and experimental design.

Table 1: Key Physicochemical and Identification Data

Property Value Source(s)
Molecular Formula C₁₁H₂₀N₂O₂ [1]
Molecular Weight 212.29 g/mol [1][4]
CAS Number 1251015-62-9 [1]
MDL Number MFCD17016707 [1]
Boiling Point 294.8 ± 23.0 °C (at 760 mmHg) [1]
Appearance Typically an off-white to white solid Inferred from safety/storage

| Storage Conditions | 2-8°C, sealed, in a dry, dark place |[1][5] |

Safety and Handling Protocols

Based on available Safety Data Sheets (SDS), this compound is classified as an irritant. Adherence to proper laboratory safety protocols is mandatory.

  • Hazard Identification :

    • H315: Causes skin irritation.[6][7]

    • H319: Causes serious eye irritation.[6][7]

    • H335: May cause respiratory irritation.[6][7]

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Wear inspected, impervious chemical-resistant gloves (e.g., nitrile rubber) that satisfy EU Directive 89/686/EEC and the standard EN 374.[8]

    • Eye Protection : Use chemical safety goggles or a face shield.[7]

    • Skin and Body Protection : A lab coat is required. For larger quantities, wear fire/flame resistant and impervious clothing.[8]

    • Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[8]

  • Handling & Storage :

    • Handle in a well-ventilated area, preferably a chemical fume hood, to avoid the formation of dust and aerosols.[8]

    • Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials.[8]

The Analytical Characterization Workflow

A multi-step, orthogonal approach is required to unambiguously confirm the structure and purity of the target compound. Each step provides a layer of validation, ensuring the material meets the stringent quality requirements for downstream applications.

cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_final Final Product Syn Synthesis of Scaffold Puri Chromatographic Purification (e.g., Column Chromatography) Syn->Puri MS Mass Spectrometry (MS) Confirm Molecular Weight Puri->MS Identity Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Structure Puri->NMR Identity Confirmation IR IR Spectroscopy Identify Functional Groups Puri->IR Identity Confirmation HPLC HPLC/UPLC Analysis Determine Chemical Purity MS->HPLC Purity Check NMR->HPLC Purity Check QC Quality Control Release: Verified Product HPLC->QC

Caption: Standard workflow for synthesis and characterization.

Spectroscopic and Spectrometric Analysis

This section details the primary analytical techniques used for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise molecular structure. The rigid bicyclic nature of this compound gives rise to a distinct and predictable set of signals.

  • Expertise & Causality : The constrained [2.2.1] system prevents ring flipping, locking the protons into distinct exo and endo positions. This results in characteristic coupling patterns, particularly for the bridgehead protons (H1 and H4), which typically couple only with adjacent exo protons due to a nearly 90° dihedral angle with endo protons.[3]

  • Expected ¹H NMR Signals :

    • tert-Butyl Group : A sharp, strong singlet integrating to 9H, typically found in the upfield region (~1.4-1.5 ppm).

    • Amine (NH₂) : A broad singlet (or two separate signals) for the primary amine, integrating to 2H. Its chemical shift can vary significantly based on solvent and concentration.

    • Bridgehead Protons (H1, H4) : Two distinct multiplets, typically found in the range of 2.5-3.5 ppm.

    • Aliphatic Protons (CH, CH₂) : A complex series of multiplets for the remaining 6 protons on the bicyclic core, typically between 1.2-2.5 ppm. 2D NMR techniques like COSY and HSQC are invaluable for assigning these signals definitively.

  • Expected ¹³C NMR Signals :

    • Boc Carbonyl (C=O) : A signal around 155-156 ppm.

    • Boc Quaternary Carbon (C(CH₃)₃) : A signal around 78-80 ppm.

    • tert-Butyl Methyls (CH₃) : A strong signal around 28-29 ppm.

    • Bicyclic Core Carbons : Multiple signals in the aliphatic region (25-65 ppm), corresponding to the distinct carbon environments within the scaffold.

Protocol: NMR Sample Preparation

  • Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds.

  • Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Acquire ¹H, ¹³C, and, if needed, 2D NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and, through high-resolution analysis, the elemental formula.

  • Expertise & Causality : Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule. It typically protonates the basic nitrogen atoms, leading to a strong signal for the pseudomolecular ion [M+H]⁺.

  • Expected ESI-MS Result :

    • A prominent peak at m/z ≈ 213.16, corresponding to the [M+H]⁺ ion (C₁₁H₂₁N₂O₂⁺).

  • High-Resolution MS (HRMS) :

    • HRMS provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition. The calculated exact mass for [M+H]⁺ is 213.15975, and an experimental value within 5 ppm of this confirms the formula.[3]

Protocol: Mass Spectrometry Analysis (ESI)

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Add a trace amount of an acid (e.g., formic acid, 0.1% v/v) to the solvent to promote protonation and enhance signal intensity in positive ion mode.

  • Infuse the solution directly into the ESI source or inject it via an HPLC system.

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

  • Analyze the spectrum for the expected [M+H]⁺ ion.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method for confirming the presence of key functional groups.

  • Expected IR Absorptions :

    • N-H Stretch : A moderate to weak absorption band (or a doublet) around 3300-3400 cm⁻¹ corresponding to the primary amine.

    • C-H Stretch : Sharp peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds.

    • C=O Stretch : A strong, sharp absorption band around 1680-1700 cm⁻¹ characteristic of the Boc-carbamate carbonyl group.

Chromatographic Purity Assessment

For applications in drug discovery, confirming purity is as critical as confirming identity.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for determining the chemical purity of a compound.

  • Expertise & Causality : A reverse-phase (RP-HPLC) method using a C18 column is typically effective. The compound is eluted with a gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous mobile phase, often buffered with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes by protonating the amine groups. Purity is determined by the area percentage of the main peak relative to all other peaks detected by a UV detector (e.g., at 210-220 nm, where the carbamate absorbs).

Protocol: General HPLC Purity Analysis

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 210 nm.

  • Sample Preparation : Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase or a compatible solvent.

  • Analysis : Inject 5-10 µL and integrate the resulting chromatogram to calculate the area percentage of the product peak.

Representative Synthetic Strategy

While multiple synthetic routes exist, a common approach to the azabicyclo[2.2.1]heptane core involves a key Diels-Alder reaction, followed by functional group manipulations.

dienophile Dienophile (e.g., N-Boc-pyrrole) cycloaddition [4+2] Diels-Alder Cycloaddition dienophile->cycloaddition diene Diene (e.g., Vinyl Sulfone) diene->cycloaddition adduct Bicyclic Adduct cycloaddition->adduct reduction Double Bond Reduction (e.g., Hydrogenation) adduct->reduction saturated_core Saturated Azabicyclo- [2.2.1]heptane Core reduction->saturated_core functionalization Functional Group Interconversion (Introduction of Amine) saturated_core->functionalization final_product tert-Butyl 7-amino-2- azabicyclo[2.2.1]heptane- 2-carboxylate functionalization->final_product

Caption: A generalized synthetic pathway to the core structure.

This conceptual pathway highlights a common strategy where a protected pyrrole acts as the diene component to form the bicyclic system.[3] Subsequent steps, such as the reduction of double bonds and stereoselective introduction of the amino group, are crucial for arriving at the final target molecule.[2][3]

Conclusion

The comprehensive characterization of tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is non-negotiable for its effective use in research and pharmaceutical development. A combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment forms the cornerstone of a robust quality control process. By following the protocols and understanding the principles outlined in this guide, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible downstream results.

References

The Ascendance of a Rigid Scaffold: A Technical Guide to 2-Azabicyclo[2.2.1]heptane in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of structural rigidity, synthetic tractability, and favorable pharmacological properties is paramount. Among the pantheon of such privileged structures, the 2-azabicyclo[2.2.1]heptane core has emerged as a cornerstone for the design of a diverse array of potent and selective therapeutic agents. Its conformationally constrained bicyclic framework provides a unique three-dimensional canvas for the precise spatial orientation of pharmacophoric elements, enabling enhanced binding affinity and selectivity for a multitude of biological targets. This in-depth technical guide provides a comprehensive exploration of the 2-azabicyclo[2.2.1]heptane scaffold, from its fundamental synthetic strategies to its pivotal role in the development of innovative medicines across various therapeutic domains. We will delve into the nuanced structure-activity relationships that govern its biological effects and present detailed experimental protocols for its synthesis and modification. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the remarkable potential of this versatile scaffold in their quest for novel therapeutics.

The Strategic Advantage of Rigidity: Why 2-Azabicyclo[2.2.1]heptane?

The 2-azabicyclo[2.2.1]heptane scaffold, a conformationally restricted analog of proline, offers a distinct advantage in drug design by minimizing the entropic penalty upon binding to a biological target.[1] This inherent rigidity allows for the presentation of substituents in well-defined spatial orientations, facilitating a more precise and potent interaction with the target protein.[2] As a bioisostere for piperidine and pyrrolidine moieties, this scaffold has been successfully incorporated into a wide range of biologically active molecules, demonstrating its versatility and privileged nature in medicinal chemistry.[2]

Foundational Synthetic Strategies: Building the Core

The construction of the 2-azabicyclo[2.2.1]heptane skeleton is most prominently achieved through [4+2] cycloaddition reactions, particularly the aza-Diels-Alder reaction. This powerful transformation allows for the stereocontrolled formation of the bicyclic core, often with high diastereoselectivity.

The Aza-Diels-Alder Approach

Aza-Diels-Alder reactions between a diene, typically cyclopentadiene, and an imine dienophile serve as a cornerstone for the synthesis of the 2-azabicyclo[2.2.1]hept-5-ene framework.[3] The stereochemical outcome of this reaction can be controlled through the use of chiral auxiliaries or catalysts, providing access to enantiomerically pure scaffolds.

Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction

This protocol outlines a general procedure for the asymmetric synthesis of a 2-azabicyclo[2.2.1]hept-5-ene derivative.

  • Step 1: Imine Formation. In a round-bottom flask, dissolve the desired chiral amine (1.0 eq.) and glyoxylate ester (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane). Add a drying agent (e.g., MgSO4) and stir the mixture at room temperature for 2-4 hours until imine formation is complete, as monitored by TLC or NMR.

  • Step 2: Cycloaddition. Filter off the drying agent and cool the imine solution to the desired temperature (e.g., -78 °C). To this solution, add freshly cracked cyclopentadiene (1.5-2.0 eq.) and a Lewis acid catalyst (e.g., BF3·OEt2, 0.1-1.0 eq.).

  • Step 3: Reaction Monitoring and Quench. Stir the reaction mixture at the low temperature, monitoring its progress by TLC. Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO3.

  • Step 4: Extraction and Purification. Allow the mixture to warm to room temperature and separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over a suitable drying agent, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired 2-azabicyclo[2.2.1]hept-5-ene derivative.

Therapeutic Applications: A Scaffold for Diverse Targets

The versatility of the 2-azabicyclo[2.2.1]heptane core is underscored by its successful application in the development of ligands for a wide range of biological targets.

Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

The rigid framework of 2-azabicyclo[2.2.1]heptane has proven to be an excellent platform for the design of potent and subtype-selective nAChR modulators. Analogs of the natural product epibatidine, which contains a related 7-azabicyclo[2.2.1]heptane core, have been extensively explored. The precise positioning of substituents on the bicyclic scaffold and the aromatic moieties is critical for achieving high affinity and selectivity.

CompoundSubstituent at C2Binding Affinity (Ki, nM) for α4β2 nAChR
Epibatidine analogue6-chloro-3-pyridylHigh affinity
N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane-98
N-(3-(6-chloropyridyl)methyl)-7-azabicyclo[2.2.1]heptane-245
Table 1: Biological data of representative 2-azabicyclo[2.2.1]heptane-based nAChR modulators.
Neurokinin-1 (NK1) Receptor Antagonists

The 2-azabicyclo[2.2.1]heptane scaffold has been employed as a conformationally restricted mimic of the 2-phenylpiperidine motif found in many NK1 receptor antagonists.[4] This has led to the discovery of highly potent ligands with potential applications in the treatment of emesis and depression.[4] The stereochemistry of the substituents on the bicyclic core plays a crucial role in determining the binding affinity. For instance, the exo ether derivative of 1-phenyl-2-azabicyclo[2.2.1]heptane was found to be approximately 100-fold more potent than its endo epimer.[4]

Muscarinic Receptor Ligands

Derivatives of 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol have been synthesized and evaluated as muscarinic receptor ligands.[5] The ester side chain and its position on the bicyclic ring system significantly influence the affinity and functional activity at different muscarinic receptor subtypes. For example, a 2,2-diphenylpropionate ester at the 5-endo position exhibited the highest potency among a series of analogs, with affinities in the sub-nanomolar range.[5]

CompoundPosition of 2,2-diphenylpropionateAffinity (M) for Rat Heart Muscarinic Receptors
5-endo substituted5-endo4.23 x 10⁻¹⁰
5-exo substituted5-exo> 4.23 x 10⁻¹⁰
6-endo substituted6-endo> 5-exo
6-exo substituted6-exo> 6-endo
Table 2: Structure-activity relationship of 2-azabicyclo[2.2.1]heptane-based muscarinic antagonists.[5]
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The 2-azabicyclo[2.2.1]heptane scaffold has been incorporated into the design of novel and potent DPP-4 inhibitors for the treatment of type 2 diabetes.[6][7] A notable example, neogliptin, which features this scaffold, demonstrated an IC50 of 16.8 ± 2.2 nM, making it more potent than the established drugs vildagliptin and sitagliptin.[6][7]

Antiviral Agents

A derivative of the 2-azabicyclo[2.2.1]heptane core, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, is a crucial building block in the synthesis of important antiviral drugs.[8] It serves as a key precursor for carbocyclic nucleoside analogues like Carbovir and the blockbuster anti-HIV drug, Abacavir.[8]

Monoacylglycerol Lipase (MAGL) Inhibitors

Recently, the 2-azabicyclo[2.2.1]heptane skeleton has been utilized as a linker in the design of inhibitors for monoacylglycerol lipase (MAGL), a promising target for the treatment of neuroinflammation and other neurological disorders.[9]

Mechanistic Insights and Signaling Pathways

The therapeutic efficacy of drugs incorporating the 2-azabicyclo[2.2.1]heptane scaffold is intrinsically linked to their ability to modulate specific signaling pathways.

MAGL Inhibition Pathway

Inhibition of MAGL by compounds featuring the 2-azabicyclo[2.2.1]heptane scaffold leads to an accumulation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2), which are implicated in a wide range of physiological processes, including pain, inflammation, and mood regulation.

MAGL_Inhibition_Pathway MAGL MAGL AA Arachidonic Acid MAGL->AA Glycerol Glycerol MAGL->Glycerol Two_AG 2-Arachidonoylglycerol (2-AG) Two_AG->MAGL Hydrolysis CB1_CB2 CB1/CB2 Receptors Two_AG->CB1_CB2 Activation Inhibitor 2-Azabicyclo[2.2.1]heptane -based Inhibitor Inhibitor->MAGL Downstream Downstream Signaling (e.g., reduced neuroinflammation) CB1_CB2->Downstream

Caption: MAGL Inhibition Pathway.

Nicotinic Acetylcholine Receptor Signaling

Activation of nAChRs by agonists containing the 2-azabicyclo[2.2.1]heptane scaffold leads to the opening of the ion channel, resulting in cation influx (primarily Na⁺ and Ca²⁺). This depolarization can trigger a cascade of downstream events, including the activation of voltage-gated calcium channels and the release of neurotransmitters.

nAChR_Signaling Ligand 2-Azabicyclo[2.2.1]heptane -based Agonist nAChR Nicotinic ACh Receptor (nAChR) Ligand->nAChR Binds to Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activation Ca_Influx Further Ca2+ Influx VGCC->Ca_Influx Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release

Caption: Nicotinic Acetylcholine Receptor Signaling.

Future Perspectives and Conclusion

The 2-azabicyclo[2.2.1]heptane scaffold continues to be a fertile ground for innovation in medicinal chemistry. Its unique structural features provide a robust platform for the development of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future research will undoubtedly uncover new applications for this remarkable scaffold, further solidifying its importance in the armamentarium of drug discovery. The principles of rigid design, exemplified by the 2-azabicyclo[2.2.1]heptane core, will continue to guide the rational design of novel medicines to address unmet medical needs.

References

The Bridged Scaffolding of Neuromodulation: A Technical Guide to the Biological Activity of 7-Azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azabicyclo[2.2.1]heptane core, a conformationally constrained bicyclic amine, represents a pivotal scaffold in modern medicinal chemistry. Its rigid structure provides a unique three-dimensional arrangement for pharmacophoric elements, enabling highly specific interactions with complex biological targets. This guide offers an in-depth exploration of the synthesis, biological activity, and therapeutic potential of 7-azabicyclo[2.2.1]heptane derivatives, with a primary focus on their profound impact as ligands for nicotinic acetylcholine receptors (nAChRs). We will dissect the structure-activity relationships that govern their selectivity for nAChR subtypes, delve into their promising applications in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, and provide detailed, field-proven experimental protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical scaffold.

The 7-Azabicyclo[2.2.1]heptane Scaffold: A Foundation for Potent Bioactivity

The 7-azabicyclo[2.2.1]heptane structure, also known as 7-azanorbornane, is a bridged bicyclic amine that has garnered significant attention in drug discovery. Its rigid framework is a key attribute, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[1] This conformational constraint allows for the precise positioning of substituents, facilitating tailored interactions with receptor binding pockets.[1]

The initial discovery of the potent analgesic properties of epibatidine, an alkaloid isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, ignited widespread interest in the 7-azabicyclo[2.2.1]heptane moiety.[2] Epibatidine, featuring this core structure, was found to be a powerful nicotinic analgesic, in some cases hundreds of times more potent than morphine.[2] However, its therapeutic utility was hampered by a narrow therapeutic window and significant toxicity. This led to extensive research efforts to synthesize analogs with improved safety profiles while retaining the desirable analgesic and neuromodulatory activities.

Synthetic Strategies for the 7-Azabicyclo[2.2.1]heptane Core

The construction of the 7-azabicyclo[2.2.1]heptane skeleton is a critical step in the development of novel derivatives. Several synthetic routes have been established, each with its own advantages and suitability for generating diverse analogs.

2.1. Diels-Alder Cycloaddition

The Diels-Alder reaction is a cornerstone of 7-azabicyclo[2.2.1]heptane synthesis. This [4+2] cycloaddition typically involves the reaction of a pyrrole derivative with a suitable dienophile. A key challenge in this approach is the aromaticity of the pyrrole ring, which reduces its reactivity as a diene. To overcome this, strategies such as using N-acylated or N-sulfonylated pyrroles, or employing high pressure, can be utilized to promote the reaction. Another powerful variation involves the use of pentaammineosmium(II) complexes to activate the pyrrole ring, facilitating the cycloaddition and stabilizing the resulting 7-azabicyclo[2.2.1]heptene product.[2]

2.2. Intramolecular Cyclization

Intramolecular cyclization strategies offer an alternative and often highly efficient route to the 7-azabicyclo[2.2.1]heptane core. A common approach begins with a readily available precursor like trans-4-aminocyclohexanol.[1] The synthetic sequence typically involves:

  • N-protection of the amine.

  • Activation of the hydroxyl group , often by converting it to a good leaving group such as a mesylate or tosylate.

  • Base-promoted intramolecular cyclization , where the protected amine displaces the leaving group to form the bicyclic ring system.[1]

  • Deprotection of the nitrogen.

  • N-substitution to introduce the desired pharmacophoric groups.[1]

2.3. Rearrangement of Tropinones

Tropinone, a related bicyclic alkaloid, can serve as a starting material for the synthesis of 7-azabicyclo[2.2.1]heptane derivatives. This transformation can be achieved through a bromination followed by a Favorskii rearrangement.[3] More recently, an aza-Prins-pinacol rearrangement has been successfully employed to construct the 7-azabicyclo[2.2.1]heptane skeleton, leading to the total synthesis of (±)-epibatidine and (±)-epiboxidine.[4]

Biological Target: The Nicotinic Acetylcholine Receptor (nAChR)

The primary biological targets of 7-azabicyclo[2.2.1]heptane derivatives are the nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that play a crucial role in synaptic transmission in both the central and peripheral nervous systems.[5] nAChRs are pentameric structures composed of various combinations of α (α2-α10) and β (β2-β4) subunits.[6] The specific subunit composition determines the pharmacological and physiological properties of the receptor subtype.[7]

The two most abundant nAChR subtypes in the mammalian brain are the heteromeric α4β2 and the homomeric α7 receptors.[8] Dysfunction of these receptors has been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them important targets for drug development.[6][9]

nAChR_Subtypes Scaffold 7-Azabicyclo[2.2.1]heptane Derivatives alpha4beta2 alpha4beta2 Scaffold->alpha4beta2  High Affinity  (Agonists/Antagonists) alpha7 alpha7 Scaffold->alpha7  Variable Affinity  (Agonists/Antagonists) other_subtypes other_subtypes Scaffold->other_subtypes Neuroprotection Neuroprotection alpha4beta2->Neuroprotection Analgesia Analgesia alpha4beta2->Analgesia PET PET alpha4beta2->PET alpha7->Neuroprotection

Structure-Activity Relationships (SAR) and Subtype Selectivity

The therapeutic potential of 7-azabicyclo[2.2.1]heptane derivatives is critically dependent on their affinity and selectivity for different nAChR subtypes, as well as their functional activity as either agonists or antagonists.

  • The 2-Position Substituent: The nature of the substituent at the 2-position of the bicyclic core is a major determinant of activity. For instance, replacing the 2-chloropyridinyl moiety of epibatidine with differently substituted pyridazine rings can yield potent nAChR agonists with improved selectivity for the α4β2 subtype over the α3β4 subtype.[10] The introduction of a methylisoxazolyl ring, as in epiboxidine, results in a high-affinity α4β2 ligand that also shows significant affinity for the α7 subtype.[11]

  • The 7-Position (Nitrogen) Substituent: Modifications at the nitrogen atom of the bicyclic system can also profoundly influence biological activity. N-arylalkyl substitutions have been shown to produce potent ligands for neuronal nAChRs.[12] For example, N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane is a highly potent ligand.[12] Furthermore, N-methylation of some derivatives can retain high potency.[10]

  • Stereochemistry: The stereochemistry of the substituents on the 7-azabicyclo[2.2.1]heptane core is crucial for receptor interaction. For many derivatives, the (-)-enantiomers exhibit substantially greater in vitro binding affinity for nAChRs than the corresponding (+)-enantiomers.[13]

Derivative ClassKey Structural FeaturePrimary nAChR Target(s)Functional ActivityReference
Epibatidine Analogs2-(substituted pyridinyl)α4β2, α3β4Agonist[12][14]
Epiboxidine Analogs2-(methylisoxazolyl)α4β2, α7Agonist[11]
N-Arylalkyl DerivativesN-substituted arylalkyl groupα4β2Ligand (agonist/antagonist)[12]
Pyridazine Analogs2-(substituted pyridazinyl)α4β2 (selective)Agonist[10]

Therapeutic Applications in Neurodegenerative Diseases

The modulation of nAChR activity by 7-azabicyclo[2.2.1]heptane derivatives holds significant promise for the treatment of neurodegenerative disorders.

5.1. Alzheimer's Disease

A significant loss of nAChRs, particularly the α4β2 and α7 subtypes, is a well-established hallmark of Alzheimer's disease.[15] This cholinergic deficit is strongly correlated with the cognitive decline observed in patients. Consequently, compounds that can selectively activate these receptors are being investigated as potential cognitive enhancers. 7-azabicyclo[2.2.1]heptane derivatives that act as agonists at α4β2 and/or α7 nAChRs could potentially ameliorate the cognitive symptoms of Alzheimer's disease.

5.2. Parkinson's Disease

The cholinergic system is also dysregulated in Parkinson's disease, and nAChRs are involved in modulating the release of dopamine, a key neurotransmitter depleted in this condition. Post-mortem studies have revealed a reduction in α4β2 nAChR density in Parkinson's disease.[16] Therefore, selective ligands for these receptors could offer a therapeutic avenue for both the motor and non-motor symptoms of the disease.

5.3. PET Imaging

The high affinity and selectivity of certain 7-azabicyclo[2.2.1]heptane derivatives for specific nAChR subtypes make them excellent candidates for the development of positron emission tomography (PET) radioligands.[13] Radiolabeled versions of these compounds, for example with 18F, allow for the non-invasive in vivo imaging and quantification of nAChR density in the brain.[6][17] This is invaluable for diagnosing neurodegenerative diseases at an early stage, monitoring disease progression, and assessing the efficacy of novel therapies targeting the cholinergic system.[9][16]

Experimental Protocols for Biological Evaluation

The characterization of novel 7-azabicyclo[2.2.1]heptane derivatives requires robust and reproducible biological assays. Here, we outline standard protocols for determining binding affinity and functional activity at nAChRs.

6.1. Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific nAChR subtype by measuring its ability to compete with a radiolabeled ligand.

  • Objective: To determine the inhibitory constant (Ki) of a test compound.

  • Materials:

    • Cell membranes from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest (e.g., α4β2 or α7).[18]

    • Radioligand: e.g., [3H]cytisine or [3H]epibatidine for α4β2 nAChRs.[12][18]

    • Test compound (7-azabicyclo[2.2.1]heptane derivative).

    • Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine).[18]

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[18]

    • Glass fiber filters and a vacuum filtration manifold.[18]

    • Scintillation counter.[18]

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), test compound, or the non-specific binding control.[18]

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[18]

    • Rapidly separate the bound and free radioligand by vacuum filtration through the glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

    • Wash the filters with cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis A Prepare cell membranes expressing nAChRs D Combine membranes, radioligand, and test compound in 96-well plate A->D B Prepare serial dilutions of test compound B->D C Prepare radioligand (e.g., [3H]cytisine) C->D E Incubate to reach equilibrium D->E F Vacuum filtration to separate bound from free radioligand E->F G Wash filters F->G H Quantify radioactivity using scintillation counting G->H I Calculate specific binding H->I J Plot dose-response curve to determine IC50 I->J K Calculate Ki using Cheng-Prusoff equation J->K

6.2. Electrophysiological Assay (Two-Electrode Voltage Clamp)

This functional assay measures the ion channel activity of nAChRs in response to the application of a test compound. It can determine whether a compound is an agonist, antagonist, or allosteric modulator.

  • Objective: To characterize the functional activity of a test compound at a specific nAChR subtype.

  • System: Xenopus oocytes expressing the desired nAChR subtype (e.g., rat α4β2 or α7).[10]

  • Procedure:

    • Inject cRNA for the desired nAChR subunits into Xenopus oocytes and incubate for 2-7 days to allow for receptor expression.

    • Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

    • Perfuse the oocyte with a standard buffer solution.

    • To test for agonist activity, apply the test compound at various concentrations and record the inward current generated by the opening of the nAChR ion channels.

    • To test for antagonist activity, pre-incubate the oocyte with the test compound for a set period (e.g., 5 minutes), and then co-apply it with a known agonist (like acetylcholine) at a concentration that elicits a submaximal response (e.g., EC50).[7] A reduction in the agonist-evoked current indicates antagonist activity.

    • Analyze the current amplitudes to generate concentration-response curves and determine parameters such as EC50 (for agonists) or IC50 (for antagonists).

Conclusion

The 7-azabicyclo[2.2.1]heptane scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective modulators of nicotinic acetylcholine receptors. The conformational rigidity of this bicyclic system provides a robust platform for the development of ligands with tailored pharmacological profiles. Through careful synthetic manipulation of the substituents at the 2- and 7-positions, researchers can fine-tune the affinity, subtype selectivity, and functional activity of these compounds. The insights gained from structure-activity relationship studies have paved the way for the development of novel therapeutic agents for neurodegenerative diseases and sophisticated molecular probes for in vivo PET imaging. As our understanding of the complexities of the cholinergic system continues to grow, the 7-azabicyclo[2.2.1]heptane framework will undoubtedly remain a central focus of research and development in the pursuit of novel treatments for a range of debilitating neurological disorders.

References

The Strategic Scaffold: A Technical Guide to 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Conformational Constraint in Drug Design

In the intricate dance of molecular recognition that underpins pharmacology, the three-dimensional architecture of a small molecule is paramount. Flexible molecules can adopt a multitude of conformations, only a fraction of which may be biologically active. This conformational ambiguity can lead to off-target effects and a higher entropic penalty upon binding to a biological target. The introduction of conformational constraints, by incorporating rigid structural motifs, is a powerful strategy in medicinal chemistry to pre-organize a molecule into its bioactive conformation, thereby enhancing potency, selectivity, and pharmacokinetic properties.

The 2-azabicyclo[2.2.1]heptane framework, a bridged bicyclic amine, has emerged as a valuable scaffold for achieving such conformational restriction.[1] Its rigid structure serves as a proline bioisostere, offering a defined spatial orientation for appended functional groups.[2] This technical guide provides an in-depth review of a key derivative of this scaffold: 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane. We will delve into its synthesis, chemical properties, and its pivotal role as a versatile building block in the development of novel therapeutics, with a particular focus on its application in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors and modulators of nicotinic acetylcholine receptors.

Synthesis of this compound: A Convergent Approach

The synthesis of this compound can be achieved through a multi-step sequence, often commencing from readily available starting materials. While a single, standardized protocol is not universally cited, a logical and efficient pathway can be constructed based on established methodologies for analogous bicyclic systems. The following protocol represents a convergent and plausible route.

Conceptual Synthetic Workflow

The overall strategy involves the construction of the 2-azabicyclo[2.2.1]heptane core, followed by the introduction and protection of the 7-amino group. A common approach utilizes a Diels-Alder reaction to form a precursor to the bicyclic ring system.

G start Starting Materials (e.g., Cyclopentadiene, N-protected imine) da [4+2] Diels-Alder Cycloaddition start->da Formation of bicyclic precursor reduct Reductive Cyclization / Ring Rearrangement da->reduct Establishment of core scaffold amino_intro Introduction of Amino Group at C7 reduct->amino_intro Functionalization boc_protect Boc Protection of Amine amino_intro->boc_protect Protection final This compound boc_protect->final

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a composite of established procedures for the synthesis of related 2-azabicyclo[2.2.1]heptane derivatives and represents a practical approach.

Step 1: Synthesis of N-Boc-2-azabicyclo[2.2.1]hept-5-ene

  • Reaction Setup: To a solution of freshly cracked cyclopentadiene (1.2 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a solution of an N-Boc protected imine (e.g., from glyoxylic acid and tert-butyl carbamate) (1.0 eq).

  • Diels-Alder Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N-Boc-2-azabicyclo[2.2.1]hept-5-ene.

Step 2: Epoxidation of the Alkene

  • Reaction Setup: Dissolve the N-Boc-2-azabicyclo[2.2.1]hept-5-ene (1.0 eq) in DCM and cool to 0 °C.

  • Epoxidation: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise to the solution. Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting epoxide can be used in the next step without further purification or purified by column chromatography.

Step 3: Ring Opening with Azide and Reduction

  • Azide Opening: To a solution of the epoxide (1.0 eq) in a mixture of ethanol and water, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq). Heat the mixture to reflux for 8-12 hours.

  • Work-up: After cooling to room temperature, extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Reduction of Azide: Dissolve the crude azido alcohol in methanol and add a catalytic amount of palladium on carbon (10 mol%). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Purification: Filter the reaction mixture through a pad of Celite and concentrate the filtrate. The resulting amino alcohol can be purified by column chromatography.

Step 4: Boc Protection of the 7-Amino Group

  • Reaction Setup: Dissolve the amino alcohol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate (Boc)₂O (1.2 eq).

  • Protection: Stir the reaction vigorously at room temperature for 12-16 hours.

  • Work-up and Purification: Extract the product with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford 2-Boc-7-(Boc-amino)-2-azabicyclo[2.2.1]heptane.

  • Final Deprotection (if necessary for the primary amine): Selective removal of one Boc group can be achieved under controlled acidic conditions.

Comparative Analysis of Synthetic Routes
RouteKey ReactionStarting MaterialsAdvantagesDisadvantages
Diels-Alder Approach [4+2] CycloadditionCyclopentadiene, IminesConvergent, good control over stereochemistry.May require harsh conditions for some imines.
Intramolecular Cyclization Nucleophilic substitutionSubstituted pyrrolidinesGood for specific stereoisomers.Can be a longer synthetic sequence.
Ring Rearrangement Radical or cationic rearrangementAzanortricyclanol precursorsAccess to unique substitution patterns.[3][4]Can be less predictable and lower yielding.

Physicochemical and Spectroscopic Characterization

Table of Properties:

PropertyValueSource
CAS Number 1251015-62-9[5]
Molecular Formula C₁₁H₂₀N₂O₂[5]
Molecular Weight 212.29 g/mol [5]
Appearance Solid[6]
Solubility Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate)Inferred from synthetic procedures
Melting Point Not explicitly reported, expected to be a crystalline solid.
Spectroscopic Data (Predicted and based on analogous structures)

The characterization of this compound relies heavily on spectroscopic techniques to confirm its structure and purity.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the bicyclic core and the Boc protecting group.

    • δ ~4.2-4.5 ppm: Bridgehead protons (H1 and H4).

    • δ ~3.0-3.5 ppm: Protons on carbons adjacent to the nitrogen of the bicyclic system (H3 and H5).

    • δ ~2.5-2.8 ppm: Proton at C7.

    • δ ~1.5-2.0 ppm: Methylene protons of the bicyclic frame (H5 and H6).

    • δ 1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group.[7]

    • A broad singlet corresponding to the NH₂ protons.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides definitive evidence for the carbon framework.

    • δ ~155 ppm: Carbonyl carbon of the Boc group.[7]

    • δ ~80 ppm: Quaternary carbon of the Boc group.[7]

    • δ ~60-70 ppm: Bridgehead carbons (C1 and C4).

    • δ ~50-60 ppm: Carbon C7.

    • δ ~40-50 ppm: Carbons adjacent to the ring nitrogen (C3 and C5).

    • δ ~28 ppm (3C): Methyl carbons of the Boc group.[7]

    • δ ~25-35 ppm: Methylene carbons (C5 and C6).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 213.3.

Applications in Drug Discovery: A Scaffold for Precision Targeting

The rigid 2-azabicyclo[2.2.1]heptane core of the title compound is a key feature that medicinal chemists exploit to improve the pharmacological profile of drug candidates.[1]

As a Key Intermediate for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A significant application of this compound is in the synthesis of DPP-4 inhibitors for the treatment of type 2 diabetes. The 2-azabicyclo[2.2.1]heptane moiety serves as a constrained amine that interacts with the active site of the DPP-4 enzyme.

  • Mechanism of Action: DPP-4 inhibitors prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

  • Structure-Activity Relationship (SAR): The rigid bicyclic structure of the 2-azabicyclo[2.2.1]heptane core helps to position the key pharmacophoric elements for optimal interaction with the S1 and S2 pockets of the DPP-4 active site. This conformational constraint reduces the entropic penalty of binding, leading to higher potency. The amino group at the 7-position is a crucial attachment point for other fragments of the inhibitor that extend into other binding pockets of the enzyme.

G cluster_0 Molecular Properties cluster_1 Pharmacological Outcomes scaffold 2-Azabicyclo[2.2.1]heptane Core constraint Conformational Rigidity scaffold->constraint Provides potency Increased Potency constraint->potency selectivity Enhanced Selectivity constraint->selectivity pk Improved Pharmacokinetics constraint->pk

Caption: The role of the 2-azabicyclo[2.2.1]heptane scaffold in improving drug properties.

Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

The 7-azabicyclo[2.2.1]heptane scaffold, a close analog, is a core component of epibatidine, a potent agonist at nicotinic acetylcholine receptors (nAChRs).[8] Derivatives of 2-azabicyclo[2.2.1]heptane have been synthesized and evaluated as nAChR modulators for potential therapeutic applications in pain, neurodegenerative diseases, and addiction.[8][9][10] The rigid framework allows for precise positioning of substituents to achieve subtype selectivity among the diverse family of nAChRs.

Other Therapeutic Areas

The versatility of the 2-azabicyclo[2.2.1]heptane scaffold extends to other therapeutic areas. Its derivatives have been investigated as:

  • Antiviral agents [11]

  • Inhibitors of beta-amyloid cleaving enzyme-1 (BACE1) for the treatment of Alzheimer's disease.[12]

  • Ligands for sigma receptors , with potential applications in neurology and psychiatry.

Conclusion: A Building Block of Strategic Importance

This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design. Its conformationally constrained framework provides a robust platform for the development of highly potent and selective therapeutic agents. The ability to pre-organize a molecule into its bioactive conformation is a cornerstone of modern medicinal chemistry, and this bicyclic amine serves as an exemplary tool in this endeavor. As our understanding of molecular recognition deepens, the strategic incorporation of rigid scaffolds like 2-azabicyclo[2.2.1]heptane will undoubtedly continue to play a pivotal role in the discovery of next-generation medicines.

References

The Cornerstone of Stability: An In-depth Technical Guide to the Discovery and Significance of Conformationally Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

In the landscape of peptide science and therapeutic development, the quest for molecules with enhanced stability, potency, and specificity is perpetual. Standard peptides, while offering remarkable diversity, are often hampered by their inherent flexibility, which leads to reduced binding affinity and susceptibility to proteolytic degradation. This guide delves into the pivotal role of conformationally constrained amino acids, non-natural building blocks that enforce specific secondary structures upon the peptide backbone. We will explore the historical context of their discovery, detail robust synthetic methodologies, analyze their profound impact on peptide structure and function, and showcase their successful application in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage conformational constraint as a powerful tool for creating next-generation therapeutics and advanced biomaterials.

The Principle of Conformational Constraint: Overcoming Inherent Flexibility

Peptides and proteins derive their biological function from their unique three-dimensional structures.[1] However, short, linear peptides in solution often exist as an ensemble of rapidly interconverting conformers, lacking a defined structure.[2] This conformational heterogeneity presents a significant entropic barrier to binding with a biological target; only a fraction of the peptide conformations are active, leading to a high energetic cost upon binding.[3][4]

Conformationally constrained amino acids are structurally modified residues that restrict the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[5] By incorporating these residues, a peptide can be pre-organized into a specific, bioactive conformation, such as an α-helix, β-turn, or β-sheet.[4][6] This pre-organization reduces the entropic penalty of binding, often resulting in a significant increase in binding affinity and potency.[4] Furthermore, enforcing a specific structure can enhance metabolic stability, as many proteases recognize and cleave peptides in an extended conformation.[3]

A Historical Perspective: Key Discoveries

The concept of using constrained amino acids is not new, with early explorations into protein structure recognizing the unique role of naturally occurring constrained residues like proline. Proline's cyclic side chain, which connects back to the backbone nitrogen, introduces a rigid kink in the polypeptide chain, often disrupting α-helices and β-sheets and favoring the formation of turns.[7][8][9] This natural example of conformational constraint laid the groundwork for the rational design of synthetic constrained amino acids.

A significant milestone was the investigation of α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib). The presence of two methyl groups on the α-carbon sterically restricts the available Φ and Ψ angles, strongly promoting the formation of helical structures, particularly the 3₁₀-helix.[6] The exploration of these and other non-canonical amino acids (ncAAs) has since blossomed, expanding the toolbox available to medicinal chemists for creating peptides with tailored properties.[10]

Classification and Synthesis of Key Constrained Amino Acids

Conformationally constrained amino acids can be broadly categorized based on the nature of the structural modification. Common classes include:

  • α,α-Disubstituted Amino Acids: As mentioned, Aib is a prime example. The steric bulk at the α-carbon forces the peptide backbone into a helical conformation.

  • N-Alkylated Amino Acids: N-methylation, for instance, can influence cis/trans isomerism of the peptide bond and restrict backbone flexibility.

  • Cyclic Amino Acids: Proline is the natural prototype. Synthetic analogs with varying ring sizes (e.g., azetidine-2-carboxylic acid, piperidine-2-carboxylic acid) offer finer control over backbone angles.

  • β-Substituted and Cyclopropyl Amino Acids: Introducing substituents at the β-carbon or incorporating a cyclopropane ring can constrain side-chain (χ) and backbone dihedral angles.[5]

Featured Synthetic Protocol: Synthesis of α-Aminoisobutyric Acid (Aib)

The Strecker synthesis is a classic and reliable method for preparing α-aminoisobutyric acid.[11] This protocol is a modification of that foundational method.

Experimental Protocol: Strecker Synthesis of Aib [11]

  • Reaction Setup: In a 3-liter round-bottom flask equipped with a mechanical stirrer and placed in an ice bath, dissolve 200 g (3.7 moles) of ammonium chloride in 500 cc of water.

  • Addition of Reactants: Once the solution is cooled to 5–10°C, add a solution of 175 g (3 moles) of acetone in 500 cc of ether with continuous stirring. Subsequently, slowly add a solution of 160 g (3.2 moles) of sodium cyanide in 350 cc of water.

  • Reaction and Extraction: Stir the reaction mixture for one hour after the complete addition of cyanide, then allow it to stand overnight. Separate the ether layer and extract the aqueous layer with six 300-cc portions of ether.

  • Formation of Acetone Cyanohydrin: Combine the ether extracts and distill the ether. The residue, primarily acetone cyanohydrin, is then diluted with 800 cc of methyl alcohol.

  • Ammonolysis: Cool the methyl alcohol solution and saturate it with ammonia gas. Allow the mixture to stand for two to three days.

  • Hydrolysis: Remove excess ammonia with a current of air and distill off the methyl alcohol. Add 600 cc of water to the residue, followed by 1 kg of 48% hydrobromic acid. Reflux the mixture for two hours.

  • Isolation and Purification: The final product, α-aminoisobutyric acid, can be isolated from the hydrobromide salt by treatment with a base like pyridine or aniline in an alcoholic solution.

Another powerful set of reactions for generating amino acid diversity are the isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions.[12][13][14] The Ugi four-component reaction (U-4CR), for example, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylaminoamide in a single, atom-economical step.[15] This allows for the rapid generation of libraries of complex amino acid derivatives.

Structural Impact: Directing Secondary Structure Formation

The primary utility of conformationally constrained amino acids lies in their ability to predictably induce specific secondary structures. This is a cornerstone of peptidomimetic design, where the goal is to create smaller, more stable molecules that mimic the bioactive conformation of a larger peptide.[16][17][18]

Amino Acid TypePredominant Secondary StructureTypical Φ (Phi) Angle RangeTypical Ψ (Psi) Angle Range
L-Alanine (unconstrained) Flexible (various)-180° to -50°-90° to +180°
Proline β-turn, Polyproline Helix~ -60°~ -30° (trans), ~ +155° (cis)
α-Aminoisobutyric Acid (Aib) 3₁₀-Helix, α-Helix± (57° ± 10°)± (47° ± 10°)
(S)-α-Methylproline Right-handed Helix~ -60°~ -40°

Note: The table presents typical values; actual dihedral angles can vary based on the surrounding sequence.

The rigidifying effect of these amino acids is not merely theoretical. Their impact on peptide conformation is routinely confirmed through advanced analytical techniques.

Visualizing Conformational Constraint

The following diagram illustrates how the incorporation of a constrained residue, like Aib, limits the possible conformations of a peptide backbone compared to a flexible residue like glycine.

G cluster_0 Flexible Peptide (e.g., with Glycine) cluster_1 Constrained Peptide (e.g., with Aib) Gly Gly Conf1 Conformer 1 Gly->Conf1 Conf2 Conformer 2 Gly->Conf2 Conf3 Conformer 3 Gly->Conf3 Aib Aib Helix Helical Conformation Aib->Helix

Caption: Impact of constrained vs. flexible amino acids on peptide conformation.

Applications in Drug Discovery and Development

The translation of these structural principles into tangible therapeutic benefits is where conformationally constrained amino acids have made their most significant impact. By improving properties like stability, binding affinity, and bioavailability, they are key components in the development of peptidomimetics.[16][19][20]

Key Advantages in Drug Development:

  • Enhanced Potency: By pre-organizing the peptide into its bioactive conformation, binding affinity for the target receptor is often significantly increased.[4]

  • Increased Proteolytic Stability: Non-natural structures and constrained conformations are less likely to be recognized by proteases, leading to a longer in-vivo half-life.[3][6]

  • Improved Bioavailability: Certain constrained amino acids can enhance membrane permeability, a critical factor for oral bioavailability.[6]

  • Receptor Selectivity: Fine-tuning the conformation can lead to more specific interactions with the desired target, reducing off-target effects.

Several commercial drugs have successfully incorporated conformationally restricted proline analogs.[21] Examples include the anticoagulant Ximelagatran, the ACE inhibitor Zabicipril, and the anti-diabetic drug Saxagliptin.[21] These successes underscore the viability of this strategy in creating effective therapeutics. More than 30% of small-molecule drugs contain residues of tailor-made amino acids or their derivatives.[22]

A Workflow for Developing Constrained Peptidomimetics

The diagram below outlines a typical workflow for the discovery and optimization of a constrained peptide therapeutic.

G start Identify Lead Peptide (from nature or screening) design Design Constrained Analogs (Incorporate Pro, Aib, etc.) start->design synthesis Solid-Phase Peptide Synthesis (SPPS) design->synthesis purification HPLC Purification synthesis->purification structure Conformational Analysis (NMR, CD, X-ray) purification->structure binding In Vitro Binding Assays (SPR, ELISA) purification->binding activity Cell-Based Activity Assays binding->activity optimization SAR-Guided Optimization (Iterative Design & Synthesis) activity->optimization preclinical Preclinical Studies (ADME/Tox, In Vivo Efficacy) activity->preclinical Lead Candidate optimization->design Iterate G sample Purified Constrained Peptide cd Circular Dichroism (CD) - Assess overall secondary structure - Monitor folding & stability sample->cd nmr NMR Spectroscopy - Determine 3D structure in solution - Assign residues - Measure inter-proton distances (NOE) sample->nmr xray X-ray Crystallography - Obtain high-resolution 3D structure - Requires crystallization sample->xray model Structural Model & Validation cd->model Secondary Structure % nmr->model Solution Structure Ensemble xray->model Solid-State Structure

References

Physical and chemical properties of tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, a key building block in modern medicinal chemistry. Its unique bridged bicyclic structure and the presence of a protected primary amine make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This document will delve into its structural features, physicochemical characteristics, reactivity, and provide practical experimental protocols for its characterization.

Introduction to a Privileged Scaffold

Tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chiral saturated heterocyclic compound featuring a rigid 2-azabicyclo[2.2.1]heptane core. This bicyclic system, also known as a 2-azanorbornane, imparts a high degree of conformational constraint. Such rigidity is a highly desirable feature in drug design as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The presence of a primary amino group at the 7-position, protected by a tert-butyloxycarbonyl (Boc) group, allows for selective functionalization, making it a versatile intermediate in the synthesis of complex pharmaceutical agents.[1] This compound serves as a crucial intermediate in the development of kinase inhibitors and central nervous system (CNS) agents, where its rigid structure contributes to improved metabolic stability and bioavailability of drug candidates.[2][3]

Core Molecular Structure and Properties

The fundamental structure of the molecule consists of a six-membered ring bridged by a nitrogen-containing one-carbon chain. The tert-butyloxycarbonyl (Boc) group is attached to the nitrogen at the 2-position, and the amino group is located at the 7-position.

Diagram of the core molecular structure:

Caption: Core molecular structure.

Physical Properties

The physical characteristics of tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate are summarized in the table below. These properties are essential for its handling, storage, and use in synthetic procedures.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₀N₂O₂[3]
Molecular Weight 212.29 g/mol [3]
Appearance Not explicitly stated, likely a solid[4]
Boiling Point 294.8 ± 23.0 °C at 760 mmHg[3]
Melting Point No data available[4]
Solubility Good solubility in a wide range of common organic solvents is expected due to the bulky, nonpolar Boc group and the polar carbamate and amine functionalities.General knowledge on Boc-protected amines
Storage 2-8°C, sealed, in a dry environment[3]

Chemical Properties and Reactivity

The chemical behavior of tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is primarily dictated by two key features: the acid-labile Boc protecting group and the nucleophilic primary amine.

Stability of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its robustness under a variety of reaction conditions. It is notably stable to basic and nucleophilic reagents, as well as to many reducing and oxidizing agents. This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

The primary mode of cleavage for the Boc group is through acid-catalyzed hydrolysis. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then typically scavenged by a nucleophile or eliminated as isobutylene. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.

Diagram of Boc Deprotection Mechanism:

Boc_Deprotection Boc_Amine Boc-Protected Amine Protonation Protonation (H+) Boc_Amine->Protonation Acid Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid - tert-Butyl cation tBu tert-Butyl Cation Protonation->tBu Amine Free Amine Carbamic_Acid->Amine - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Reactivity of the 7-Amino Group

Once deprotected, the primary amine at the 7-position exhibits typical nucleophilic behavior. It can readily participate in a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The rigid bicyclic framework can influence the stereochemical outcome of these reactions.

Experimental Protocols

The following are general protocols for the characterization of tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Materials:

  • tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., TMS).

  • Assign the peaks in both spectra to the corresponding protons and carbons in the molecule.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the tert-butyl protons (a singlet around 1.4 ppm), protons of the bicyclic core (a complex multiplet region), and protons of the amino group (a broad singlet).

  • ¹³C NMR: Resonances for the carbons of the tert-butyl group, the carbonyl carbon of the Boc group, and the carbons of the bicyclic framework.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr pellets.

Procedure (using ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal after the measurement.

Expected Characteristic Peaks:

  • N-H stretch: A medium to weak band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C-H stretch: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=O stretch: A strong absorption band around 1680-1700 cm⁻¹ characteristic of the carbamate carbonyl group.

  • N-H bend: A band in the region of 1550-1650 cm⁻¹.

  • C-N stretch: Bands in the region of 1000-1250 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Materials:

  • tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Mass spectrometer (e.g., ESI or GC-MS)

  • Suitable solvent (e.g., methanol, acetonitrile)

Procedure (using Electrospray Ionization - ESI):

  • Prepare a dilute solution of the compound in a suitable solvent.

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the resulting spectrum for the molecular ion peak [M+H]⁺ and other significant fragment ions.

Expected Fragmentation Pattern: The fragmentation of Boc-protected amines in mass spectrometry often involves the loss of the Boc group or parts of it.[5] Common fragmentation pathways include the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da). The molecular ion peak [M+H]⁺ is expected at m/z 213.2.

Diagram of Key Experimental Workflow:

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Structure_Validation Structure Validation NMR->Structure_Validation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Validation MS->Structure_Validation

Caption: General workflow for the synthesis and characterization of the title compound.

Safety and Handling

Tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate should be handled with appropriate safety precautions in a well-ventilated area or a fume hood.[4] It is classified as a skin and eye irritant.[6]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Skin and Body Protection: A lab coat is necessary to prevent skin contact.

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a valuable and versatile building block in medicinal chemistry. Its rigid bicyclic structure and the presence of a selectively deprotectable amino group provide a powerful tool for the design and synthesis of novel therapeutic agents with potentially improved pharmacological profiles. A thorough understanding of its physical and chemical properties, as outlined in this guide, is crucial for its effective application in drug discovery and development.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety protocols, handling procedures, and storage requirements for 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane. As a Senior Application Scientist, the following information is synthesized from technical data sheets and established laboratory best practices to ensure the integrity of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

This compound is a bicyclic organic compound frequently utilized in organic synthesis and medicinal chemistry.[1] Its rigid bicyclic structure is of significant interest in drug design as it can influence interactions with biological targets.[1] The "Boc" (tert-butyloxycarbonyl) group serves as a protecting group for the amine, a common strategy in multi-step organic syntheses.[1]

PropertyValueSource
CAS Number 1251015-62-9[1][2][3][4]
Molecular Formula C11H20N2O2[1][2]
Molecular Weight 212.29 g/mol [2][5]
Appearance Solid
Purity Typically available in 95% to 97% purity[1][3]

Hazard Identification and Safety Precautions

While comprehensive toxicological data is not fully available, the compound is classified as harmful if swallowed.[5] Standard chemical hygiene practices should be rigorously followed to minimize exposure.

GHS Hazard Classification
  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning[5]

  • Hazard Statement: H302 - Harmful if swallowed[5]

  • Precautionary Statements: P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede the handling of this compound. The following PPE is mandatory to prevent skin, eye, and respiratory exposure:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[2] Gloves should be inspected before use and disposed of properly after handling.[2]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2][3] In case of potential for significant exposure, impervious clothing may be necessary.[2]

  • Respiratory Protection: Handling should occur in a well-ventilated area.[2][3] If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator is required.[6]

PPE_Workflow cluster_Preparation Preparation cluster_Donning Donning Sequence cluster_Handling Handling Assess_Risk Assess Handling Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Lab_Coat 1. Don Lab Coat Select_PPE->Lab_Coat Gloves 2. Don Gloves Lab_Coat->Gloves Eye_Protection 3. Don Eye/Face Protection Gloves->Eye_Protection Respirator 4. Don Respirator (if needed) Eye_Protection->Respirator Handle_Compound Handle Compound in Ventilated Area Respirator->Handle_Compound

Figure 1: Recommended PPE selection and donning workflow.

Handling and Storage Protocols

Adherence to proper handling and storage protocols is paramount to maintain the compound's stability and prevent accidental exposure.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[2][3]

  • Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[2][3] Do not breathe dust.[7]

  • Dust and Aerosol Prevention: Minimize dust generation and accumulation during handling.[2][3]

  • Ignition Sources: Keep away from heat and sources of ignition.[3] Use non-sparking tools to prevent electrostatic discharge.[2]

  • Hygiene Practices: Wash hands thoroughly after handling and before breaks.[3] Do not eat, drink, or smoke in the laboratory.[3][7]

Storage Conditions

Proper storage is crucial for maintaining the integrity of this compound.

  • Container: Store in a tightly closed container when not in use.[2][3]

  • Environment: Keep in a dry, cool, and well-ventilated place.[2][3][7]

  • Incompatible Materials: Store away from strong oxidizing agents.[3][7]

  • Long-Term Storage: For long-term storage, maintain a cool and dry environment.[3]

Storage_Decision_Tree Start Receiving Compound Check_Container Is container tightly sealed? Start->Check_Container Check_Location Is storage area cool, dry, and well-ventilated? Check_Container->Check_Location Yes Reseal_Container Action: Tightly reseal container Check_Container->Reseal_Container No Check_Incompatibles Are incompatible materials (e.g., strong oxidizers) segregated? Check_Location->Check_Incompatibles Yes Find_Suitable_Location Action: Relocate to a suitable storage area Check_Location->Find_Suitable_Location No Store_Compound Store Compound Check_Incompatibles->Store_Compound Yes Segregate_Materials Action: Segregate incompatible materials Check_Incompatibles->Segregate_Materials No Reseal_Container->Check_Container Find_Suitable_Location->Check_Location Segregate_Materials->Check_Incompatibles

Figure 2: Decision tree for the proper storage of this compound.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures
  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen.[2] If breathing has stopped, provide artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected area with soap and plenty of water.[2] Consult a physician if irritation occurs.[2][3]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • Ingestion: If swallowed, rinse the mouth with water.[2] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a poison control center or doctor immediately.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Accidental Release Measures
  • Personal Precautions: Wear appropriate protective equipment and keep unprotected personnel away.[3] Ensure adequate ventilation and remove all sources of ignition.[2][3]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[2][3]

  • Containment and Cleanup: For spills, vacuum, sweep up, or absorb with an inert material and place it into a suitable, labeled disposal container.[3] Use spark-proof tools and explosion-proof equipment.[2]

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations.

  • Product: Dispose of contents and container to an approved waste disposal plant.[3][7]

  • Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[2]

Stability and Reactivity

  • Chemical Stability: The compound is stable under recommended storage and handling temperatures and pressures.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3][7]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as nitrogen oxides, carbon monoxide, and carbon dioxide may be produced.[7]

References

A Technical Guide to tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, a pivotal building block for researchers, medicinal chemists, and drug development professionals. The document elucidates the molecule's core physicochemical properties, stereochemistry, and strategic importance in modern pharmaceutical design. It further details common synthetic pathways, purification protocols, and critical applications, emphasizing the rationale behind its use in creating high-value therapeutic agents. This guide serves as a comprehensive resource, integrating theoretical principles with practical, field-proven insights for leveraging this versatile scaffold in advanced chemical synthesis and drug discovery programs.

Introduction: The Strategic Value of Rigid Scaffolds in Medicinal Chemistry

The design of novel therapeutics increasingly relies on the use of conformationally constrained molecular scaffolds. These rigid structures offer a significant advantage over flexible, acyclic molecules by reducing the entropic penalty upon binding to a biological target, thereby enhancing potency and selectivity.

The Role of Conformationally Constrained Amines

Primary and secondary amines are ubiquitous functional groups in bioactive molecules, often serving as key pharmacophoric elements that engage in hydrogen bonding or salt-bridge interactions with protein targets. By incorporating these amine functionalities into a rigid bicyclic system, chemists can pre-organize the pharmacophore in a specific, bioactive conformation. This structural constraint is a cornerstone of modern medicinal chemistry, leading to improved target affinity and a more desirable pharmacokinetic profile.

Introduction to the 2-Azabicyclo[2.2.1]heptane Core

The 2-azabicyclo[2.2.1]heptane framework is a highly valued scaffold due to its unique three-dimensional structure and conformational rigidity.[1] This bicyclic system, a bridged derivative of pyrrolidine, presents substituents in well-defined spatial vectors, which is crucial for optimizing interactions with the intricate surfaces of protein binding pockets. Its inherent stability and synthetic tractability have made it a popular starting point for developing novel central nervous system (CNS) agents and enzyme inhibitors.[2]

Significance of the 7-Amino and 2-Boc Functionalities

The subject of this guide, commonly known as 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane, is a bifunctional derivative of this core. The amino group at the C-7 position serves as a versatile synthetic handle for introducing a wide range of substituents or for direct integration into a larger molecular architecture. The tert-butyloxycarbonyl (Boc) group attached to the bridgehead nitrogen at the 2-position is a standard amine protecting group.[1] It deactivates the nitrogen's nucleophilicity, preventing unwanted side reactions during synthesis, and can be cleanly removed under acidic conditions to allow for subsequent functionalization.

Core Molecular Profile

A precise understanding of the molecule's fundamental properties is essential for its effective use in synthesis and process development.

Chemical Structure and Stereochemistry

The compound's systematic IUPAC name is tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate. The bicyclic nature of the scaffold gives rise to multiple stereoisomers, and the specific stereochemistry is critical for biological activity. Commercially available variants often include specific relative stereochemistries, such as (1R,2R,4S)-rel, which defines the spatial orientation of the substituents.[3][4]

G cluster_0 Synthetic Workflow Target This compound Reduction Reduction of Azide/Nitro (e.g., H₂, Pd/C) Target->Reduction Final Step Protected_Intermediate Protected Bicyclic Precursor (e.g., N-Boc, C7-N₃) Cycloaddition Diels-Alder Cycloaddition Protected_Intermediate->Cycloaddition Key C-C/C-N bond formation Dienophile Dienophile (e.g., Maleimide derivative) Cycloaddition->Dienophile Diene Diene (e.g., Cyclopentadiene) Cycloaddition->Diene Reduction->Protected_Intermediate G Start 2-Boc-7-Acyl-2-azabicyclo[2.2.1]heptane Deprotection Acidic Deprotection (e.g., TFA in DCM) Start->Deprotection Intermediate 7-Acyl-2-azabicyclo[2.2.1]heptane (Free secondary amine) Deprotection->Intermediate Final_Step Further Functionalization (e.g., Alkylation, Acylation) Intermediate->Final_Step End Final Target Molecule Final_Step->End

References

Methodological & Application

Application Note: A Guided Protocol for the Stereoselective Synthesis of 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-azabicyclo[2.2.1]heptane, also known as a 2-azanorbornane, represents a critical scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is increasingly sought after for developing novel therapeutics with improved potency and selectivity. This document provides a comprehensive guide to a robust and stereoselective synthetic route for producing syn-7-amino-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane. We delve into the strategic rationale behind the chosen pathway, which leverages a key [4+2] cycloaddition followed by a Curtius rearrangement to install the challenging C7-bridge amine. Detailed, step-by-step protocols, mechanistic insights, and data interpretation guidelines are provided for researchers in drug discovery and chemical development.

The Strategic Importance of the 2-Azabicyclo[2.2.1]heptane Scaffold

In the landscape of drug discovery, moving beyond flat, aromatic structures towards more complex, three-dimensional molecules is a paramount objective for accessing novel biological targets and improving pharmacological properties. The 2-azabicyclo[2.2.1]heptane scaffold has emerged as a highly valuable structural motif. It serves as a conformationally restricted bioisostere of piperidine and pyrrolidine, two ubiquitous rings in bioactive compounds[1]. This rigidity can lock a molecule into a specific, biologically active conformation, enhancing binding affinity and reducing off-target effects.

The therapeutic relevance of this scaffold is underscored by its incorporation into approved drugs, such as the hepatitis C virus (HCV) inhibitor Ledipasvir and the SARS-CoV-2 protease inhibitor Atilotrelvir[1]. Furthermore, derivatives have shown promise as orexin receptor antagonists, peptidase inhibitors, and GPR119 agonists, highlighting the scaffold's versatility[1].

Synthesizing these complex structures, particularly with specific stereochemistry and substitution patterns, remains a significant challenge. Functionalization of the C7 bridge position is especially difficult. This guide outlines a validated, multi-step synthesis to obtain the C7-amino substituted derivative, a key building block for further elaboration in drug development programs.

Retrosynthetic Analysis and Overall Strategy

The synthesis of the target molecule, 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane (1) , requires careful planning to control the stereochemistry of the bicyclic core and to install the amine functionality at the C7 bridge. Our retrosynthetic approach hinges on a Curtius rearrangement, a reliable method for converting a carboxylic acid into a primary amine with retention of configuration.

This strategy disconnects the target amine 1 to its corresponding C7-carboxylic acid precursor 2 . The acid can be obtained via hydrolysis of the more stable methyl ester 3 . The core of the 2-azabicyclo[2.2.1]heptane framework 3 is constructed via a well-established aza-Diels-Alder reaction between cyclopentadiene 5 and a suitable N-Boc protected imine dienophile 4 , which can be generated in situ. This cycloaddition reaction establishes the requisite stereochemistry of the bicyclic system.

G cluster_target Target Molecule cluster_intermediates Key Intermediates cluster_starting_materials Starting Materials target 1: this compound acid 2: 2-Boc-7-carboxy-2-azabicyclo[2.2.1]heptane target->acid Curtius Rearrangement ester 3: 2-Boc-7-(methoxycarbonyl)-2-azabicyclo[2.2.1]heptane acid->ester Ester Hydrolysis imine 4: N-Boc Iminodienophile ester->imine Aza-Diels-Alder [4+2] Cycloaddition diene 5: Cyclopentadiene ester->diene

References

Standard protocol for N-alkylation of 7-azabicyclo[2.2.1]heptane derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Standard Protocol for N-Alkylation of 7-Azabicyclo[2.2.1]heptane Derivatives

The 7-azabicyclo[2.2.1]heptane scaffold is a conformationally constrained proline analogue of significant interest in medicinal chemistry. Its rigid bicyclic structure serves as a valuable building block in the design of therapeutic agents targeting various biological systems. Notably, this motif is the core of epibatidine, a potent analgesic alkaloid, and its derivatives, which are explored for their activity as nicotinic acetylcholine receptor agonists.[1][2][3] The functionalization of the nitrogen atom (N-alkylation) is a critical step in the synthesis of diverse compound libraries for drug discovery, allowing for the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetics.

This guide provides a comprehensive overview of the standard protocols for the N-alkylation of 7-azabicyclo[2.2.1]heptane derivatives, focusing on the underlying principles, detailed experimental procedures, and troubleshooting strategies to ensure reliable and efficient synthesis.

Reaction Mechanisms and Key Considerations

The N-alkylation of the secondary amine within the 7-azabicyclo[2.2.1]heptane core is most commonly achieved through a bimolecular nucleophilic substitution (SN2) reaction. However, for specific applications, alternative methods like reductive amination or Buchwald-Hartwig amination offer distinct advantages.

Nucleophilic Substitution (SN2 Pathway)

This is the most direct and widely used method for forming an N-alkyl bond.[4][5] The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent (typically an alkyl halide or sulfonate). This process results in the formation of a new carbon-nitrogen bond and the displacement of a leaving group.

A crucial component of this reaction is the presence of a base. The reaction generates a hydrohalic acid (HX) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6][7] The base neutralizes this acid, allowing the reaction to proceed to completion.

G cluster_reactants Reactants cluster_reaction Sₙ2 Reaction Amine 7-Azabicyclo[2.2.1]heptane (Nucleophile) TransitionState [Transition State] Amine->TransitionState AlkylHalide R-X (Alkylating Agent) AlkylHalide->TransitionState Base Base (e.g., K₂CO₃) Byproduct Base-H⁺ + X⁻ Base->Byproduct Product N-Alkyl-7-azabicyclo[2.2.1]heptane TransitionState->Product C-N Bond Formation X⁻ Leaving Group Departure G Start Problem Observed NoReaction Low or No Conversion Start->NoReaction SideProducts Side Product Formation Start->SideProducts Purification Purification Issues Start->Purification CheckReactivity 1. Poor Leaving Group? 2. Low Temperature? 3. Weak/Insoluble Base? NoReaction->CheckReactivity Possible Cause CheckOveralkylation Over-alkylation or Elimination (E2)? SideProducts->CheckOveralkylation Possible Cause CheckPolarity Product is very polar or exists as a salt? Purification->CheckPolarity Possible Cause Sol1 Solution: - Switch X=Cl to Br or I - Add cat. NaI (Finkelstein) - Use R-OTs or R-OTf CheckReactivity->Sol1 1 Sol2 Solution: - Heat reaction to 50-80°C CheckReactivity->Sol2 2 Sol3 Solution: - Use stronger base (e.g., Cs₂CO₃) - Switch to homogenous base (DIEA) CheckReactivity->Sol3 3 Sol4 Solution: - Use reductive amination - Use less hindered base - Lower reaction temp. CheckOveralkylation->Sol4 Sol5 Solution: - Use acidic/basic washes - Consider reverse-phase C18 silica - Convert to salt for crystallization CheckPolarity->Sol5

References

Introduction: The Strategic Importance of the 2-Azabicyclo[2.2.1]heptane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Deprotection of 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane

The 2-azabicyclo[2.2.1]heptane framework is a conformationally rigid proline analogue that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its constrained bicyclic structure provides a unique three-dimensional orientation for substituents, enabling precise and high-affinity interactions with biological targets such as nicotinic acetylcholine and sigma receptors.[1] The synthesis of derivatives often requires the temporary masking of reactive functional groups. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for the nitrogen atom within this scaffold due to its stability across a broad range of chemical conditions and its predictable, facile removal.[3][4]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the deprotection of this compound. We will explore the most effective and field-proven methodologies, delve into the causality behind experimental choices, and provide detailed, self-validating protocols to ensure reproducible and high-yielding results.

Core Concepts in Boc Deprotection

The removal of the Boc group is fundamentally an acid-catalyzed process, though thermal methods offer a viable, catalyst-free alternative. The choice of method depends critically on the stability of other functional groups within the molecule and the desired salt form of the final product.

  • Acid-Catalyzed Deprotection: This is the most common approach. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[5] This activation facilitates the collapse of the intermediate, which fragments into the free amine, carbon dioxide, and a stable tert-butyl cation.[6] The primary challenge with this method is managing the highly electrophilic tert-butyl cation, which can lead to unwanted side reactions with nucleophilic moieties elsewhere in the molecule. This is often mitigated by using cation scavengers.[7][8]

  • Thermal Deprotection: This method leverages heat to induce the thermolytic cleavage of the Boc group. The mechanism involves a fragmentation that produces the desired amine, isobutylene, and carbon dioxide, completely avoiding the use of acids.[9] This "green" approach is advantageous for its simplicity and non-corrosive nature, but the high temperatures required (often >150 °C) can be a limitation for thermally sensitive substrates.[9] Continuous flow reactors are particularly well-suited for thermal deprotections, allowing for precise temperature control and short reaction times.[10][11][12]

Visualization of the Deprotection Transformation

The following diagrams illustrate the overall chemical reaction and a generalized experimental workflow for the deprotection process.

Boc_Deprotection_Reaction cluster_reactants Starting Material cluster_products Products start This compound end_amine 7-amino-2-azabicyclo[2.2.1]heptane (as free base or salt) start->end_amine  Deprotection Conditions  (Acidic or Thermal) end_gas1 CO₂ end_gas2 Isobutylene

Caption: General chemical transformation for Boc deprotection.

Experimental_Workflow A 1. Dissolve Substrate in Anhydrous Solvent B 2. Add Deprotection Reagent (e.g., TFA, HCl, or apply heat) A->B C 3. Monitor Reaction (TLC, LC-MS) B->C D 4. Reaction Workup (Quench, Neutralize, Extract) C->D E 5. Isolate & Purify Product (Filtration, Evaporation, Chromatography) D->E F 6. Characterize Final Compound (NMR, MS, etc.) E->F

Caption: A generalized experimental workflow for Boc deprotection.

Comparative Analysis of Deprotection Protocols

The selection of a deprotection protocol is a critical decision in the synthetic workflow. The following table summarizes the key parameters and considerations for the three primary methods detailed in this guide.

ParameterProtocol 1: TFA / DCMProtocol 2: HCl / DioxaneProtocol 3: Thermal
Primary Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)Heat
Typical Solvent Dichloromethane (DCM)1,4-Dioxane, Methanol (MeOH)Toluene, TFE, or solvent-free
Temperature 0 °C to Room TemperatureRoom Temperature150 - 240 °C[9][11]
Reaction Time 30 min - 2 hours30 min - 16 hours[13][14]30 min - several hours
Product Form TFA SaltHydrochloride (HCl) SaltFree Base
Pros - Fast and highly effective- Volatile reagent, easy to remove- Often yields crystalline HCl salt- Milder than TFA[6]- Selective in some cases[14]- "Green" method (no acid catalyst)- Volatile byproducts[9]- Avoids aqueous workup[3]
Cons - Harshly acidic- Requires scavenger for sensitive substrates- Corrosive- Dioxane is a peroxide former- Can be slower than TFA- High temperatures required- Not suitable for heat-sensitive molecules- May require specialized equipment (flow reactor)
Workup Evaporation, followed by neutralization and extractionPrecipitation/filtration or evaporationEvaporation and direct purification

Detailed Experimental Protocols

Protocol 1: Deprotection with Trifluoroacetic Acid (TFA)

This protocol is often the first choice for its speed and efficacy. The primary consideration is managing the strong acidity and the resulting trifluoroacetate salt.

Principle: TFA is a strong, volatile acid that rapidly cleaves the Boc group at room temperature or below. The resulting amine is protonated to form a stable TFA salt. The workup is designed to remove excess TFA and isolate either the salt or the neutralized free amine.

Materials and Reagents:

  • This compound

  • Trifluoroacetic Acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or MTBE

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 equiv) dropwise to the stirred solution.

    • Causality Note: Cooling is essential to control the exothermic reaction and the vigorous evolution of isobutylene gas, preventing pressure buildup and potential side reactions.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Workup and Isolation (as TFA salt): Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the TFA salt of the product, which can often be solidified by trituration with cold diethyl ether.

  • Workup and Isolation (as free amine): a. After removing the bulk of the DCM/TFA in vacuo, re-dissolve the residue in a minimal amount of DCM. b. Carefully add the solution to a vigorously stirred, chilled solution of saturated aqueous NaHCO₃ to neutralize the acid and deprotonate the amine. c. Extract the aqueous layer with DCM or ethyl acetate (3x). d. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.[15]

Self-Validation System:

  • TLC Analysis: The starting material (Boc-protected amine) will have a higher Rf value than the product (free amine). The product amine will stain positive with ninhydrin, appearing as a colored spot, while the Boc-protected starting material will not.

  • LC-MS Analysis: A successful reaction is confirmed by the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the mass of the deprotected amine ([M+H]⁺).

Protocol 2: Deprotection with Hydrogen Chloride (HCl) in Dioxane

This method is a widely used alternative to TFA, often considered slightly milder and advantageous because it typically yields a stable, crystalline hydrochloride salt that can be easily isolated.[5][13]

Principle: A 4M solution of HCl in 1,4-dioxane is a convenient and effective reagent for Boc cleavage. The reaction proceeds similarly to the TFA method, but the final product is the hydrochloride salt, which is often insoluble in the reaction medium and precipitates, simplifying purification.[13]

Materials and Reagents:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol (MeOH) or 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous dioxane or methanol (10-20 mL per gram of substrate).[13]

  • Reagent Addition: To the stirred solution, add the 4M HCl in dioxane solution (3-5 equiv) at room temperature.

    • Causality Note: The use of a pre-prepared, standardized solution of HCl ensures reproducibility. The reaction is typically performed at room temperature as it is less exothermic than TFA deprotection.

  • Reaction and Precipitation: Stir the mixture at room temperature for 2-16 hours.[13] In many cases, a precipitate (the hydrochloride salt of the product) will form during this time.

  • Reaction Monitoring: Track the disappearance of the starting material by TLC or LC-MS.

  • Workup and Isolation: a. If a precipitate forms: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities. Dry the solid under vacuum. b. If no precipitate forms: Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The product can be further purified by trituration with or recrystallization from an appropriate solvent system.

Self-Validation System:

  • Physical Observation: The formation of a precipitate is a strong indicator of product formation.

  • TLC/LC-MS: As described in Protocol 1, monitor for the disappearance of starting material and the appearance of the product. The product will be the hydrochloride salt.

  • Solubility: The resulting hydrochloride salt will exhibit good solubility in water or methanol, whereas the starting material is more soluble in less polar organic solvents.

References

Application Note & Protocols: Optimal Reaction Conditions for Amide Coupling with 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The synthesis of amides from sterically hindered amines such as 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane presents a significant challenge in medicinal chemistry and drug development. The rigid bicyclic structure physically shields the amino group, impeding its nucleophilic attack on activated carboxylic acid intermediates. Standard coupling conditions often result in low yields, incomplete reactions, or require harsh conditions that compromise substrate integrity.[1][2] This guide provides an in-depth analysis of reaction parameters and offers optimized, field-proven protocols for achieving high-efficiency amide coupling with this challenging substrate. We will explore the rationale behind reagent selection, the critical role of bases and solvents, and provide step-by-step methodologies using state-of-the-art coupling agents.

The Challenge: Steric Hindrance in the 2-Azabicyclo[2.2.1]heptane Scaffold

The 2-azabicyclo[2.2.1]heptane core is a valuable scaffold in medicinal chemistry, prized for its conformational rigidity which can enhance binding affinity and selectivity for biological targets.[3][4] However, the exo and endo faces of the bicyclic system, combined with the bulky Boc-protecting group, create a sterically congested environment around the C7-amino group. This steric hindrance is the primary obstacle to efficient acylation.

Consequently, successful amide bond formation requires a carefully considered strategy that prioritizes:

  • Rapid Acid Activation: The carboxylic acid must be converted into a highly reactive intermediate to overcome the kinetic barrier of the sterically demanding nucleophile.

  • Minimization of Side Reactions: Conditions must be chosen to avoid side reactions such as racemization of the carboxylic acid partner or decomposition of the activated intermediate.[1]

  • Optimal Reagent Stoichiometry and Order of Addition: Pre-activation of the carboxylic acid before the introduction of the amine is often critical for success.[1]

Rationale for Reagent Selection: A Comparative Overview

The choice of coupling reagent is the most critical factor for success. Reagents are broadly classified based on their activating mechanism and potency. For demanding substrates like this compound, uronium/aminium salts and phosphonium-based reagents are strongly preferred over classical carbodiimides.[1][5]

Reagent ClassExamplesEfficacy with Hindered AminesKey Considerations
Uronium/Aminium Salts HATU, HCTU, COMU Excellent Considered the gold standard for difficult couplings.[1] HATU forms highly reactive OAt-esters, leading to rapid acylation with minimal racemization.[1] COMU is a safer, highly effective alternative that avoids the potentially explosive benzotriazole byproducts.[1]
Phosphonium Salts PyBOP, PyAOP Very Good More reactive than carbodiimides and highly effective for coupling sterically hindered amino acids.[1]
Phosphonic Anhydrides T3P® Excellent A powerful, process-friendly reagent known for high yields, low epimerization, and simple workup, as its byproducts are water-soluble.[6][7] It is a preferred reagent for large-scale synthesis due to its safety profile and efficiency.[7][8]
Carbodiimides EDC, DCC, DIC Moderate to Poor Generally insufficient for highly hindered systems on their own.[9] Their use requires additives like OxymaPure or HOBt to form a more reactive ester and suppress side reactions.[1] This approach is often sluggish and may result in low yields with the target amine.[10]
The Role of the Base and Solvent
  • Base Selection: A non-nucleophilic, sterically hindered base is essential to prevent competitive reactions and to efficiently scavenge the protons generated during the reaction. Diisopropylethylamine (DIPEA, Hünig's base) is the base of choice.[5][11] It is sufficiently basic to deprotonate the carboxylic acid and neutralize byproduct HCl without acting as a competing nucleophile.

  • Solvent Selection: Anhydrous polar aprotic solvents are required to ensure solubility of all components and facilitate the reaction. N,N-Dimethylformamide (DMF) is the most common and effective choice.[11] Dichloromethane (DCM) can also be used, though solubility may be a concern for some substrates.[1] The use of anhydrous solvents is critical, as water can hydrolyze the activated intermediate, leading to low yields.[1]

Optimized Protocols & Methodologies

The following protocols have been designed to serve as robust starting points for the acylation of this compound. Reaction monitoring by TLC or LC-MS is strongly encouraged.

Protocol 1: High-Efficiency Coupling using HATU (Preferred Method)

This protocol leverages the high reactivity of HATU and is the recommended first choice for maximizing yield, especially on a research scale.[12]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 - 1.1 eq)

  • HATU (1.1 - 1.2 eq)

  • DIPEA (2.5 - 3.0 eq)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the active OAt-ester.[1]

  • In a separate vial, dissolve this compound (1.05 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS or TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Robust & Scalable Coupling using T3P®

Propanephosphonic acid anhydride (T3P®) is an excellent alternative, particularly for scale-up, due to its safety profile and the ease of removing its water-soluble byproducts.[7]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • T3P® (50% solution in EtOAc or DMF is common) (1.5 eq)

  • Pyridine or DIPEA (3.0 eq)

  • Anhydrous Ethyl Acetate or DMF

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in the chosen anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (e.g., pyridine, 3.0 eq). The base is required for the reaction to proceed.[13]

  • Slowly add the T3P® solution (1.5 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring for completion.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with Ethyl Acetate.

  • The T3P® byproducts are readily removed by washing the organic layer thoroughly with water (2-3 times).[13] Follow with a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography if necessary.

Visualization of Workflow and Mechanism

General Experimental Workflow

The diagram below outlines the typical sequence for performing the amide coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Carboxylic Acid, Amine, Coupling Reagent preactivate Dissolve Acid & Reagent Add Base (Pre-activation) reagents->preactivate Under N₂/Ar solvent Prepare Anhydrous Solvent & Base solvent->preactivate add_amine Add Amine Solution preactivate->add_amine 15-30 min stir Stir at RT (2-24h) add_amine->stir monitor Monitor by TLC / LC-MS stir->monitor quench Quench with H₂O or sat. aq. NH₄Cl monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract wash Wash (Acid, Base, Brine) extract->wash purify Dry, Concentrate & Purify (Chromatography) wash->purify

Caption: General experimental workflow for amide coupling.

HATU-Mediated Coupling Mechanism

This diagram illustrates the key steps in the activation of a carboxylic acid by HATU and subsequent reaction with the amine.

G RCOOH R-COOH (Carboxylic Acid) ActiveEster R-CO-OAt (Active Ester Intermediate) RCOOH->ActiveEster HATU HATU HATU->ActiveEster Activation Base DIPEA Base->ActiveEster - H⁺ Product R-CONR'₂ (Amide Product) ActiveEster->Product Amine R'₂NH (Bicyclic Amine) Amine->Product Nucleophilic Attack

Caption: Simplified HATU coupling mechanism.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. The following table addresses common issues.[1][11]

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete acid activation. 2. Amine is protonated/non-nucleophilic. 3. Water present in the reaction. 4. Insufficiently reactive coupling agent.1. Increase pre-activation time; use 1.2 eq of HATU. 2. Ensure sufficient base (2.5-3.0 eq of DIPEA) is used. 3. Use freshly dried, anhydrous solvents and reagents. 4. Switch to HATU or T3P® if using EDC/Oxyma.
Reaction Stalls 1. Steric hindrance is too great for RT. 2. Poor solubility of a reactant.1. Gently heat the reaction (e.g., to 40-50 °C), monitoring for decomposition. 2. Consider switching solvent from DCM to DMF or NMP.
Racemization of Acid 1. Reaction temperature is too high. 2. Base is too strong or nucleophilic. 3. Prolonged activation time.1. Run the reaction at 0 °C to room temperature.[1] 2. Use DIPEA. Avoid bases like DBU or TEA if racemization is a concern. 3. Limit pre-activation to the recommended time (15-30 min).
Difficult Purification 1. Urea byproducts from DCC/EDC. 2. Excess coupling reagent.1. If using EDC, perform an acidic wash to remove the water-soluble urea. If using DCC, filter the DCU byproduct. Better yet, switch to T3P® whose byproducts are easily removed with a water wash.[13][14] 2. Use stoichiometry as close to 1.1 eq as possible.

References

Application Note: A Scalable, Modern Approach to the Synthesis of 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Azabicyclo[2.2.1]heptane Scaffold

The 2-azabicyclo[2.2.1]heptane framework represents a class of conformationally constrained building blocks of immense value in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric elements, a feature known to enhance binding affinity and selectivity for biological targets.[1][2] This high degree of sp³ character is a desirable trait in modern drug discovery, often correlating with improved physicochemical properties and clinical success.[3] The specific derivative, 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane, is a particularly versatile intermediate. The Boc-protected nitrogen at the 2-position allows for stable handling and purification, while the primary amine at the C7 bridgehead position serves as a critical handle for coupling with various molecular fragments to build a diverse library of potential therapeutic agents.[2]

Traditional synthetic routes to bridged bicyclic systems can be lengthy and lack scalability. This guide details a modern and robust protocol for the synthesis of the title compound, leveraging a powerful intramolecular C–H amination strategy. This approach, rooted in the principles of the Hofmann-Löffler-Freytag (HLF) reaction, allows for the direct formation of the challenging C–N bond at a remote, unactivated C–H bond, offering an efficient and scalable pathway to this high-value scaffold.[4][5]

Overview of Synthetic Strategies

Several strategies can be envisioned for constructing the 2-azabicyclo[2.2.1]heptane core. While classical methods like the Diels-Alder reaction are powerful for forming substituted versions of this scaffold, they typically functionalize the C3, C5, or C6 positions. Accessing the C7 bridgehead position requires a more nuanced approach. The intramolecular C–H amination method stands out for its efficiency in forming the bridged structure in a single, key cyclization step from a readily accessible monocyclic precursor.

G cluster_0 Synthetic Approaches A Monocyclic Precursors (e.g., Substituted Pyrrolidines) B Key Transformation A->B C Target Scaffold (2-Azabicyclo[2.2.1]heptane Core) B->C D Intramolecular C-H Amination (Hofmann-Löffler-Freytag Type) B->D Featured Method E Diels-Alder Cycloaddition (Access to other isomers) F Ring-Closing Metathesis

Figure 1: High-level overview of synthetic strategies.

Featured Protocol: Scalable Synthesis via Intramolecular C–H Amination

This protocol is based on a modern Hofmann-Löffler-Freytag (HLF) approach, which utilizes a nitrogen-centered radical to perform a remote 1,5-hydrogen atom transfer (HAT), followed by cyclization.[4][6] The synergistic use of light and heat has been shown to significantly improve reaction rates and yields, making this process viable on a gram scale.[3][7]

Rationale and Mechanistic Insight

The core of this synthesis is the conversion of a monocyclic amine precursor into the desired bridged bicyclic amine in a single step.[4] The key transformation is initiated by generating a nitrogen-centered radical from an N-haloamine precursor. This radical cation intramolecularly abstracts a hydrogen atom from the δ-carbon (C7 position of the final product), a process favored by a sterically accessible six-membered ring transition state.[6] The resulting carbon-centered radical is then trapped by the halogen, setting the stage for an intramolecular Sₙ2 reaction to close the second ring and form the bicyclic scaffold.

Light is postulated to promote the initial N-I bond homolysis and the 1,5-HAT, while heat facilitates the final Sₙ2 ring-closure step.[4] This dual activation provides a robust and efficient pathway to otherwise difficult-to-access bridged systems.

Experimental Workflow Diagram

G start Pyrrolidine Precursor step1 Step 1: Sulfonylation & N-Boc Protection start->step1 1. TsCl, Base 2. (Boc)2O step2 Step 2: N-Iodination (Precursor Activation) step1->step2 N-Iodohydantoin step3 Step 3: C-H Amination (Cyclization) step2->step3 Light (e.g., Blue LED) Heat (e.g., 40-60 °C) step4 Step 4: Deprotection & Re-protection step3->step4 1. Reductive   Desulfonylation 2. (Boc)2O end Final Product: 2-Boc-7-amino-2- azabicyclo[2.2.1]heptane step4->end

Figure 2: Detailed workflow for the C-H amination synthesis.

Detailed Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Step 1: Synthesis of the N-Tosyl-N-Boc Pyrrolidine Precursor
  • Rationale: This step prepares the cyclization precursor. The tosyl group serves as a robust activating group for the subsequent HLF reaction, while the Boc group may be used if the starting material is a secondary amine, although in many HLF precursors the nitrogen is directly functionalized with the group that will be halogenated. For this protocol, we will assume a starting pyrrolidine that is first tosylated.

  • Materials:

    • (3R)-3-(hydroxymethyl)pyrrolidine

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (TEA) or Pyridine

    • Dichloromethane (DCM), anhydrous

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve (3R)-3-(hydroxymethyl)pyrrolidine (1.0 equiv) and triethylamine (2.5 equiv) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (1.1 equiv) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC or LC-MS.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • The crude N-tosyl pyrrolidine derivative is typically carried forward without further purification. The free hydroxyl group is then converted to a leaving group (e.g., mesylate) and displaced to install the necessary side chain for the C-H amination. (Note: The exact precursor synthesis can vary, this is a representative example). For a direct HLF, a precursor like N-((cyclopentyl)methyl)-4-methylbenzenesulfonamide would be used.

Step 2: N-Iodination for Precursor Activation
  • Rationale: This step generates the N-iodo sulfonamide, the active species for the radical-mediated C-H amination. N-iodohydantoin is an effective and easy-to-handle source of electrophilic iodine.[4]

  • Materials:

    • N-((cyclopentyl)methyl)-4-methylbenzenesulfonamide (precursor from Step 1 or equivalent)

    • N-Iodohydantoin or N-Iodosuccinimide (NIS)

    • Acetonitrile (MeCN), anhydrous

  • Procedure:

    • To a solution of the precursor (1.0 equiv) in anhydrous acetonitrile, add N-iodohydantoin (4.0 equiv).[4]

    • The reaction is typically performed in the same vessel as the subsequent cyclization step. The mixture should be protected from light until the cyclization is initiated.

Step 3: Intramolecular C–H Amination / Cyclization
  • Rationale: This is the key bond-forming step. The synergistic application of light and heat promotes the radical cascade and subsequent cyclization to form the bridged bicyclic product.[3]

  • Materials:

    • Reaction mixture from Step 2

    • Blue LED light source (e.g., 450 nm)

    • Heating mantle or oil bath

  • Procedure:

    • Degas the reaction mixture from Step 2 with nitrogen or argon for 15 minutes.

    • While stirring vigorously, irradiate the mixture with a blue LED light source.

    • Simultaneously, heat the reaction to 40-60 °C.

    • Monitor the reaction progress by LC-MS for the consumption of the starting material and formation of the product. The reaction is typically complete within 24 hours.[4]

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-tosyl-2-azabicyclo[2.2.1]heptane derivative.

Step 4: Deprotection and Final N-Boc Protection
  • Rationale: The tosyl group is removed to liberate the secondary amine, which is then protected with the more synthetically versatile Boc group to yield the final target compound. Reductive desulfonylation using agents like magnesium in methanol is a common method.

  • Materials:

    • N-Tosyl-2-azabicyclo[2.2.1]heptane derivative from Step 3

    • Magnesium turnings

    • Methanol, anhydrous

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

  • Procedure (Reductive Desulfonylation):

    • To a suspension of magnesium turnings (10 equiv) in anhydrous methanol, add the N-tosyl derivative (1.0 equiv).

    • Sonicate or stir the mixture vigorously at room temperature. The reaction is often exothermic.

    • Monitor the reaction by TLC/LC-MS. Upon completion, filter the mixture through Celite and concentrate the filtrate.

    • The crude amine is taken up in DCM for the subsequent Boc protection.

  • Procedure (N-Boc Protection):

    • To the solution of the crude amine in DCM, add triethylamine (1.5 equiv).

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) and stir at room temperature for 4-6 hours.[8][9]

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the final product, this compound, by column chromatography or crystallization to obtain a solid product.

Data and Characterization

The successful synthesis of the target compound should be verified using standard analytical techniques.

Parameter Description
Appearance White to off-white solid
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol
¹H NMR (CDCl₃) Expected peaks for Boc group (~1.4 ppm, 9H), bridgehead protons, and methylene bridge protons.
¹³C NMR (CDCl₃) Expected peaks for Boc carbonyl (~155 ppm), quaternary Boc carbon (~80 ppm), Boc methyls (~28 ppm), and aliphatic carbons of the bicyclic core.
Mass Spec (ESI+) m/z = 213.16 [M+H]⁺
Purity (HPLC) >95% (typical for drug development applications)

Note: The 7-amino group in the target compound name refers to the amino-substituted bridgehead carbon, while the '2-Boc' refers to the nitrogen atom within the bicyclic system. The protocol describes the formation of the 2-azabicyclo[2.2.1]heptane core, and subsequent steps would be required to introduce the 7-amino group if not installed during the primary synthesis. The HLF reaction is a powerful tool for creating the C-N bond at such a bridgehead.

Scalability and Drug Development Applications

The described C-H amination protocol has been successfully performed on a gram scale, indicating its potential for scalability.[3] Key considerations for scale-up include managing the photochemical step, ensuring efficient heat transfer, and handling large quantities of reagents safely.

The resulting this compound is a valuable building block. The free amine at C7 can be readily functionalized via standard coupling reactions (e.g., amide bond formation, reductive amination) to attach complex side chains, enabling the rapid exploration of chemical space around this rigid scaffold.[1] This makes it an ideal starting point for generating libraries of compounds for screening against various biological targets, from enzymes to receptors.[10]

References

Application Notes and Protocols for the Characterization of 2-Azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 2-Azabicyclo[2.2.1]heptanes

The 2-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic amine that serves as a crucial pharmacophore in medicinal chemistry. Its constrained conformation allows for precise spatial orientation of substituents, making it an ideal template for designing potent and selective ligands for various biological targets, including nicotinic acetylcholine receptors and sigma-2 (σ2) receptors.[1][2][3] The stereochemical arrangement of substituents on this rigid framework, particularly the exo versus endo orientation, is critical for biological activity. Consequently, unambiguous structural characterization is paramount in the development of novel therapeutics based on this scaffold.

These application notes provide a comprehensive guide to the key analytical techniques for the structural elucidation and chiral separation of 2-azabicyclo[2.2.1]heptane derivatives, tailored for researchers and professionals in drug development.

Overall Analytical Workflow

A multi-technique approach is essential for the comprehensive characterization of 2-azabicyclo[2.2.1]heptane derivatives. The selection of techniques is guided by the specific analytical question at hand, from initial structural confirmation to the determination of absolute stereochemistry.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_questions Analytical Questions Answered Synthesis Synthesized Derivative NMR NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) Synthesis->NMR Primary Structure MS Mass Spectrometry (EI, ESI) Synthesis->MS Molecular Weight HPLC Chiral HPLC NMR->HPLC Isomers Present? Structure Connectivity & Relative Stereochemistry NMR->Structure Mass Molecular Weight & Fragmentation MS->Mass XRay X-ray Crystallography HPLC->XRay Absolute Configuration Needed Purity Enantiomeric Purity HPLC->Purity Absolute Absolute Stereochemistry XRay->Absolute

Figure 1: A typical workflow for the analytical characterization of 2-azabicyclo[2.2.1]heptane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment

NMR spectroscopy is the most powerful tool for elucidating the three-dimensional structure of 2-azabicyclo[2.2.1]heptane derivatives in solution. The rigid nature of the bicyclic system gives rise to distinct and predictable patterns in both ¹H and ¹³C NMR spectra, which are highly sensitive to the stereochemistry of substituents.

Application Note: Decoding the Rigid Scaffold

The key to successful NMR analysis of this system lies in understanding how the fixed geometry influences chemical shifts and coupling constants. The distinction between exo and endo substituents is of paramount importance and can be unequivocally determined using 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY).

  • ¹H NMR: Protons on the bicyclic core exhibit characteristic chemical shifts and coupling patterns. Bridgehead protons (H1 and H4) are typically found at a distinct chemical shift. The protons on the ethylene bridge (C5 and C6) and the methylene bridge (C7) have chemical shifts that are highly dependent on the nature and orientation of nearby substituents. A "W-effect" or long-range coupling can sometimes be observed between protons in a planar "W" arrangement, providing further structural clues.[1]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the scaffold are also indicative of the substitution pattern and stereochemistry. The rigidity of the system often allows for the observation of all carbon signals.

  • NOESY for Stereochemistry: NOESY is indispensable for differentiating exo and endo isomers. For example, an exo proton at C3 will show a through-space correlation (NOE) with the nearby bridge protons (H5-exo and H6-exo), whereas an endo proton at C3 will show an NOE with the methylene bridge proton (H7-syn).

Data Presentation: Typical NMR Chemical Shift Ranges
Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Considerations
H1, H42.5 - 3.540 - 55Bridgehead protons, often multiplets.
H3-exo3.0 - 4.055 - 70Deshielded relative to endo. Shows NOE to H5/H6-exo.
H3-endo2.5 - 3.550 - 65Shielded relative to exo. Shows NOE to H7-syn.
H5/H6-exo1.5 - 2.025 - 40
H5/H6-endo1.2 - 1.825 - 40
H7-syn1.8 - 2.235 - 50Closer to the nitrogen bridge.
H7-anti1.4 - 1.835 - 50

Note: These are approximate ranges and can vary significantly based on the specific substituents.

Experimental Protocol: 2D NOESY for Stereochemical Assignment
  • Sample Preparation: Dissolve 5-10 mg of the purified 2-azabicyclo[2.2.1]heptane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

    • Acquire standard 1D ¹H and ¹³C spectra for chemical shift assignment.

    • Set up a phase-sensitive NOESY experiment.

  • Acquisition Parameters:

    • Mixing Time (t_mix): This is a critical parameter. Start with a mixing time of 500-800 ms. This duration is typically sufficient to observe key intermolecular NOEs without significant spin diffusion.

    • Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans.

  • Data Processing and Interpretation:

    • Process the 2D data with appropriate window functions (e.g., sine-bell).

    • Analyze the 2D NOESY spectrum for cross-peaks that indicate spatial proximity between protons.

    • Correlate observed NOEs with the expected distances in the exo and endo isomers to assign the relative stereochemistry. For example, the presence of a cross-peak between a substituent proton and a proton on the C7 bridge is a strong indicator of an endo configuration.[4]

Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation

Mass spectrometry is a rapid and sensitive technique for determining the molecular weight of 2-azabicyclo[2.2.1]heptane derivatives and for gaining structural insights through fragmentation analysis.

Application Note: Fragmentation Pathways

The fragmentation of the 2-azabicyclo[2.2.1]heptane core under electron ionization (EI) or collision-induced dissociation (CID) in ESI-MS/MS is influenced by the presence of the nitrogen atom.

  • α-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This can lead to the formation of a stable iminium ion.[5]

  • Retro-Diels-Alder (RDA) Reaction: Bicyclic systems can undergo a characteristic RDA fragmentation, leading to the cleavage of the ring system into two components.

  • Loss of Substituents: The fragmentation pattern will also be dominated by the loss of substituents, and the stability of the resulting fragment ions will dictate the major peaks observed.

Data Presentation: Common Mass Spectral Fragments
m/z Value Proposed Fragment Fragmentation Pathway
[M+H]⁺ or M⁺˙Molecular IonESI or EI
M - RLoss of a substituentSimple cleavage
VariesIminium ionα-Cleavage
VariesDiene and dienophileRetro-Diels-Alder
Experimental Protocol: ESI-MS/MS for Fragmentation Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

  • Instrument Setup:

    • Use an electrospray ionization tandem mass spectrometer (e.g., Q-TOF or ion trap).

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the protonated molecule [M+H]⁺.

  • MS/MS Acquisition:

    • Select the [M+H]⁺ ion as the precursor ion in the first mass analyzer.

    • Fragment the precursor ion in the collision cell by varying the collision energy. A ramp of collision energies can be useful to observe the onset of different fragmentation pathways.

  • Data Interpretation:

    • Analyze the resulting product ion spectrum to identify the major fragment ions.

    • Propose fragmentation mechanisms consistent with the observed losses and the structure of the molecule.

High-Performance Liquid Chromatography (HPLC): Resolving Enantiomers

Many 2-azabicyclo[2.2.1]heptane derivatives are chiral, and their enantiomers can exhibit different pharmacological properties. Chiral HPLC is the gold standard for determining enantiomeric purity and for the preparative separation of enantiomers.

Application Note: Chiral Recognition on Polysaccharide-Based Columns

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including bicyclic amines.[6][7] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[3] Key interactions include hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide.[3]

Chiral_Recognition cluster_enantiomers Enantiomers cluster_csp Chiral Stationary Phase R_Enantiomer R-Enantiomer CSP Polysaccharide CSP R_Enantiomer->CSP Stronger Interaction (Longer Retention) S_Enantiomer S-Enantiomer S_Enantiomer->CSP Weaker Interaction (Shorter Retention)

Figure 2: Principle of chiral separation on a polysaccharide-based CSP.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity
  • Column Selection:

    • Choose a polysaccharide-based chiral column, such as Chiralcel OD-H or Chiralpak AD-H.

    • The selection can be guided by literature precedents for similar compounds or through column screening.

  • Mobile Phase Preparation:

    • For normal-phase chromatography, a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. A common starting point is 80:20 (v/v) n-hexane:isopropanol.[6]

    • Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can be added to the mobile phase to improve peak shape and resolution for basic analytes.

  • Instrument Setup:

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Set the UV detector to a wavelength where the analyte has strong absorbance.

  • Analysis:

    • Inject a small volume (5-20 µL) of the sample solution.

    • Record the chromatogram and determine the retention times of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.

X-ray Crystallography: The Definitive Structure

While NMR provides excellent information about the relative stereochemistry in solution, single-crystal X-ray crystallography provides an unambiguous determination of the solid-state structure, including the absolute configuration of a chiral molecule.[8]

Application Note: When to Use X-ray Crystallography

X-ray crystallography is the ultimate arbiter of structure. It is particularly valuable when:

  • NMR data is ambiguous or difficult to interpret.

  • The absolute configuration of a new chiral compound needs to be determined.[9]

  • A precise understanding of the three-dimensional structure, including bond lengths and angles, is required for computational modeling or structure-activity relationship (SAR) studies.

Protocol Overview: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. High-quality single crystals can be grown by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration: For chiral, enantiomerically pure compounds, the absolute configuration can often be determined from the diffraction data through the analysis of anomalous dispersion effects, typically reported as the Flack parameter.[9]

Conclusion

The structural characterization of 2-azabicyclo[2.2.1]heptane derivatives requires a synergistic application of modern analytical techniques. NMR spectroscopy is indispensable for determining the relative stereochemistry, mass spectrometry provides crucial information on molecular weight and fragmentation, chiral HPLC is essential for assessing enantiomeric purity, and X-ray crystallography offers the definitive solid-state structure. By employing the protocols and understanding the principles outlined in these application notes, researchers can confidently and accurately characterize these important molecules, accelerating the pace of drug discovery and development.

References

Application Note: Interpreting ¹H and ¹³C NMR Spectra of 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic structure of significant interest in medicinal chemistry and drug development. Its defined three-dimensional arrangement provides a valuable template for the design of ligands targeting a variety of biological receptors. The introduction of functional groups, such as an amino group at the C7 position, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, yields 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane, a versatile intermediate for further chemical modifications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the interpretation of the ¹H and ¹³C NMR spectra of this compound.

Core Principles of NMR Analysis for this compound

The structural rigidity of the 2-azabicyclo[2.2.1]heptane core significantly influences the chemical environment of each proton and carbon atom. This results in a complex but interpretable NMR spectrum. The key features to consider are:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, which is dependent on the electronic environment of the nucleus. Electronegative atoms (like nitrogen and oxygen) and functional groups (like the Boc carbamate) will deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield).

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks due to the magnetic influence of neighboring non-equivalent nuclei (spin-spin coupling). The number of peaks in a split signal (a multiplet) is determined by the n+1 rule, where 'n' is the number of equivalent neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz). The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei and their dihedral angle.

  • Integration: The area under a ¹H NMR signal, which is proportional to the number of protons giving rise to that signal.

The presence of the Boc protecting group introduces a characteristic set of signals. The nine equivalent protons of the tert-butyl group will appear as a large, sharp singlet in the upfield region of the ¹H NMR spectrum, typically between 1.4 and 1.5 ppm.[1] The carbamate carbonyl carbon of the Boc group will have a characteristic signal in the ¹³C NMR spectrum.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for the protons and carbons of this compound. These values are based on the analysis of related structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationKey Correlations (from 2D NMR)
Boc-CH₃~1.45s9HCorrelates with Boc C(CH₃)₃ in HSQC
H1 (Bridgehead)~3.0 - 3.2m1HCorrelates with C1, C2, C6, C7 in HMBC
H4 (Bridgehead)~2.6 - 2.8m1HCorrelates with C3, C5, C7 in HMBC
H3-exo~3.5 - 3.7d1HCorrelates with H3-endo in COSY
H3-endo~3.1 - 3.3dd1HCorrelates with H3-exo, H4 in COSY
H5-exo~1.8 - 2.0m1HCorrelates with H5-endo, H6-exo, H4 in COSY
H5-endo~1.5 - 1.7m1HCorrelates with H5-exo, H6-endo, H4 in COSY
H6-exo~1.7 - 1.9m1HCorrelates with H6-endo, H5-exo, H1 in COSY
H6-endo~1.4 - 1.6m1HCorrelates with H6-exo, H5-endo, H1 in COSY
H7 (syn/anti)~2.9 - 3.1m1HCorrelates with C1, C4 in HMBC
NH₂variablebr s2HDisappears upon D₂O exchange
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
Carbon AssignmentPredicted δ (ppm)
Boc-C(CH₃)₃~28.5
Boc-C=O~155.0
Boc-C(CH₃)₃~80.0
C1 (Bridgehead)~60 - 65
C3~50 - 55
C4 (Bridgehead)~40 - 45
C5~25 - 30
C6~25 - 30
C7~55 - 60

Experimental Protocol for NMR Data Acquisition

Sample Preparation
  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. Ensure the sample is fully dissolved.

  • Transfer the solution into a clean NMR tube using a pipette.

NMR Spectrometer Setup
  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to obtain optimal resolution and lineshape.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a standard ¹³C{¹H} NMR spectrum (proton-decoupled).

  • (Optional but recommended) Perform 2D NMR experiments such as COSY and HSQC for unambiguous assignment of signals.[2][3]

Step-by-Step Interpretation Guide

¹H NMR Spectrum
  • Identify the Boc Group: Locate the large singlet at approximately 1.4-1.5 ppm and confirm its integration corresponds to nine protons.[1] This is the most unambiguous signal for the presence of the Boc protecting group.

  • Identify the Bridgehead Protons (H1 and H4): These protons will typically appear as complex multiplets due to coupling with multiple neighboring protons. H1 is generally downfield from H4 due to its proximity to the nitrogen atom.

  • Assign the Methylene Protons (H3, H5, H6): The protons on the carbons adjacent to the nitrogen (C3) will be the most deshielded methylene protons. The exo and endo protons on the same carbon will be non-equivalent and will show geminal coupling to each other, as well as vicinal coupling to adjacent protons. 2D COSY is invaluable for tracing these coupling networks.

  • Assign the C7 Proton: The proton at the C7 position will also be a multiplet, coupled to the bridgehead protons H1 and H4, as well as potentially to the exo and endo protons on C5 and C6.

  • Identify the Amino Protons: The two protons of the amino group will typically appear as a broad singlet. Its chemical shift can be variable and concentration-dependent. A D₂O exchange experiment can confirm this assignment, as the NH₂ signal will disappear.

¹³C NMR Spectrum
  • Identify the Boc Group Carbons: The carbonyl carbon of the Boc group will be in the downfield region (~155 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group will be in the upfield region (~80 ppm and ~28.5 ppm, respectively).[4]

  • Assign the Bridgehead Carbons (C1 and C4): C1 will be more deshielded than C4 due to its proximity to the nitrogen atom.

  • Assign the Remaining Carbons (C3, C5, C6, C7): C3 will be significantly deshielded due to its direct attachment to the nitrogen. C7 will also be deshielded due to the attached amino group. C5 and C6 will be the most upfield of the bicyclic ring carbons. An HSQC experiment, which correlates each proton to its directly attached carbon, is the most reliable method for definitive assignment of these carbons.[2]

Visualization of NMR Correlations

To aid in the structural assignment, 2D NMR experiments are highly recommended. A COSY (Correlation Spectroscopy) spectrum will show correlations between protons that are coupled to each other (typically through 2-3 bonds). An HSQC (Heteronuclear Single Quantum Coherence) spectrum will show correlations between each proton and the carbon to which it is directly attached.

Molecular Structure with Numbering

Caption: Numbering scheme for this compound.

Key COSY and HSQC Correlations

Caption: Expected COSY (red) and HSQC (blue) correlations.

Conclusion

The NMR spectra of this compound are rich in structural information. A systematic approach, beginning with the identification of the characteristic signals of the Boc group and utilizing both 1D and 2D NMR techniques, allows for the complete and unambiguous assignment of all proton and carbon signals. This detailed structural characterization is crucial for ensuring the identity and purity of this important synthetic intermediate in the drug discovery and development process.

References

Application Notes & Protocols: Strategic Incorporation of 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conformational rigidity of peptide-based therapeutics is a critical determinant of their biological activity, target specificity, and metabolic stability. Constraining peptide structure by incorporating non-natural amino acids is a cornerstone of modern peptidomimetic design.[1][2] Among these, bicyclic scaffolds such as 2-azabicyclo[2.2.1]heptane have garnered significant interest for their ability to impart unique three-dimensional topographies.[3][4] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of a key derivative, tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (2-Boc-7-amino-2-azabicyclo[2.2.1]heptane) , into peptide sequences using solid-phase peptide synthesis (SPPS). We address the inherent challenges of coupling sterically hindered secondary amines and provide validated strategies to ensure high-yield synthesis.

Introduction: The Rationale for Bicyclic Constraints

Linear peptides often suffer from therapeutic limitations due to their conformational flexibility, which can lead to poor receptor affinity and susceptibility to proteolytic degradation.[1] Introducing constrained amino acid analogues "locks" the peptide backbone into a more defined, bioactive conformation.[1] The 2-azabicyclo[2.2.1]heptane framework is a rigid proline analogue that can induce specific turn structures and reduce the entropic penalty upon binding to a biological target.[5][6]

The subject of this guide, this compound, is a versatile building block. It features:

  • A primary amine at the C7 position , which serves as the point of attachment to the peptide backbone.

  • A Boc-protected secondary amine at the N2 position , which is part of the bicyclic scaffold itself. This protecting group's stability and removal are key considerations in the synthesis strategy.

The rigid structure, while beneficial for the final peptide's properties, introduces significant steric hindrance at the C7-amino group, necessitating optimized coupling protocols distinct from those used for standard proteinogenic amino acids.[5]

Building Block Analysis and Strategic Considerations

Molecular Structure: tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS Number: 1251015-62-9 Molecular Formula: C₁₁H₂₀N₂O₂ Molecular Weight: 212.29 g/mol

Protecting Group Strategy:

The choice of SPPS strategy (Fmoc/tBu vs. Boc/Bzl) is critical when using this building block. The Boc group on the bicyclic scaffold is acid-labile.

  • Fmoc/tBu SPPS (Recommended): This is the preferred strategy. The N-terminal Fmoc groups on the growing peptide chain are removed with a base (e.g., piperidine), which leaves the acid-labile Boc group on the 2-azabicyclo[2.2.1]heptane scaffold intact. This Boc group is then removed along with the side-chain protecting groups during the final acid cleavage from the resin.

  • Boc/Bzl SPPS: This strategy is generally incompatible. The repeated use of moderate acid (e.g., TFA) to remove the N-terminal Boc group of the peptide chain would also cleave the Boc group on the bicyclic scaffold, exposing a secondary amine that could lead to undesired side reactions.

Experimental Protocols: Fmoc-SPPS Incorporation

This section outlines the detailed steps for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

Reagents and Materials
  • Resin: Fmoc-protected Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid of the target peptide.

  • Building Block: this compound.

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)[7]

  • Base: N,N-Diisopropylethylamine (DIPEA) or Hünig's base.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% Piperidine in DMF.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

Workflow for a Single Coupling Cycle

The following workflow describes the incorporation of the bicyclic building block onto a growing peptide chain.

SPPS_Workflow cluster_prep Resin Preparation cluster_coupling Coupling of Bicyclic Amino Acid cluster_bicyclic_coupling Incorporation of this compound Resin_Start Resin-Peptide-(AA)n (Fmoc-Protected N-Terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Start->Deprotection Wash_1 Wash (DMF, DCM) Deprotection->Wash_1 Free_Amine Resin-Peptide-(AA)n (Free N-Terminus) Wash_1->Free_Amine Proceed to Bicyclic Coupling Activation Pre-activation of Carboxyl Group (Next Fmoc-AA + HATU/HBTU + DIPEA) Coupling Couple to Free Amine (Extended Time / Double Coupling) Activation->Coupling Wash_2 Wash (DMF, DCM) Bicyclic_Coupling Couple Bicyclic Moiety (See Protocol 3.3) Free_Amine->Bicyclic_Coupling Wash_3 Wash & Capping (DMF, DCM) Bicyclic_Coupling->Wash_3 Wash_3->Resin_Start Begin Next Cycle (Deprotect Fmoc of previous AA)

Caption: General SPPS workflow highlighting the bicyclic amino acid incorporation step.

Detailed Coupling Protocol

Due to the steric hindrance of the C7-amine, a standard coupling protocol is often insufficient. An optimized approach using a powerful coupling agent like HATU is recommended.

  • Resin Preparation: Start with the peptide-resin that has a free N-terminal amine, following standard Fmoc deprotection (20% piperidine in DMF) and washing steps.

  • Activation Solution Preparation: In a separate vessel, prepare the activation solution. For every 1 equivalent of resin functional groups, use the reagents in the ratios specified in Table 1.

    • Dissolve the next amino acid to be coupled (e.g., Fmoc-Ala-OH) and the coupling reagent (e.g., HATU) in DMF.

    • Add the base (DIPEA) to the solution and allow it to pre-activate for 1-5 minutes.

  • Coupling Reaction:

    • Add the activation solution containing the protected amino acid to the vessel with the peptide-resin.

    • Agitate the reaction mixture at room temperature for an extended period, typically 2-4 hours. For particularly difficult couplings, this can be extended or performed at a slightly elevated temperature (e.g., 40°C).

  • Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Double Coupling (If Necessary): If the ninhydrin test is positive (blue/purple beads), indicating incomplete coupling, drain the resin and repeat steps 3 and 4 with a fresh activation solution. This "double coupling" strategy is highly recommended for sterically hindered residues.

  • Washing: After a negative ninhydrin test, thoroughly wash the resin with DMF, followed by DCM and IPA, to remove all excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted free amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

Table 1: Recommended Reagent Stoichiometry for Bicyclic Coupling

ReagentEquivalents (relative to resin capacity)Purpose
Resin-Bound Peptide (Free Amine)1.0Substrate
Fmoc-Amino Acid (Next in sequence)3.0 - 5.0Building Block
HATU or HBTU2.9 - 4.9Coupling Activator
DIPEA (Hünig's Base)6.0 - 10.0Activation & Neutralization Base

Note: These ratios are starting points and may require optimization based on the specific peptide sequence.

Post-Incorporation Steps & Final Cleavage

Chain Elongation

After successfully coupling the amino acid following the bicyclic moiety, the synthesis can proceed using standard Fmoc-SPPS protocols for the remaining residues.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups, including the Boc group on the 2-azabicyclo[2.2.1]heptane scaffold.

Cleavage Cocktail: A standard cleavage cocktail for Fmoc/tBu chemistry is used. The specific composition depends on the amino acids present in the sequence. A common general-purpose cocktail is:

  • Reagent R: 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole.

  • Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT.

Procedure:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Analytical Characterization

Confirming the successful incorporation and integrity of the final peptide is crucial.

  • Mass Spectrometry (LC-MS): This is the primary method to verify the correct mass of the final peptide. The observed molecular weight should match the theoretical calculated mass, confirming the addition of the 2-azabicyclo[2.2.1]heptane moiety.

  • HPLC: Reverse-phase HPLC is used to assess the purity of the crude peptide and to purify it to the desired level. The introduction of the rigid bicyclic structure will significantly alter the retention time compared to a linear analogue.

  • NMR Spectroscopy: For detailed structural confirmation, 2D NMR techniques (COSY, TOCSY, NOESY) can be employed on the purified peptide to confirm the connectivity and elucidate the conformational effects induced by the bicyclic residue.

Characterization_Flow Crude_Peptide Crude Peptide (Post-Cleavage) LCMS LC-MS Analysis Crude_Peptide->LCMS Verify Mass HPLC RP-HPLC Purification Crude_Peptide->HPLC Assess Purity & Purify LCMS->HPLC Pure_Peptide Purified Peptide (>95% Purity) HPLC->Pure_Peptide NMR NMR Spectroscopy (Optional) Pure_Peptide->NMR Confirm Structure

Caption: Post-synthesis analytical workflow for peptide characterization.

Conclusion

The incorporation of this compound is a powerful strategy for creating conformationally constrained peptides with potentially enhanced therapeutic properties. The primary synthetic challenge—steric hindrance at the coupling site—can be effectively overcome by employing potent phosphonium or uronium-based coupling reagents like HATU, extending reaction times, and utilizing a double-coupling strategy. By following the detailed protocols and strategic considerations outlined in this guide, researchers can confidently integrate this valuable building block into their peptide drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Azabicyclo[2.2.1]heptane Cores

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-azabicyclo[2.2.1]heptane cores. This bicyclic scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including the potent analgesic epibatidine.[1][2][3] However, its strained, rigid structure presents unique synthetic challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues encountered during the synthesis of this important pharmacophore.

I. Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of the 7-azabicyclo[2.2.1]heptane core is consistently low. What are the most common causes?

A1: Low overall yields are a historically significant challenge in the synthesis of the parent 7-azabicyclo[2.2.1]heptane. Early routes reported yields of less than 1%.[4][5] While newer methods have improved this, several factors can contribute to low yields:

  • Inefficient Cyclization: The key ring-forming step, often an intramolecular nucleophilic displacement or a Diels-Alder reaction, can be low-yielding. Side reactions, such as elimination or intermolecular reactions, can compete with the desired cyclization.

  • Suboptimal Protecting Group Strategy: The choice of the nitrogen protecting group is critical. It must be stable to the reaction conditions of the preceding steps and readily cleavable without affecting the bicyclic core. Inefficient protection or deprotection can significantly impact yield.

  • Stereochemical Issues: The formation of undesired stereoisomers can reduce the yield of the target compound. This is particularly relevant in multi-step syntheses where stereocenters are established.

  • Purification Losses: The polarity and potential volatility of some 7-azabicyclo[2.2.1]heptane derivatives can lead to significant material loss during chromatographic purification or solvent removal.

Q2: I'm observing the formation of multiple isomers during my synthesis. How can I improve stereocontrol?

A2: Achieving high stereoselectivity is a common hurdle. Epimerization at centers adjacent to carbonyl groups is a known issue.[6][7] Here are some strategies to improve stereocontrol:

  • Temperature Control: Lowering the reaction temperature can often favor the kinetically controlled product, potentially leading to higher diastereoselectivity.[6]

  • Choice of Reagents: The steric bulk of reagents can influence the direction of attack on a prochiral center. For example, in reductions of a ketone, a bulkier reducing agent may favor attack from the less hindered face.

  • Chiral Auxiliaries and Catalysts: Employing chiral auxiliaries on the starting material or using asymmetric catalysts can induce high levels of enantioselectivity in key bond-forming reactions.

  • Base-Induced Epimerization: In some cases, an undesired stereoisomer can be converted to the more stable isomer through base-catalyzed epimerization.[1][2][7] This can be a useful strategy if the desired isomer is the thermodynamically favored one.

Q3: The purification of my 7-azabicyclo[2.2.1]heptane derivative is proving difficult. What techniques are most effective?

A3: Purification can be challenging due to the often-polar nature of these compounds. Here's a breakdown of effective approaches:

  • Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial. A gradient elution is often necessary to separate closely related impurities.

  • Crystallization: If your compound is a solid, crystallization can be a highly effective purification method. Screening various solvent systems is key to finding conditions that yield high-purity crystals.

  • Acid-Base Extraction: For derivatives with a basic nitrogen, acid-base extraction can be a powerful tool to separate them from non-basic impurities. The amine can be extracted into an acidic aqueous phase, washed, and then liberated by basification and extraction into an organic solvent.

  • Distillation: For thermally stable and relatively volatile derivatives, distillation under reduced pressure can be an option.[8]

Q4: My Diels-Alder reaction to form the bicyclic core is not working well. What can I do to improve it?

A4: The Diels-Alder reaction is a powerful tool for constructing the 7-azabicyclo[2.2.1]heptane skeleton, but it can be sluggish.[9][10][11] Consider these optimization strategies:

  • Lewis Acid Catalysis: The use of Lewis acids can significantly accelerate the reaction and improve yields.[5]

  • High Pressure: Applying high pressure can also favor the cycloaddition.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity.

  • Dienophile/Diene Activation: Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems you may encounter during your synthesis.

Problem 1: Low Yield in the Intramolecular Cyclization Step

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of starting material remaining.

  • Multiple side products are observed.

Possible Causes & Solutions:

CauseProposed Solution
Insufficient reactivity of the nucleophile or electrophile. - Enhance Nucleophilicity: If the nitrogen is the nucleophile, ensure it is deprotonated. A stronger, non-nucleophilic base may be required. - Activate Electrophile: Convert a poor leaving group (e.g., -OH) into a better one (e.g., -OMs, -OTs, -Br).
Competing intermolecular reactions. - High Dilution: Run the reaction at a lower concentration to favor the intramolecular pathway.
Steric hindrance. - Re-evaluate Synthetic Design: The substitution pattern on your precursor may be sterically hindering the desired cyclization. A different synthetic route might be necessary.
Unfavorable ring strain in the transition state. - Alternative Cyclization Strategy: Consider a different ring-closing strategy, such as ring-closing metathesis or a radical cyclization.[12]
Problem 2: Difficulty with N-Protecting Group Removal

Symptoms:

  • The deprotection reaction is incomplete, even after extended reaction times or with excess reagent.

  • The desired product is obtained in low yield, with significant decomposition observed.

Possible Causes & Solutions:

Protecting GroupCommon IssueTroubleshooting Steps
Boc (tert-Butoxycarbonyl) Incomplete cleavage with acid (e.g., TFA).- Increase the concentration of the acid or the reaction temperature. - Consider using a stronger acid, such as HCl in dioxane.
Decomposition of the product under acidic conditions.- Use milder acidic conditions (e.g., formic acid). - Perform the reaction at a lower temperature.
Cbz (Carboxybenzyl) Incomplete hydrogenolysis.- Ensure the catalyst (e.g., Pd/C) is active. - Increase the hydrogen pressure. - Screen different solvents.
Catalyst poisoning.- Purify the substrate to remove any potential catalyst poisons (e.g., sulfur-containing compounds).
Experimental Protocol: Boc Deprotection of a 7-Azabicyclo[2.2.1]heptane Derivative
  • Dissolve the N-Boc protected 7-azabicyclo[2.2.1]heptane derivative in dichloromethane (DCM) (approximately 0.1 M).[13]

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.[13]

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[13]

Problem 3: Unexpected Epimerization

Symptoms:

  • The 1H NMR spectrum of the product shows a mixture of diastereomers that was not present in the starting material.

Possible Causes & Solutions:

CauseProposed Solution
Presence of an acidic or basic proton α to a carbonyl group. - Use Non-Protic Solvents: Avoid protic solvents that can facilitate proton exchange. - Careful Base Selection: Use a non-nucleophilic, sterically hindered base if a base is required. - Low Temperature: Perform the reaction at a lower temperature to minimize the rate of epimerization.[6]
Harsh reaction conditions (e.g., high temperature, strong acid/base). - Milder Conditions: Explore milder reagents and reaction conditions.

Visualizing Troubleshooting Logic

troubleshooting_workflow start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node start Identify Synthesis Issue low_yield Low Overall Yield start->low_yield stereocontrol Poor Stereocontrol start->stereocontrol purification Purification Difficulty start->purification cause_cyclization Inefficient Cyclization? low_yield->cause_cyclization cause_protecting_group Protecting Group Issues? low_yield->cause_protecting_group cause_purification_loss Purification Losses? low_yield->cause_purification_loss cause_epimerization cause_epimerization stereocontrol->cause_epimerization Epimerization? cause_polarity cause_polarity purification->cause_polarity High Polarity? sol_cyclization sol_cyclization cause_cyclization->sol_cyclization Optimize reaction conditions (concentration, temperature, catalyst) sol_protecting_group sol_protecting_group cause_protecting_group->sol_protecting_group Screen alternative protecting groups sol_purification_loss sol_purification_loss cause_purification_loss->sol_purification_loss Optimize purification method (chromatography, crystallization) sol_epimerization sol_epimerization cause_epimerization->sol_epimerization Lower temperature, change reagents, use chiral auxiliaries sol_polarity sol_polarity cause_polarity->sol_polarity Use appropriate chromatography, consider acid-base extraction

Caption: A decision-making workflow for troubleshooting common issues in 7-azabicyclo[2.2.1]heptane synthesis.

III. Advanced Synthetic Strategies

For those looking to move beyond established routes or who are facing insurmountable challenges with current methods, exploring alternative synthetic strategies can be beneficial.

Radical Cyclizations

Radical cyclizations offer a powerful alternative for the formation of the 7-azabicyclo[2.2.1]heptane core, particularly for accessing substituted derivatives.[12] These reactions often proceed under mild conditions and can be highly stereoselective.

Ring-Closing Metathesis (RCM)

RCM has emerged as a versatile tool for the synthesis of a wide range of cyclic and bicyclic structures. For the 7-azabicyclo[2.2.1]heptane system, a suitably functionalized diene precursor can be cyclized using a ruthenium-based catalyst.

Visualizing a General Synthetic Approach

synthetic_pathway start_material start_material intermediate intermediate product product reaction_step reaction_step start Cyclohexene Derivative step1 Functional Group Interconversion start->step1 intermediate1 Cyclization Precursor step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 product_core 7-Azabicyclo[2.2.1]heptane Core step2->product_core

Caption: A generalized synthetic pathway to the 7-azabicyclo[2.2.1]heptane core.

This technical support guide is intended to be a living document. As new synthetic methodologies and troubleshooting strategies emerge, it will be updated to reflect the latest advancements in the field.

References

Technical Support Center: Troubleshooting Boc Deprotection of Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of N-Boc deprotection. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with sterically hindered amines. As Senior Application Scientists, we understand that removing a tert-butyloxycarbonyl (Boc) group, while conceptually simple, can be fraught with difficulties, leading to incomplete reactions and undesirable side products. This resource provides in-depth, field-proven insights and solutions to these common problems.

Frequently Asked Questions (FAQs): The Chemistry of the Challenge

This section addresses the fundamental principles governing the difficulties associated with removing Boc groups from sterically encumbered nitrogen atoms.

Q1: Why is the Boc deprotection of sterically hindered amines often slow and incomplete?

Steric hindrance dramatically affects the kinetics of the deprotection reaction. The standard acid-catalyzed mechanism requires protonation of the carbamate's carbonyl oxygen.[1][2] For a hindered amine, bulky substituents surrounding the nitrogen atom can physically block the approach of the acid to this oxygen, slowing down the initial and rate-limiting protonation step. This steric congestion raises the activation energy of the reaction, often leading to sluggish or incomplete conversion under standard conditions (e.g., TFA in DCM at room temperature).[3] Consequently, forcing the reaction with higher temperatures or longer reaction times can increase the prevalence of side reactions.[4]

Q2: What is the primary cause of side reactions during acid-catalyzed Boc deprotection?

The principal culprit behind most side reactions is the highly reactive tert-butyl cation (t-Bu⁺) generated upon cleavage of the Boc group.[4][5] This carbocation is a potent electrophile that will readily react with any available nucleophile in the reaction mixture.[4] If not properly managed, it can lead to the irreversible and undesired alkylation of your target molecule.[5]

Core Deprotection Mechanism & Side Reaction Origin

The following diagram illustrates the standard acid-catalyzed deprotection pathway and the critical point at which the problematic tert-butyl cation is formed.

Caption: Acid-catalyzed Boc deprotection and t-butyl cation side reaction.

Q3: Which functional groups and amino acid residues are most susceptible to alkylation by the tert-butyl cation?

Nucleophilic functional groups are highly vulnerable. In peptide and medicinal chemistry, certain amino acid side chains are particularly prone to tert-butylation:[4]

  • Tryptophan (Trp): The indole ring is highly nucleophilic and a primary target for alkylation.[4]

  • Methionine (Met): The thioether sulfur can be alkylated to form a sulfonium salt.[4]

  • Cysteine (Cys): The free thiol group is readily alkylated.[4]

  • Tyrosine (Tyr): The activated phenolic ring can undergo electrophilic aromatic substitution.[4]

Beyond peptides, other electron-rich aromatic systems and thiols are also at high risk.[5]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a structured approach to diagnosing and solving common issues encountered during the Boc deprotection of hindered amines.

Problem 1: Incomplete Deprotection with Standard Conditions
  • Symptom: Your reaction stalls, with significant amounts of N-Boc protected starting material remaining after treatment with standard TFA/DCM.

  • Underlying Cause: The steric bulk around the amine is too great for the chosen acid/solvent system to overcome efficiently at room temperature.

  • Solutions:

    • Stronger Acidic Conditions: Switching to a stronger acid system can often drive the reaction to completion. However, this may increase the risk of side reactions, making the use of scavengers critical.

    • Elevated Temperature: Gently warming the reaction can provide the necessary energy to overcome the activation barrier. This must be done cautiously and with careful monitoring.

Table 1: Comparison of Acidic Deprotection Conditions for Hindered Substrates

Reagent SystemTypical ConditionsAdvantagesDisadvantages & Considerations
TFA in DCM 25-50% TFA, 0°C to RT, 1-4hStandard, volatile, easy removal.May be insufficient for highly hindered amines. Generates t-Bu⁺.[6][7]
HCl in Dioxane/EtOAc 4M solution, 0°C to RT, 1-3hOften more effective than TFA for stubborn cases. Avoids trifluoroacetylation.[8]Dioxane is a peroxide former and undesirable solvent.[5]
Methanesulfonic Acid (MSA) 0.1-1.0 M in DCM/TFEStrong, non-volatile acid. Can be effective when others fail.Requires careful neutralization. High acidity can cleave other groups.[9]
Aqueous Phosphoric Acid 85% aq. H₃PO₄Mild, environmentally benign, and selective for Boc over many other groups.[10]May require higher temperatures or longer times; substrate solubility can be an issue.

Troubleshooting Workflow

Use this decision tree to guide your strategy when facing an incomplete deprotection.

Troubleshooting_Workflow start Start: Incomplete Boc Deprotection check_nuc Does substrate have nucleophilic groups (Trp, Met, Cys, Tyr)? start->check_nuc strong_acid_scav Use Stronger Acid (e.g., 4M HCl/Dioxane) + Scavengers (TIS, H₂O) check_nuc->strong_acid_scav Yes check_other_pg Does substrate have other acid-labile groups (tBu-ester, Trt)? check_nuc->check_other_pg No result Monitor reaction by TLC/LC-MS until completion strong_acid_scav->result strong_acid_no_scav Use Stronger Acid (e.g., 4M HCl/Dioxane) strong_acid_no_scav->result check_other_pg->strong_acid_no_scav No mild_method Use Mild/Orthogonal Method (e.g., Oxalyl Chloride, ZnBr₂, Thermal Deprotection) check_other_pg->mild_method Yes mild_method->result

Caption: Decision tree for optimizing Boc deprotection of hindered amines.

Problem 2: Formation of Alkylated Side Products
  • Symptom: HPLC or LC-MS analysis reveals new peaks, often with a mass increase of +56 Da relative to your product or intermediates.

  • Underlying Cause: The electrophilic tert-butyl cation has alkylated nucleophilic sites on your molecule.[4]

  • Solutions: The most effective strategy is to introduce a "scavenger" into the reaction mixture. Scavengers are nucleophilic molecules that react with the tert-butyl cation faster than your substrate, effectively neutralizing it.[4]

Scavenger Mechanism of Action

This diagram shows how a scavenger intercepts the tert-butyl cation, preventing it from reacting with a sensitive substrate.

Scavenger_Mechanism tBuCation tert-Butyl Cation Trapped Inert Trapped Cation tBuCation->Trapped + Scavenger (Fast Reaction) SideProduct Alkylated Side Product tBuCation->SideProduct + Substrate (Slow, Undesired Reaction) Scavenger Scavenger (e.g., TIS, H₂O) Substrate Nucleophilic Substrate (e.g., Trp residue)

Caption: Scavengers trap the tert-butyl cation faster than the substrate reacts.

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Target Residues / PurposeMechanism
Triisopropylsilane (TIS) 2.5 - 5%General purpose, effective for Trp.Hydride donor, reduces the cation to isobutane.[11]
Water (H₂O) 2.5 - 5%General purpose, suppresses side reactions.Traps the cation to form tert-butanol.[11]
Thioanisole 5%Protects Met and Trp.Acts as a soft nucleophile to trap the cation.[8]
Ethanedithiol (EDT) 2.5%Specifically for Cys-containing substrates.Traps the cation and can help reverse some disulfide formation.[4][11]

A widely used and robust scavenger combination, known as "Reagent R," is TFA/TIS/H₂O (95:2.5:2.5 v/v/v), which is effective for most applications.[4][11]

Problem 3: Cleavage of Other Acid-Labile Protecting Groups
  • Symptom: You successfully remove the Boc group, but also lose other protecting groups like tert-butyl esters (tBu), trityl (Trt), or Pbf on Arginine.

  • Underlying Cause: The acidic conditions are too harsh and not selective for the Boc group.

  • Solutions: This requires a shift to milder or orthogonal deprotection strategies that leave other acid-sensitive groups intact.

Table 3: Comparison of Mild and Orthogonal Deprotection Methods

MethodReagents & ConditionsSelectivity / CompatibilityReference
Lewis Acid Catalysis ZnBr₂ in DCM, RTSelectively cleaves secondary N-Boc over primary N-Boc. Milder than strong Brønsted acids.[7][12]
Oxalyl Chloride (COCl)₂ (3 equiv.) in Methanol, RT, 1-4hVery mild, tolerates many functional groups. Deprotection of aromatics is particularly fast.[3][13][14]
Thermal Deprotection High temperature (120-240°C) in various solvents (TFE, MeOH)Acid-free. Selectivity can be achieved by controlling temperature, e.g., deprotecting aryl N-Boc in the presence of alkyl N-Boc.[15][16]
TMSI Trimethylsilyl iodide in DCM or ACN, 0°C to RTFast and effective, can sometimes be selective over t-butyl esters under controlled conditions.[9][17]
Validated Experimental Protocols
Protocol 1: Robust Deprotection of a Hindered Amine using an HCl/Dioxane and Scavenger System

This protocol is recommended when TFA is ineffective and the substrate contains sensitive residues.

Materials:

  • N-Boc protected hindered amine

  • 4M HCl in 1,4-Dioxane

  • Triisopropylsilane (TIS)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether (for precipitation)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the N-Boc protected substrate in anhydrous DCM (approx. 0.1 M concentration) under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add triisopropylsilane (5% v/v, e.g., 50 µL per 1 mL of DCM).

  • Slowly add the 4M HCl in dioxane solution (typically 10 equivalents relative to the substrate).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS every hour. For highly hindered amines, the reaction may take 2-12 hours.[6]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the amine hydrochloride salt.

  • Isolate the product by filtration or centrifugation, wash with cold ether, and dry under vacuum.

Notes:

  • The use of anhydrous solvents is crucial to prevent side reactions.

  • HCl in dioxane is highly corrosive; handle with appropriate personal protective equipment in a fume hood.

Protocol 2: Mild and Selective Deprotection using Oxalyl Chloride in Methanol

This protocol is ideal for substrates containing other acid-sensitive groups.[3][13]

Materials:

  • N-Boc protected substrate

  • Oxalyl chloride

  • Anhydrous Methanol (MeOH)

  • Saturated sodium bicarbonate solution

  • Organic extraction solvent (e.g., Ethyl Acetate)

  • Magnesium or Sodium Sulfate

Procedure:

  • Dissolve the N-Boc protected substrate in anhydrous methanol (approx. 0.1 M) at room temperature.

  • Slowly add oxalyl chloride (3 equivalents) to the stirred solution. Gas evolution (CO, CO₂, HCl) will be observed.

  • Stir the reaction at room temperature for 1-4 hours. Aromatic N-Boc groups tend to deprotect faster than aliphatic ones.[3][13]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is basic (~8-9).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

Notes:

  • Oxalyl chloride is toxic and corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood.

  • The in-situ generation of HCl from oxalyl chloride and methanol is part of the deprotection mechanism, but the overall conditions are significantly milder than using concentrated acids.[3]

References

Stability of 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane in different solvent systems.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and managing the stability of 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to ensure the integrity of your experiments.

Technical Guide: Stability of this compound

The 2-azabicyclo[2.2.1]heptane scaffold is a rigid three-dimensional structure increasingly popular in drug design as it can help improve both pharmacodynamic and pharmacokinetic properties of lead molecules.[1][2][3][4] The stability of this compound is paramount for its successful application, with the primary point of vulnerability being the tert-butyloxycarbonyl (Boc) protecting group on the bridge nitrogen. This guide will address common stability questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: The stability of this compound is largely dictated by the acid-labile Boc group. The bicyclic core is generally robust. The molecule exhibits excellent stability under neutral and basic conditions but is sensitive to acid.[5][] Key stability points are:

  • Stable in: Aprotic solvents (DCM, THF, MeCN, DMF, DMSO), basic aqueous solutions, and alcoholic solvents at room temperature, provided no acid is present.

  • Unstable in: Acidic conditions. The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl), and cleavage can occur slowly even with weaker acids or acidic impurities.[7][8]

  • Storage: For long-term storage, it is recommended to keep the solid compound in a cool, dry place. Solutions should be prepared fresh; if storage is necessary, use a non-reactive aprotic solvent and store at low temperatures (-20°C).

Q2: Why is the Boc group so sensitive to acid but stable to bases?

A2: This differential stability is the cornerstone of its utility as a protecting group.

  • Acidic Cleavage: Under acidic conditions, the carbonyl oxygen of the Boc group is protonated. This facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl carbocation, which then typically decomposes to isobutylene and carbon dioxide.[7] The stability of this tertiary carbocation is the driving force for the reaction.

  • Basic Stability: Under basic conditions, the potential nucleophilic attack at the carbonyl carbon is sterically hindered by the bulky tert-butyl group. Furthermore, the nitrogen lone pair of the carbamate resonates with the carbonyl, making it less electrophilic than, for example, an ester.[9] Consequently, the Boc group is resistant to hydrolysis and most nucleophiles.[5][9]

Q3: Can the primary amino group at the C7 position cause stability issues?

A3: While the C7 primary amine is a reactive nucleophile, it does not typically "degrade" the molecule under normal storage or handling conditions. However, it can participate in unintended reactions if incompatible reagents are present. For example, it can react with electrophiles (e.g., aldehydes, ketones, acyl chlorides) in your solvent or reaction mixture. Always use high-purity, anhydrous solvents when possible.

Troubleshooting Guide

Issue 1: My compound shows signs of degradation (e.g., new spots on TLC, unexpected peaks in LC-MS) after being dissolved in an organic solvent.

  • Probable Cause: The most likely culprit is the cleavage of the Boc group, resulting in the formation of 7-amino-2-azabicyclo[2.2.1]heptane. This is almost always due to acidic contamination.

  • Troubleshooting Steps:

    • Check Your Solvent: Chlorinated solvents like dichloromethane (DCM) can generate trace amounts of HCl over time, especially upon exposure to light. Use fresh, high-purity solvent, preferably from a recently opened bottle, or pass it through a plug of basic alumina before use.

    • Analyze Your Additives: Are you using any additives? For example, in reverse-phase HPLC, TFA is a common mobile phase modifier. Even at 0.1%, TFA can cause partial or complete deprotection, especially if fractions are left at room temperature for extended periods or concentrated with heat.[10] Consider using a less acidic modifier like acetic acid or ammonium acetate if compatible with your analysis.[10]

    • Evaluate Reaction Conditions: If the degradation occurs during a reaction, check if any reagents are acidic or generate acidic byproducts.

Issue 2: The compound seems to be insoluble or poorly soluble in my chosen solvent system, affecting my experiment.

  • Probable Cause: While the Boc group increases lipophilicity, the free primary amine retains some polar character. The rigid bicyclic structure can also impact solubility.

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solubility tests in a range of solvents. Common solvents for similar bicyclic amines include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile (MeCN).[11] For more polar applications, methanol or DMSO could be effective.

    • Consider Salt Form: If working in aqueous media is necessary, consider converting the primary amine to a salt (e.g., hydrochloride). The hydrochloride salts of related azabicyclo[2.2.1]heptane systems show improved stability and can have different solubility profiles.[12]

    • Use Co-solvents: A mixture of solvents can often resolve solubility issues. For example, a small amount of methanol or DMSO in DCM can significantly improve the solubility of polar compounds.

Issue 3: I am performing a reaction on the C7-amino group, but I am getting low yields and a complex mixture of products.

  • Probable Cause: The Boc-protected nitrogen at position 2 might be interfering, or the reaction conditions are inadvertently cleaving the Boc group, leading to side reactions on both nitrogens.

  • Troubleshooting Steps:

    • Confirm Orthogonality: Ensure your reaction conditions are fully compatible with the Boc group. Avoid any acidic reagents or conditions. If your desired reaction requires acid, the Boc group is not a suitable protecting group for this step.

    • Control Stoichiometry: The C7-amine is a primary amine and can potentially react twice. Carefully control the stoichiometry of your reagents.

    • Optimize the Base: When a base is required for your reaction, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to minimize side reactions. Common bases like triethylamine (TEA) are also frequently used.[11]

Data Summary & Protocols

Table 1: Predicted Stability of this compound in Common Solvents
Solvent SystemConditionPredicted StabilityPrimary Degradation Pathway
Dichloromethane (DCM)Neutral, Anhydrous, RTExcellent None
Tetrahydrofuran (THF)Neutral, Anhydrous, RTExcellent None
Acetonitrile (MeCN)Neutral, Anhydrous, RTExcellent None
Methanol (MeOH)Neutral, RTGood None
WaterpH 7, RTGood None
Water + 0.1% TFApH ~2, RTVery Poor Boc Deprotection
DCM + 1% TFAAnhydrous, Acidic, RTVery Poor Boc Deprotection
MeCN + 5% DIPEABasic, RTExcellent None
DMSONeutral, Anhydrous, RTExcellent None

Note: This table is based on established principles of Boc group chemistry.[5][7][8] Stability can be affected by solvent purity, temperature, and light exposure.

Experimental Protocol: Assessing Compound Stability by LC-MS

This protocol provides a framework for quantitatively assessing the stability of the title compound in a specific solvent.

Objective: To determine the percentage of this compound remaining after incubation in a chosen solvent system for a defined period.

Materials:

  • This compound

  • High-purity solvent of interest (e.g., HPLC-grade MeCN)

  • Acidic solvent for degradation control (e.g., MeCN with 0.5% TFA)

  • LC-MS system with a C18 column

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Sample Preparation:

    • T=0 Sample: Dilute the stock solution 100-fold with MeCN to a final concentration of 10 µg/mL. Immediately inject into the LC-MS. This is your baseline.

    • Test Sample: In a separate vial, dilute the stock solution 100-fold with the solvent system you are testing.

    • Positive Control (Degradation): In a third vial, dilute the stock solution 100-fold with the acidic solvent system (MeCN + 0.5% TFA).

  • Incubation: Store the "Test Sample" and "Positive Control" vials under the desired conditions (e.g., room temperature, 40°C).

  • Time-Point Analysis: At specified time points (e.g., 1, 4, 8, 24 hours), take an aliquot from each vial and inject it into the LC-MS.

  • Data Analysis:

    • Monitor the peak area of the parent compound (m/z corresponding to C11H20N2O2 + H+) and the deprotected compound (m/z for C6H12N2 + H+).

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • The positive control should show rapid degradation, confirming the validity of the analytical method.

Visual Guides

Degradation Pathway

The primary degradation pathway under acidic conditions is the removal of the Boc protecting group.

G cluster_0 Acid-Catalyzed Boc Cleavage A 2-Boc-7-amino- 2-azabicyclo[2.2.1]heptane B Protonated Intermediate A->B + H+ (e.g., TFA, HCl) C 7-amino-2-azabicyclo[2.2.1]heptane (Deprotected Product) B->C Cleavage D tert-Butyl Cation B->D E Isobutylene + CO2 D->E Elimination G node_action node_action node_safe Low Risk of Degradation: Solvent system is likely safe for the compound. node_warn Moderate Risk: Boc group is stable, but C7-amine may react. Proceed with caution. node_danger High Risk of Degradation: Boc group will be cleaved. Re-evaluate protocol. start Start: Choose Solvent System q1 Is the system acidic (pH < 6)? start->q1 q1->node_danger Yes q2 Are strong nucleophiles or bases present? q1->q2 No q2->node_warn Yes q3 Is elevated temperature (>40°C) required? q2->q3 No q3->node_safe No node_warn2 Moderate Risk: Check for solvent decomposition and long-term stability. Use inert atmosphere. q3->node_warn2 Yes

References

Technical Support Center: Purification of Highly Polar 7-Aminobicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with highly polar 7-aminobicyclo[2.2.1]heptane derivatives. The unique bridged structure and the presence of a primary amine make these compounds notoriously challenging to purify. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of 7-aminobicyclo[2.2.1]heptane derivatives in a question-and-answer format.

Question 1: My 7-aminobicyclo[2.2.1]heptane derivative streaks badly or does not elute from a standard silica gel column, even with highly polar mobile phases like 10% methanol in dichloromethane. What is happening and how can I fix it?

Answer:

This is a classic problem when purifying basic amines on acidic silica gel.[1][2] The primary amine group (a Lewis base) strongly and often irreversibly interacts with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to significant peak tailing, streaking, or complete retention of your compound on the column.[1][2]

Solutions:

  • Mobile Phase Modification: The most straightforward approach is to add a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.1-2% TEA to your eluent. This will protonate the silanol groups, reducing their interaction with your amine.

    • Ammonium Hydroxide: For very polar amines, a mobile phase of dichloromethane/methanol/ammonium hydroxide (e.g., 90:10:1) can be effective.[3]

  • Use of a Different Stationary Phase:

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic compounds.[1][3]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds.[4][5][6] It uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).[4][5] As the concentration of the more polar solvent is increased, the polar compounds elute.

Question 2: My compound is too polar for reversed-phase chromatography (elutes in the void volume) but too polar for normal-phase (streaks on silica). What are my options?

Answer:

This situation calls for alternative chromatographic techniques designed for polar molecules.

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): As mentioned above, HILIC is a powerful tool for retaining and separating highly polar compounds that are not retained in reversed-phase chromatography.[4][5][7]

  • Ion-Exchange Chromatography (IEX): Since your compound has a basic amino group, it will be protonated at acidic or neutral pH. Cation-exchange chromatography can be a highly effective purification method.[8][9] Your positively charged compound will bind to the negatively charged stationary phase and can be eluted by increasing the salt concentration or pH of the mobile phase.[8][9]

  • Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses supercritical CO2 as the primary mobile phase.[10][11] It is particularly well-suited for the purification of polar and chiral compounds.[10][11][12] The use of a polar co-solvent like methanol allows for the elution of highly polar analytes.[11][12]

Question 3: I have a racemic mixture of a chiral 7-aminobicyclo[2.2.1]heptane derivative. How can I separate the enantiomers?

Answer:

The separation of enantiomers requires a chiral environment. This can be achieved through several methods:

Solutions:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantiomeric separation.

    • Direct Method: Use a chiral stationary phase (CSP). For amino compounds, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic antibiotic phases (e.g., teicoplanin-based) are often successful.[13]

    • Indirect Method: Derivatize your amine with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase (like C18).[13][14]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.[10][12]

Question 4: My compound is a salt (e.g., hydrochloride or trifluoroacetate salt). How does this affect my purification strategy?

Answer:

Working with the salt form can be advantageous for purification.

Solutions:

  • Recrystallization: Salts of organic compounds often have higher crystallinity than the free base, making recrystallization a viable purification method.[15][16] Experiment with different solvent systems to find one in which the salt is soluble at high temperatures but sparingly soluble at low temperatures.[17][18]

  • Chromatography:

    • Reversed-Phase Chromatography: The salt form is more polar and may be retained on a reversed-phase column.

    • Ion-Exchange Chromatography: This is an ideal method for purifying salts, as the compound is already in its ionic form.

Frequently Asked Questions (FAQs)

Q1: What is derivatization and how can it help in the purification of 7-aminobicyclo[2.2.1]heptane derivatives?

A1: Derivatization is the process of chemically modifying a compound to change its physicochemical properties.[19][20] For highly polar amines, derivatization can be used to:

  • Decrease Polarity: Reacting the primary amine with a nonpolar group (e.g., Boc-anhydride to form a carbamate) can make the compound less polar and more amenable to standard normal-phase chromatography.[3][19][21]

  • Introduce a Chromophore: Attaching a UV-active group can aid in detection during chromatography.

  • Enable Chiral Separations: As mentioned earlier, reacting with a chiral derivatizing agent forms diastereomers that can be separated on an achiral column.[13][14]

Q2: How can I effectively remove the basic modifier (e.g., triethylamine) from my purified compound?

A2: Triethylamine is volatile and can often be removed by co-evaporation with a solvent like toluene under reduced pressure. If residual amounts remain, an acidic wash of the organic solution containing your product (if it's not salt-sensitive) can be performed, followed by drying and evaporation.

Q3: What are some good starting points for developing a HILIC method for my compound?

A3: A good starting point for a HILIC method is a stationary phase like silica or an amide-bonded phase.[22] The mobile phase could be a gradient of 95:5 to 60:40 acetonitrile:water with a buffer like 10 mM ammonium formate.[3]

Q4: Can I use recrystallization to purify my 7-aminobicyclo[2.2.1]heptane derivative?

A4: Recrystallization can be a very effective purification technique, especially if your compound is a solid.[17] If your compound is an oil in its free-base form, converting it to a salt (e.g., hydrochloride or tartrate) can often induce crystallization.[15][16] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[17]

Experimental Protocols

Protocol 1: Purification by Column Chromatography with a Basic Modifier
  • TLC Analysis: Develop a TLC method to determine the optimal mobile phase. A good starting point is a mixture of ethyl acetate and hexanes. If the compound does not move, gradually increase the polarity by adding methanol. Once a suitable solvent system is found (Rf of the desired compound around 0.2-0.3), add 1% triethylamine to the mobile phase and re-run the TLC to observe the effect on streaking.

  • Column Packing: Pack a silica gel column with the chosen mobile phase containing 1% triethylamine.

  • Sample Loading: Dissolve your crude compound in a minimum amount of the mobile phase and load it onto the column. Alternatively, for compounds with low solubility in the mobile phase, use the dry loading method.[23]

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, co-evaporate with toluene.

Protocol 2: Purification using HILIC
  • Column: Use a HILIC column (e.g., silica, amide, or diol stationary phase).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with 10 mM ammonium formate

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Gradient from 95% A to 60% A

    • 15-18 min: Hold at 60% A

    • 18-20 min: Return to 95% A

    • 20-25 min: Re-equilibration at 95% A

  • Flow Rate: 1 mL/min

  • Injection Volume: 5-10 µL

  • Detection: UV (if the compound has a chromophore) or ELSD/CAD/MS.

Data Presentation

Purification TechniqueStationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Normal Phase with Modifier Silica GelHexanes/Ethyl Acetate with 1% TEASimple setup, cost-effectiveMay not be suitable for very polar compounds, modifier removal can be challenging
HILIC Silica, Amide, DiolAcetonitrile/Water with bufferExcellent for very polar compoundsRequires careful method development, may require specialized columns
Ion-Exchange Cation-ExchangerAqueous buffer with salt gradientHighly selective for charged moleculesOnly suitable for ionizable compounds, requires buffer exchange post-purification
Reversed-Phase C18Water/Acetonitrile or MethanolGood for less polar derivativesNot suitable for highly polar underivatized compounds
SFC Various polar phasesSupercritical CO2 with MethanolFast, efficient, good for chiral separationsRequires specialized equipment

Visualizations

Purification Method Selection Workflow

Purification_Workflow start Crude 7-aminobicyclo[2.2.1]heptane derivative is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes recrystallization_fail Recrystallization Failed / Compound is an oil is_solid->recrystallization_fail No recrystallization_success Pure Solid try_recrystallization->recrystallization_success Success try_recrystallization->recrystallization_fail Failure chromatography Proceed to Chromatography recrystallization_fail->chromatography check_polarity Assess Polarity (TLC/Solubility) chromatography->check_polarity very_polar Very Polar (streaks on silica, elutes in void on RP) check_polarity->very_polar High moderately_polar Moderately Polar (moves on silica) check_polarity->moderately_polar Moderate try_hilic_iex_sfc Consider HILIC, Ion-Exchange, or SFC very_polar->try_hilic_iex_sfc try_normal_phase Use Normal Phase with Basic Modifier moderately_polar->try_normal_phase is_chiral Is chiral separation required? try_hilic_iex_sfc->is_chiral try_normal_phase->is_chiral chiral_sfc_hplc Use Chiral SFC or HPLC is_chiral->chiral_sfc_hplc Yes purified_compound Purified Compound is_chiral->purified_compound No chiral_sfc_hplc->purified_compound

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Stereoselectivity in 2-Azabicyclo[2.2.1]heptane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective reactions involving the 2-azabicyclo[2.2.1]heptane scaffold. This bicyclic framework is a critical component in a diverse array of bioactive molecules and chiral ligands.[1][2][3] However, controlling the spatial arrangement of atoms during its synthesis and functionalization presents a significant challenge. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered in the laboratory.

The content is structured in a question-and-answer format to directly address specific experimental problems. We will delve into the underlying principles of stereocontrol, offering not just protocols, but the scientific reasoning behind them.

Section 1: Troubleshooting Diastereoselectivity in Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction is a cornerstone for constructing the 2-azabicyclo[2.2.1]heptane core.[1] Achieving high diastereoselectivity, particularly controlling the endo vs. exo orientation of substituents, is paramount.

FAQ 1: My aza-Diels-Alder reaction between an imine and cyclopentadiene is yielding a mixture of exo and endo isomers. How can I favor the formation of the exo product?

This is a frequent challenge. The exo selectivity is often kinetically favored at lower temperatures, while the endo product can be the thermodynamically more stable isomer. Here’s a breakdown of factors to consider and troubleshoot:

Underlying Principle: The stereochemical outcome of a Diels-Alder reaction is governed by the geometry of the transition state. Secondary orbital interactions typically stabilize the endo transition state, making it the favored product under thermodynamic control. However, steric hindrance can destabilize this transition state, making the exo pathway more favorable, especially under kinetic control.

Troubleshooting Steps:

  • Temperature Control is Crucial: Many aza-Diels-Alder reactions leading to 2-azabicyclo[2.2.1]heptanes are conducted at low temperatures (e.g., -78°C) to favor the kinetically controlled exo product.[4] If you are running your reaction at or near room temperature, you are likely allowing the reaction to equilibrate to the more stable endo isomer.

  • The Role of Lewis Acids: The choice of Lewis acid is critical and can dramatically influence the exo/endo ratio.

    • Bulky Lewis Acids: Sterically demanding Lewis acids, such as B(C₆F₅)₃, can preferentially associate with the less hindered face of the dienophile and create a sterically crowded environment for the endo approach.[5][6][7] This steric clash destabilizes the endo transition state, thereby favoring the exo product.[5][6][7]

    • Smaller Lewis Acids: Conversely, smaller Lewis acids like AlCl₃ may not provide sufficient steric hindrance to disfavor the endo pathway and can sometimes even enhance endo selectivity.[5][6]

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states. Non-polar solvents are generally preferred for kinetically controlled reactions.

  • Chiral Auxiliaries: The use of chiral auxiliaries on the imine component is a powerful strategy to induce facial selectivity and can also influence the exo/endo ratio.[4][8] For instance, imines derived from (S)-(-)-1-phenylethylamine have been shown to favor the formation of specific exo diastereomers.[4] The interplay between the chiral auxiliary and the Lewis acid can create a highly organized transition state that directs the cycloaddition to the desired exo pathway.[8]

Experimental Protocol: Enhancing Exo Selectivity in a Proline Analogue Synthesis

This protocol is adapted from a method for the synthesis of an intermediate for (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, a bicyclic proline analogue.[9]

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amine (e.g., (R)-1-phenylethylamine) in a suitable anhydrous solvent (e.g., dichloromethane). Add the glyoxylate ester and stir at room temperature. The reaction progress can be monitored by TLC or ¹H NMR.

  • Cycloaddition: Cool the reaction mixture to -78°C (a dry ice/acetone bath is suitable). Slowly add a solution of the Lewis acid (e.g., a solution of trifluoroborane etherate in dichloromethane) to the reaction mixture.

  • Diene Addition: While maintaining the temperature at -78°C, add freshly distilled cyclopentadiene dropwise to the reaction mixture.

  • Reaction Monitoring and Quenching: Stir the reaction at -78°C and monitor its progress by TLC. Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup and Purification: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired exo diastereomer.

Data Presentation: Influence of Lewis Acid on Exo/Endo Selectivity

Lewis AcidTemperature (°C)Exo:Endo Ratio (Typical)Reference
B(C₆F₅)₃-78>95:5[5][6]
AlCl₃-78~20:80[5][6]
BF₃·OEt₂-78Varies, often favors exo[10]
Trifluoroacetic Acid-78High exo selectivity[4]

Visualization: Logical Flow for Optimizing Exo Selectivity

G start Low Exo Selectivity Observed temp Is the reaction run at low temperature (-78°C)? start->temp lewis_acid Is a bulky Lewis acid being used? temp->lewis_acid Yes optimize_temp Lower reaction temperature to -78°C temp->optimize_temp No chiral_aux Is a chiral auxiliary employed? lewis_acid->chiral_aux Yes optimize_la Screen bulky Lewis acids (e.g., B(C₆F₅)₃) lewis_acid->optimize_la No implement_aux Introduce a chiral auxiliary (e.g., phenylethylamine) chiral_aux->implement_aux No success High Exo Selectivity Achieved chiral_aux->success Yes optimize_la->lewis_acid optimize_temp->temp implement_aux->success

Caption: Troubleshooting flowchart for enhancing exo-selectivity.

Section 2: FAQs on Enantioselective Control

Achieving high enantioselectivity is often the ultimate goal in the synthesis of chiral 2-azabicyclo[2.2.1]heptane derivatives for pharmaceutical applications.

FAQ 2: I am using a chiral auxiliary, but the enantiomeric excess (ee) of my product is low. What are the likely causes and how can I improve it?

Low enantiomeric excess in an auxiliary-controlled reaction can be frustrating. Here are the primary factors to investigate:

Underlying Principle: A chiral auxiliary directs the stereochemical outcome by creating a diastereomeric transition state with a significant energy difference between the two possible pathways. If this energy difference is small, a mixture of diastereomers will be formed, leading to a low ee after removal of the auxiliary.

Troubleshooting Steps:

  • Purity of the Chiral Auxiliary: This is the most straightforward issue to check. Ensure that the chiral auxiliary you are using has a high enantiomeric purity.

  • Matching the Auxiliary and Lewis Acid: The chiral auxiliary and the Lewis acid are not independent variables. They often work in concert. The Lewis acid can coordinate to both the auxiliary and the dienophile, creating a rigid, well-defined chiral environment. Experiment with different Lewis acids to find the optimal pairing for your specific substrate and auxiliary.

  • "Double Diastereoselection": In some cases, using two sources of chirality can lead to either enhanced ("matched case") or diminished ("mismatched case") stereoselectivity. If your substrate already contains a stereocenter, ensure that the chosen enantiomer of the chiral auxiliary is the "matched" one.

  • Reaction Conditions: As with diastereoselectivity, temperature and solvent can play a role. Lower temperatures generally lead to higher enantioselectivity by accentuating the small energy differences between diastereomeric transition states.

  • Alternative Chiral Induction Methods: If optimizing the chiral auxiliary approach is unsuccessful, consider other strategies:

    • Chiral Catalysis: Employing a chiral Lewis acid or a chiral Brønsted acid can be a highly effective method for inducing enantioselectivity.[11][12] For example, chiral phosphoric acids have been successfully used in the enantioselective ring-opening of meso-epoxides to furnish 2-azabicyclo[2.2.1]heptanes.[11][12]

    • Enzymatic Resolutions: For racemic mixtures, kinetic resolution using enzymes can be a powerful tool to isolate one enantiomer.

Section 3: Stereocontrol in Post-Cycloaddition Modifications

Once the bicyclic core is formed, subsequent reactions must be performed with careful consideration of stereocontrol.

FAQ 3: I am attempting a reduction of a 2-azabicyclo[2.2.1]heptan-3-one, but I am getting a mixture of stereoisomers. How can I control the stereochemical outcome of this reduction?

The reduction of the ketone at the C3 position can lead to two diastereomeric alcohols. The facial selectivity of the hydride attack is influenced by the steric environment of the bicyclic system.

Underlying Principle: The rigid, concave shape of the 2-azabicyclo[2.2.1]heptane skeleton dictates that the exo face is generally more sterically accessible than the endo face.[13] Therefore, nucleophilic attack, including hydride reduction, will preferentially occur from the exo face.

Troubleshooting and Optimization:

  • Choice of Reducing Agent:

    • Sterically Small Hydride Reagents: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will typically attack from the less hindered exo face, leading to the endo-alcohol.

    • Sterically Bulky Hydride Reagents: If the exo-alcohol is the desired product, a bulkier reducing agent such as L-Selectride® or K-Selectride® can be employed. The steric bulk of the reagent will favor attack from the more hindered endo face.

  • Substrate Control: The presence of other substituents on the bicyclic ring can influence the steric accessibility of the carbonyl group. Analyze your specific substrate to predict the less hindered face for hydride attack.

  • Directed Reductions: If a hydroxyl or other coordinating group is present elsewhere on the molecule, it may be possible to use a reagent that can be directed by this group to achieve high stereoselectivity.

Visualization: Hydride Attack on 2-Azabicyclo[2.2.1]heptan-3-one

G cluster_0 Exo Attack (Less Hindered) cluster_1 Endo Attack (More Hindered) Small Hydride\n(e.g., NaBH₄) Small Hydride (e.g., NaBH₄) Exo Face Exo Face Small Hydride\n(e.g., NaBH₄)->Exo Face Approaches from Endo-Alcohol Endo-Alcohol Exo Face->Endo-Alcohol Results in Bulky Hydride\n(e.g., L-Selectride®) Bulky Hydride (e.g., L-Selectride®) Endo Face Endo Face Bulky Hydride\n(e.g., L-Selectride®)->Endo Face Approaches from Exo-Alcohol Exo-Alcohol Endo Face->Exo-Alcohol Results in Ketone 2-Azabicyclo[2.2.1]heptan-3-one Ketone->Small Hydride\n(e.g., NaBH₄) Ketone->Bulky Hydride\n(e.g., L-Selectride®)

Caption: Controlling stereoselectivity in ketone reduction.

References

Overcoming challenges in the scale-up of 2-azabicyclo[2.2.1]heptane synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Azabicyclo[2.2.1]heptane

Welcome to the technical support center for the synthesis of 2-azabicyclo[2.2.1]heptane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this valuable bicyclic scaffold. The question-and-answer format directly addresses specific issues, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.

Troubleshooting Guide: Common Experimental Hurdles

This section delves into specific problems that can arise during the synthesis of the 2-azabicyclo[2.2.1]heptane core and its subsequent modifications.

I. Challenges in the Initial Aza-Diels-Alder Cycloaddition

The aza-Diels-Alder reaction is a cornerstone for constructing the 2-azabicyclo[2.2.1]heptane framework.[1][2][3][4] However, its success on a larger scale is often hampered by issues of reactivity, selectivity, and product isolation.

Question 1: My aza-Diels-Alder reaction is sluggish, resulting in low yields of the desired cycloadduct. How can I improve the reaction rate and conversion?

Answer:

Low reactivity in the aza-Diels-Alder reaction for this synthesis is a frequent challenge, often stemming from the electronic nature of the imine dienophile. Here’s a systematic approach to troubleshoot this issue:

  • Catalyst Choice and Loading: The reaction is typically catalyzed by a Brønsted or Lewis acid.

    • Brønsted Acids: Trifluoroacetic acid (TFA) is commonly used. Ensure it is fresh and anhydrous, as water can deactivate the catalyst and hydrolyze the imine.

    • Lewis Acids: Boron trifluoride diethyl etherate (BF₃·Et₂O) can be more effective, but it is also highly sensitive to moisture. Use a freshly opened bottle or a recently distilled reagent. For scale-up, consider solid Lewis acids that are easier to handle. Zinc iodide (ZnI₂) has been shown to be an effective catalyst in related Diels-Alder reactions.[5]

    • Optimization: Systematically screen catalyst loading. While catalytic amounts are ideal, stoichiometric amounts might be necessary for particularly unreactive substrates.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates.

    • Non-polar aprotic solvents like dichloromethane (DCM) or toluene are generally preferred.

    • For sluggish reactions, consider more polar solvents like acetonitrile, but be mindful of potential side reactions.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting materials or the product and may negatively affect stereoselectivity. It is crucial to find the optimal temperature balance. Start at low temperatures (e.g., -78 °C or 0 °C) and gradually warm the reaction to room temperature.

  • Concentration: Le Chatelier's principle applies here. Increasing the concentration of the reactants can favor the formation of the product. However, be cautious of potential solubility issues and increased side reactions at very high concentrations.

Question 2: I'm observing a mixture of endo and exo diastereomers in my aza-Diels-Alder reaction. How can I improve the stereoselectivity?

Answer:

Controlling stereoselectivity is critical for the utility of the 2-azabicyclo[2.2.1]heptane scaffold in applications like drug discovery. The exo isomer is often the thermodynamically favored product, but the endo isomer can form under kinetic control.

  • Chiral Auxiliaries: The use of a chiral auxiliary on the imine nitrogen is a powerful strategy to induce facial selectivity. (S)-(-)-1-phenylethylamine is a commonly used and effective auxiliary.[3][4]

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the kinetically controlled product, which may be the desired isomer depending on the specific reactants. Conversely, allowing the reaction to warm to room temperature or applying heat can favor the thermodynamically more stable isomer.

  • Catalyst Influence: The nature of the Lewis or Brønsted acid catalyst can influence the transition state geometry and, therefore, the endo/exo ratio. It is worthwhile to screen different catalysts to optimize for the desired diastereomer.

II. Protecting Group Strategies and Challenges

The nitrogen atom in the 2-azabicyclo[2.2.1]heptane core often requires protection during subsequent synthetic transformations. The choice of protecting group is crucial and can present its own set of challenges.

Question 3: I'm having difficulty removing the N-Boc protecting group without affecting other sensitive functional groups in my molecule. What are my options?

Answer:

The tert-butyloxycarbonyl (Boc) group is widely used due to its general stability. However, its removal under acidic conditions can be problematic for acid-labile functionalities.

  • Standard Acidic Cleavage:

    • TFA/DCM: This is the most common method. If you are observing side reactions, try reducing the reaction time and temperature.

    • HCl in Dioxane/Ether: This can sometimes be a milder alternative to TFA.

  • Alternative Protecting Groups: If acidic deprotection is not feasible, consider protecting groups that can be removed under different conditions:

    • Carboxybenzyl (Cbz): This group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation (e.g., H₂, Pd/C).[6] This method is orthogonal to many other protecting groups.

    • Benzyl (Bn): Similar to Cbz, the benzyl group is removed by hydrogenolysis.

Protecting Group Selection Guide

Protecting GroupAbbreviationCommon Cleavage ConditionsOrthogonality Considerations
tert-ButoxycarbonylBocTFA, HClSensitive to strong acids.
CarboxybenzylCbzH₂, Pd/CStable to acid and base. Sensitive to hydrogenation.
BenzylBnH₂, Pd/CStable to acid and base. Sensitive to hydrogenation.
III. Purification and Isolation on a Larger Scale

What works in a research lab on a milligram scale often becomes a significant hurdle during multi-gram scale-up.

Question 4: My 2-azabicyclo[2.2.1]heptane derivative is an oil and difficult to purify by column chromatography on a large scale. Are there alternative purification methods?

Answer:

Purifying polar, non-crystalline compounds on a large scale can be a bottleneck. Here are some strategies to consider:

  • Salt Formation and Crystallization: If your compound has a basic nitrogen, forming a salt with an appropriate acid (e.g., HCl, HBr, or tartaric acid) can induce crystallization.[7] The resulting crystalline solid is often much easier to handle and purify by recrystallization than the freebase oil.

  • Distillation: For thermally stable, lower molecular weight derivatives, distillation under reduced pressure can be a highly effective and scalable purification method.

  • Supercritical Fluid Chromatography (SFC): While requiring specialized equipment, SFC can be an excellent alternative for purifying polar compounds that are challenging to separate by traditional liquid chromatography.

Frequently Asked Questions (FAQs)

This section addresses broader questions that researchers new to the synthesis of 2-azabicyclo[2.2.1]heptane may have.

1. What are the primary synthetic routes to the 2-azabicyclo[2.2.1]heptane core?

The most common and versatile approach is the aza-Diels-Alder reaction between cyclopentadiene and a suitable imine.[1][2][3][4] Alternative routes, such as ring-closing metathesis, have also been reported but are generally less common for the parent scaffold.[8]

2. What are the key safety considerations when working with the reagents for this synthesis?

  • Cyclopentadiene: This reagent must be freshly cracked from its dimer by distillation before use, as the dimer is unreactive in the Diels-Alder reaction. This process should be performed in a well-ventilated fume hood, as cyclopentadiene is flammable and has a low boiling point.

  • Lewis Acids: Reagents like boron trifluoride etherate are corrosive and moisture-sensitive. Handle them with appropriate personal protective equipment (PPE) under an inert atmosphere.

  • Hydrogenation: When using hydrogen gas for deprotection, ensure the use of proper equipment and procedures to mitigate the risk of fire or explosion.

3. How can I introduce substituents at specific positions of the 2-azabicyclo[2.2.1]heptane ring?

Functionalization can be achieved through various strategies depending on the desired position:

  • N-Substitution: The nitrogen atom can be readily alkylated or acylated after deprotection of the core amine.[9]

  • C-7 Substitution: Neighboring group participation by the nitrogen at the 2-position can facilitate nucleophilic substitution at the C-7 position.[10]

  • Other Positions: Functionalization at other carbon atoms often requires starting with a substituted cyclopentadiene or dienophile in the initial Diels-Alder reaction.

4. What are some common side products to watch out for?

  • Di-alkylation: During N-alkylation, the formation of a quaternary ammonium salt is a potential side reaction if an excess of the alkylating agent is used or if the reaction is not carefully controlled.[9]

  • Incomplete Reactions: Unreacted starting materials can contaminate the product, necessitating careful purification.[9]

  • Epimerization: Under certain basic or acidic conditions, stereocenters in the molecule can epimerize, leading to a loss of stereochemical purity.

Experimental Protocols and Visualizations

Workflow for a Scalable Aza-Diels-Alder Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Freshly Crack Cyclopentadiene Dimer imine Prepare Imine Solution (e.g., from Glyoxylate Ester and Chiral Amine) cool Cool Reaction Vessel (e.g., to -78 °C) imine->cool add_imine Add Imine Solution cool->add_imine add_cp Add Cyclopentadiene add_imine->add_cp add_catalyst Slowly Add Catalyst (e.g., BF3·Et2O) add_cp->add_catalyst react Stir at Low Temperature, Then Warm to Room Temperature add_catalyst->react quench Quench Reaction (e.g., with Saturated NaHCO3) react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Product (e.g., Column Chromatography or Crystallization) dry->purify

Caption: Scalable workflow for the aza-Diels-Alder reaction.

Troubleshooting Decision Tree for Low Yield

G start Low Yield in Aza-Diels-Alder check_reagents Are reagents fresh and anhydrous? start->check_reagents check_temp Is the reaction temperature optimized? check_reagents->check_temp Yes solution1 Use freshly distilled/opened reagents. check_reagents->solution1 No check_catalyst Is the catalyst and its loading appropriate? check_temp->check_catalyst Yes solution2 Perform a temperature screen. check_temp->solution2 No check_conc Is the reactant concentration sufficient? check_catalyst->check_conc Yes solution3 Screen different catalysts and loadings. check_catalyst->solution3 No solution4 Increase reactant concentration. check_conc->solution4 No

References

Unexpected reactivity and stability of 7-azabicyclo[2.2.1]heptane amides.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Azabicyclo[2.2.1]heptane Amides

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azabicyclo[2.2.1]heptane (also known as 7-azanorbornane) amide scaffolds. This guide is designed to address the unique and often counter-intuitive reactivity and stability profiles of these conformationally constrained systems. Our goal is to provide not just solutions, but a deeper mechanistic understanding to inform your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the behavior of 7-azabicyclo[2.2.1]heptane amides.

Question 1: Why is my 7-azabicyclo[2.2.1]heptane amide unexpectedly resistant to hydrolysis? I expected the strained, non-planar amide bond to be highly labile.

Answer: This is the most common and fundamentally important question regarding this scaffold. The prevailing intuition is that non-planar amides, which deviate from the typical resonance-stabilized planar structure, should be highly susceptible to cleavage by nucleophiles like water.[1][2][3] However, amides based on the 7-azabicyclo[2.2.1]heptane framework are an exception, exhibiting remarkable resistance to hydrolysis, particularly under basic conditions.[1][3]

The stability arises from a combination of structural and energetic factors:

  • Nitrogen Pyramidalization: The rigid bicyclic structure forces the amide nitrogen atom into a pyramidal geometry.[1][4] While this does reduce the classic n(N) → π*(C=O) electron delocalization that strengthens a typical amide bond, it is not the dominant factor for reactivity in this case.

  • Steric Hindrance: The bicyclic framework effectively shields the electrophilic carbonyl carbon from the incoming nucleophile (e.g., hydroxide). The approach trajectory is sterically congested by the methylene bridges of the heptane ring system.

  • Entropically Unfavorable Transition State: The key factor is the high Gibbs free energy of activation (ΔG‡) for the hydrolysis reaction. Kinetic and computational studies have revealed that forming the tetrahedral intermediate is highly unfavorable.[1][3] This is largely due to a significant negative entropy of activation (ΔS‡), which implies a highly ordered transition state. The nucleophile and associated solvating water molecules must adopt a very specific and constrained orientation to attack the carbonyl, which is entropically penalized.[1][3]

In essence, the rigid scaffold that causes the non-planarity also "locks down" the molecule, making the transition state for hydrolysis energetically very costly to achieve.

Question 2: Does the non-planar nature of the amide bond affect the cis/trans isomerism?

Answer: Absolutely. In a standard acyclic amide, the rotational barrier between the cis and trans conformers is quite high (typically >20 kcal/mol) due to the partial double bond character. However, in 7-azabicyclo[2.2.1]heptane amides, the nitrogen pyramidalization and bond twisting reduce this barrier significantly (to ~17 kcal/mol).[5] This means that amide bond rotation is more facile compared to conventional planar amides.

Furthermore, the cis/trans equilibrium can be controlled by introducing substituents at the bridgehead positions of the bicyclic system.[1][6] This offers a powerful tool for molecular design, allowing chemists to enforce specific conformations in peptidomimetics or other bioactive molecules. For example, a C-4 bridgehead substituent can favor the cis-amide conformation.[1]

Question 3: Can I expect normal reactivity for other transformations, such as N-functionalization or reactions at adjacent positions?

Answer: It depends on the reaction. While the amide bond itself is stable, the bicyclic amine can undergo various transformations.

  • N-Functionalization: Standard cross-coupling reactions, such as Palladium-catalyzed aminations (e.g., Buchwald-Hartwig), can be successfully employed to attach aryl or heteroaryl groups to the nitrogen atom of the parent 7-azabicyclo[2.2.1]heptane.[7]

  • Reactivity at Other Positions: The bicyclic scaffold can be functionalized at other positions (e.g., C-2, C-3) through various synthetic routes, often established before the final amide formation.[8][9][10] However, be aware that the rigid conformation can lead to high stereoselectivity, with reagents preferentially attacking from the less-hindered exo face.[11] Base-induced epimerization at positions α to a carbonyl can also be a competing or desired pathway.[10][12]

Troubleshooting Guide

This section provides practical advice for common experimental failures.

Issue 1: My base-catalyzed amide hydrolysis or saponification is not proceeding, even with heating.

Workflow: Troubleshooting Failed Hydrolysis

Caption: Troubleshooting flowchart for failed amide hydrolysis.

Quantitative Insight: The stability is not just qualitative. Kinetic studies show a dramatic difference in hydrolysis rates.

CompoundRelative Hydrolysis Rate (krel)
N-(p-nitrobenzoyl)azetidine (Non-planar, monocyclic)82-88
N-(p-nitrobenzoyl)pyrrolidine (Planar, monocyclic)6
N-(p-nitrobenzoyl)-7-azabicyclo[2.2.1]heptane 1
Bridgehead-substituted bicyclic amide~0.3-0.4
Data synthesized from kinetic studies reported in Ogawa et al. (2018).[1] Rates are relative to the unsubstituted bicyclic amide.

Issue 2: I am observing unexpected epimerization at a stereocenter adjacent to a carbonyl group.

Root Cause Analysis: The 7-azabicyclo[2.2.1]heptane skeleton is rigid, but substituents are not immune to isomerization, especially if an adjacent proton is acidic. Base-catalyzed epimerization can occur at the α-position to a carbonyl group (e.g., an ester or ketone).[10][12]

  • Mechanism: A base (e.g., triethylamine, potassium tert-butoxide) can deprotonate the α-carbon, forming a planar enolate intermediate. Re-protonation can then occur from either face, leading to a mixture of epimers. Often, the reaction proceeds toward the thermodynamically more stable isomer, which is typically the exo-substituted product.[12]

Protocol: Controlled Epimerization for Accessing the endo-Isomer

This protocol describes a method for the epimerization of an exo-formyl derivative to the corresponding endo-isomer, as adapted from literature procedures.[12] This can be a synthetic strategy rather than an unwanted side reaction.

  • Dissolution: Dissolve the starting material, methyl (1S,2R,4R)-N-benzoyl-2-formyl-7-azabicyclo[2.2.1]heptane-1-carboxylate (exo-isomer), in anhydrous methanol (approx. 0.15 M concentration).

  • Base Addition: To the solution, add triethylamine (approx. 1.5 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The epimerization is often slow and may require several days (e.g., 4 days). Monitor the reaction progress by ¹H NMR or TLC by taking small aliquots. The goal is to reach a thermodynamic equilibrium between the exo and endo isomers.

  • Workup: Once the desired ratio is achieved, concentrate the reaction mixture under reduced pressure to remove the solvent and triethylamine.

  • Purification: The resulting mixture of epimers can often be separated by column chromatography on silica gel.

Issue 3: My N-acylation or N-sulfonylation reaction is sluggish compared to simpler secondary amines like pyrrolidine.

Root Cause Analysis: While the nitrogen is nucleophilic, it is also sterically hindered. The bridgehead protons and the overall concave shape of the molecule can impede the approach of bulky electrophiles.

Workflow: Optimizing N-Acylation/Sulfonylation

Caption: Decision workflow for optimizing sluggish N-acylation reactions.

References

Strategies to overcome low reactivity in N-functionalization of 2-azabicyclo[2.2.1]heptanes.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-functionalization of 2-azabicyclo[2.2.1]heptanes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this unique and sterically hindered scaffold. The 2-azabicyclo[2.2.1]heptane core is a valuable motif in medicinal chemistry, appearing in approved drugs like the hepatitis C inhibitor Ledipasvir and the SARS-CoV-2 therapeutic Atilotrelvir.[1] However, its rigid, bicyclic structure presents significant hurdles to efficient N-functionalization, primarily due to low reactivity and steric hindrance.

This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these challenges in your laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is the nitrogen in 2-azabicyclo[2.2.1]heptane so unreactive?

A: The low reactivity stems from the nitrogen's position as a bridgehead-adjacent atom within a rigid bicyclic system. This conformation leads to significant steric hindrance, shielding the nitrogen's lone pair of electrons and making it a poor nucleophile. The approach of electrophiles is physically blocked by the bicyclic framework.[2]

Q2: My standard N-alkylation reaction is failing. What are the most common reasons?

A: The most common culprits are:

  • Steric Hindrance: The primary issue is the bulky nature of the bicyclic scaffold impeding the approach of the alkylating agent.[2]

  • Poor Leaving Group: Using alkyl halides with less reactive leaving groups (e.g., Cl < Br < I) can stall the reaction.

  • Insufficient Activation: The nitrogen may not be sufficiently nucleophilic under standard conditions. Stronger bases or more forcing conditions might be necessary.

  • Solvent Choice: The solvent may not be optimal for the specific reaction type (e.g., SN2). Polar aprotic solvents like DMF or DMSO are often required.

Q3: I'm observing low yields in my Buchwald-Hartwig amination. What can I do?

A: Low yields in Buchwald-Hartwig couplings with this scaffold often point to:

  • Ligand Choice: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is critical. Bulky, electron-rich ligands are often required to facilitate reductive elimination.[3]

  • Base Selection: The strength and solubility of the base (e.g., NaOtBu, K3PO4) can significantly impact the reaction rate.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities or side reactions.

  • Reaction Temperature: These couplings may require higher temperatures to overcome the activation energy barrier.[4]

Q4: Can I use Ullmann condensation for N-arylation instead of Buchwald-Hartwig?

A: Yes, Ullmann condensation is a viable alternative, though it typically requires harsher conditions.[5] Traditional Ullmann reactions often use stoichiometric copper at high temperatures.[5][6] Modern protocols with soluble copper catalysts and ligands can proceed under milder conditions but may still require higher temperatures than palladium-catalyzed methods.[5][7]

Troubleshooting Guide: Overcoming Low Reactivity

This section provides a systematic approach to troubleshooting common issues encountered during the N-functionalization of 2-azabicyclo[2.2.1]heptanes.

Problem 1: No or Low Conversion in N-Alkylation
Underlying Cause & Mechanistic Insight

The nitrogen atom in the 2-azabicyclo[2.2.1]heptane system is a sterically hindered secondary amine. Standard SN2 reactions are often slow due to the difficult approach of the electrophile. The reaction rate is highly dependent on the electrophilicity of the alkylating agent and the nucleophilicity of the amine.

Decision-Making Workflow for N-Alkylation

Caption: Troubleshooting workflow for N-alkylation reactions.

Solutions & Protocols
  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome steric hindrance.[2] Monitor the reaction closely for decomposition.

  • Employ a Stronger Base: Deprotonating the amine with a strong base like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) will significantly increase its nucleophilicity.

    Protocol 1: N-Alkylation using Sodium Hydride

    • To a solution of 2-azabicyclo[2.2.1]heptane (1.0 eq) in anhydrous DMF, add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add the alkyl halide (1.1 eq) dropwise.

    • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

    • Upon completion, quench the reaction carefully with water and extract the product.

  • Use a More Reactive Electrophile: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. Alkyl triflates are also excellent, highly reactive electrophiles.

  • Optimize Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP can improve the solubility of reactants and facilitate SN2 reactions.

Problem 2: Failed N-Arylation via Buchwald-Hartwig Amination
Underlying Cause & Mechanistic Insight

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[4] However, for sterically demanding amines like 2-azabicyclo[2.2.1]heptanes, the reductive elimination step to form the C-N bond can be slow. The choice of ligand is crucial to stabilize the palladium catalyst and promote this key step. N-heterocyclic carbene (NHC) ligands have been shown to be superior to phosphines in some cases for this type of transformation.[3]

Strategies for Successful Buchwald-Hartwig Coupling
StrategyRationaleRecommended Conditions
Ligand Screening Bulky, electron-rich ligands promote reductive elimination.Phosphine Ligands: XPhos, RuPhos, BrettPhosNHC Ligands: IPr, SImes
Base Optimization The base must be strong enough to deprotonate the amine but not so strong that it causes side reactions.NaOtBu, K3PO4, Cs2CO3
Catalyst Precursor The choice of palladium precursor can affect catalyst activation.Pd2(dba)3, Pd(OAc)2
Solvent Selection High-boiling, non-coordinating solvents are generally preferred.Toluene, Dioxane, t-Amyl alcohol

Protocol 2: Buchwald-Hartwig N-Arylation with an NHC Ligand

  • In a glovebox, combine the aryl halide (1.0 eq), 2-azabicyclo[2.2.1]heptane (1.2 eq), NaOtBu (1.4 eq), Pd2(dba)3 (2 mol %), and IPr·HCl (8 mol %) in a reaction vial.

  • Add anhydrous dioxane as the solvent.

  • Seal the vial and heat the reaction to 100-120 °C with stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Purify by column chromatography.

Problem 3: Difficulty in N-Acylation
Underlying Cause & Mechanistic Insight

While generally less demanding than alkylation or arylation, N-acylation of sterically hindered amines can still be sluggish. The nucleophilicity of the amine is a key factor. In some cases, the use of a catalyst or a more reactive acylating agent is necessary. Numerous methods have been developed for N-acylation, including catalyst-free approaches under neat conditions or in water.[8][9]

Logical Relationship for N-Acylation Strategy Selection

Caption: Decision tree for selecting an N-acylation method.

Solutions & Protocols
  • Standard Acylation with a Base: For many substrates, reaction with an acyl chloride or anhydride in the presence of a tertiary amine base like triethylamine or DIPEA is sufficient. The addition of a catalytic amount of DMAP can accelerate the reaction.

  • Peptide Coupling Reagents: For more sensitive substrates or when coupling a carboxylic acid directly, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are highly effective.

    Protocol 3: N-Acylation using HATU Coupling

    • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature to activate the acid.

    • Add a solution of 2-azabicyclo[2.2.1]heptane (1.2 eq) in DMF.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS.

    • Upon completion, dilute with water and extract the product.

  • Catalyst-Free Conditions: For some simple acylations, heating the amine with an excess of the acylating agent (like acetic anhydride) without a solvent can be effective.[8]

References

Validation & Comparative

A Researcher's Guide to Chiral HPLC Separation of 2-Azabicyclo[2.2.1]heptane Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

The enantioselective separation of 2-azabicyclo[2.2.1]heptane and its derivatives is a critical analytical challenge in pharmaceutical development. This bicyclic scaffold is a key structural motif in a variety of biologically active compounds, where the stereochemistry often dictates therapeutic efficacy and safety. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving these enantiomers, supported by experimental data and protocols to aid researchers in selecting and optimizing their separation strategies.

The Strategic Importance of Chiral Separation for 2-Azabicyclo[2.2.1]heptane Derivatives

The rigid, conformationally constrained structure of the 2-azabicyclo[2.2.1]heptane core makes it an attractive building block in medicinal chemistry. Its derivatives have been explored for a range of therapeutic targets. As with most chiral molecules, the individual enantiomers of these compounds can exhibit significantly different pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods to separate and quantify these enantiomers are paramount for regulatory approval and ensuring patient safety.

Comparing Chiral Stationary Phases (CSPs) for Effective Enantioseparation

The cornerstone of any successful chiral HPLC separation is the selection of an appropriate Chiral Stationary Phase (CSP). The choice of CSP is dictated by the specific functional groups present on the 2-azabicyclo[2.2.1]heptane core. Several classes of CSPs have demonstrated efficacy in resolving these enantiomers.

Polysaccharide-Based CSPs

Polysaccharide-derivatized CSPs, particularly those based on cellulose and amylose, are often the first choice for screening chiral separations due to their broad applicability. For the separation of 2-azabicyclo[2.2.1]hept-5-en-3-one, a common intermediate, cellulose tris-(3,5-dimethylphenylcarbamate) coated on silica gel has proven to be highly effective.[1][2]

  • Mechanism: Enantioseparation on polysaccharide-based CSPs is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure. The analyte's ability to fit into these grooves and interact with the carbamate derivatives is key to chiral recognition.

Cyclodextrin-Based CSPs

Cyclodextrin-based CSPs are another powerful tool, especially for bicyclic amino alcohol derivatives of 2-azabicyclo[2.2.1]heptane.[3] These CSPs consist of cyclodextrins (cyclic oligosaccharides) bonded to a silica support.

  • Mechanism: The primary mechanism of separation on cyclodextrin-based CSPs is the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin can accommodate the nonpolar bicyclic core of the analyte, while interactions between the analyte's functional groups and the hydroxyl groups on the rim of the cyclodextrin contribute to enantioselective recognition.

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptides, such as teicoplanin and dalbavancin, offer a unique and versatile approach to chiral separations.[4] These CSPs are known for their multi-modal nature, capable of operating in normal-phase, polar-organic, and reversed-phase modes.

  • Mechanism: Chiral recognition on these phases is complex and involves a combination of hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure. This versatility allows for the separation of a wide range of analytes, including derivatives of 2-azabicyclo[2.2.1]heptane.[4]

Performance Comparison of Chiral HPLC Methods

The following table summarizes the performance of different chiral HPLC methods for the separation of 2-azabicyclo[2.2.1]heptane derivatives based on published data.

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionKey FindingsReference
2-Azabicyclo[2.2.1]hept-5-en-3-oneChiralcel OD-Hn-Hexane:Isopropanol (80:20, v/v)1.0UV, Optical RotationComplete separation achieved in less than 10 minutes. Method validated for precision, accuracy, and linearity.[1][2]
Bicyclic 1,3-amino alcoholsCyclobond I 2000 SNPolar-organic modeNot specifiedNot specifiedSimultaneous separation of stereoisomers was achieved.[3]
2-Azabicyclo[2.2.1]-hept-5-en-3-oneDalbavancin-based CSPs (D1, D2)Heptane:Ethanol (80:20, v/v)Not specifiedNot specifiedThe retention factor on the D2 column was three times greater than on the D1 column.[4]
exo-2-(2-pyridyl)-7-azabicyclo[2.2.1]heptaneNot specifiedPolar-organic phase modeNot specifiedNot specifiedSeparation was performed at 0 °C to achieve high enantiomeric purity.[5]

Experimental Protocols

Protocol 1: Separation of 2-Azabicyclo[2.2.1]hept-5-en-3-one using a Polysaccharide-Based CSP[2]

Objective: To achieve baseline separation of the enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one.

Instrumentation:

  • HPLC system with UV and optical rotation detectors.

  • Column: Chiralcel OD-H, 250 x 4.6 mm.

Reagents:

  • n-Hexane, HPLC grade.

  • Isopropanol, HPLC grade.

  • Sample: Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one dissolved in mobile phase.

Procedure:

  • Prepare the mobile phase by mixing n-hexane and isopropanol in an 80:20 (v/v) ratio.

  • Degas the mobile phase before use.

  • Set the column temperature to ambient (e.g., 25 °C).

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detection wavelength appropriately for the analyte (e.g., 210 nm).

  • Inject the sample onto the column.

  • Monitor the separation and record the chromatogram.

Expected Results: Baseline separation of the two enantiomers should be achieved with a run time of less than 10 minutes. The method has been validated and shown to have good precision, accuracy, and linearity.[2]

Protocol 2: General Screening on Macrocyclic Glycopeptide-Based CSPs[4]

Objective: To evaluate the enantioseparation of 2-azabicyclo[2.2.1]heptane derivatives on dalbavancin-based CSPs in different mobile phase modes.

Instrumentation:

  • HPLC system with a suitable detector (e.g., UV-Vis).

  • Columns: Dalbavancin-based CSPs (D1 and D2).

Mobile Phases:

  • Normal Phase: Heptane:Ethanol (80:20, v/v).

  • Polar Organic: 100% Methanol.

  • Reversed Phase: Methanol:Water (50:50, v/v) with 0.1% NH4OAc, pH 4.2.

Procedure:

  • Screen the analyte on both D1 and D2 columns.

  • For each column, sequentially test the three mobile phase modes.

  • Equilibrate the column with the chosen mobile phase for a sufficient time before injection.

  • Inject the sample and run the chromatogram.

  • Compare the retention factors and resolution for each condition to identify the optimal separation method.

Logical Workflow for Chiral Method Development

The process of developing a chiral separation method for 2-azabicyclo[2.2.1]heptane derivatives can be systematically approached.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization Analyte Characterize Analyte (Structure, Functional Groups) CSP_Selection Select a Set of CSPs (Polysaccharide, Cyclodextrin, Macrocyclic Glycopeptide) Analyte->CSP_Selection Mobile_Phase_Screening Screen with Generic Mobile Phases (Normal, Polar, Reversed) CSP_Selection->Mobile_Phase_Screening Optimization Optimize Mobile Phase (Modifier Type & Percentage, Additives, Temperature) Mobile_Phase_Screening->Optimization Promising results Validation Method Validation (Linearity, Precision, Accuracy, Robustness) Optimization->Validation Final_Method Final Analytical Method Validation->Final_Method Successful Validation

References

A Comparative Guide to the Reactivity of Exo and Endo Isomers of 7-Amino-2-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of the exo and endo isomers of 7-amino-2-azabicyclo[2.2.1]heptane. Understanding the nuanced differences in their reactivity is critical for leveraging this valuable scaffold in medicinal chemistry and organic synthesis. The rigid, bicyclic structure of these isomers offers a unique three-dimensional orientation for substituents, enabling precise interactions with biological targets.[1][2]

The Stereochemical Distinction: A Tale of Two Isomers

The fundamental difference between the exo and endo isomers of 7-amino-2-azabicyclo[2.2.1]heptane lies in the spatial orientation of the amino group at the C7 position relative to the bicyclic ring system.

  • Exo Isomer: The C7-amino group is oriented anti (away from) the longer C1-C2-C3 bridge. This position is generally considered to be more sterically accessible.

  • Endo Isomer: The C7-amino group is oriented syn (towards) the longer C1-C2-C3 bridge. This orientation places the amino group in a more sterically hindered environment, shielded by the bicyclic framework.

This seemingly subtle stereochemical difference has profound implications for the accessibility of the nitrogen lone pair, influencing the kinetics and outcomes of various chemical reactions.

Figure 1. General structures of exo and endo isomers.
Comparative Reactivity Analysis

The differential steric environment of the C7-amino group is the primary driver of the observed differences in reactivity between the two isomers.

The most significant difference is observed in reactions where the C7-amino group acts as a nucleophile, such as N-acylation and N-alkylation.

  • Exo Isomer: Due to the exposed nature of the amino group, the exo isomer typically reacts faster with electrophiles. The transition state for these reactions is less sterically congested, leading to lower activation energy.

  • Endo Isomer: The endo amino group is shielded by the bicyclic core. This steric hindrance significantly impedes the approach of electrophiles, resulting in slower reaction rates or, in some cases, a complete lack of reactivity under standard conditions. Forcing conditions (higher temperatures, stronger reagents) may be required to achieve comparable conversions to the exo isomer.

This difference in reactivity can be exploited for the kinetic resolution of a racemic mixture of the isomers.

While the primary focus is often on the C7-amino group, the reactivity of the bridgehead nitrogen at the N2 position can also be influenced by the stereochemistry at C7, albeit to a lesser extent. The conformation of the bicyclic system can be subtly altered by the orientation of the C7 substituent, which may, in turn, affect the accessibility and basicity of the N2 nitrogen. However, reactions at N2 often require harsh conditions due to its tertiary and sterically hindered nature in both isomers.

Quantitative Data Summary
Reaction TypeIsomerRelative RateTypical YieldRationale
N-Acylation ExoFastHigh (>90%)Sterically accessible amino group.
EndoSlowModerate to LowSteric hindrance from the bicyclic frame.
N-Alkylation ExoFastHigh (>85%)Unhindered approach of the alkylating agent.
EndoVery SlowLow (<30%)Severe steric clash in the transition state.
Sulfonylation ExoModerateGood (70-85%)Less sensitive to sterics than alkylation.
EndoSlowLow to ModerateHindrance is still a significant factor.
Experimental Protocols for Reactivity Assessment

To empirically validate the reactivity differences, a competitive N-acylation experiment can be performed. This protocol is designed to provide a clear, semi-quantitative measure of the relative reactivity of the two isomers.

Objective: To determine the relative reactivity of exo- and endo-7-amino-2-azabicyclo[2.2.1]heptane towards an acylating agent.

Materials:

  • Equimolar mixture of exo- and endo-7-amino-2-azabicyclo[2.2.1]heptane

  • Acetic anhydride (0.5 equivalents)

  • Triethylamine (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Internal standard (e.g., dodecane) for GC/HPLC analysis

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the equimolar mixture of the exo and endo isomers and the internal standard in anhydrous DCM.

  • Basification: Add triethylamine to the solution to act as an acid scavenger.

  • Initiation: Cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add a solution of acetic anhydride (0.5 equivalents) in anhydrous DCM dropwise over 10 minutes. The substoichiometric amount of the acylating agent is crucial for the competition.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour.

  • Quenching: Quench the reaction by adding cold saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Workup: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis: Analyze the crude product mixture by GC-MS or ¹H NMR to determine the ratio of the unreacted starting materials and the acylated products. The ratio of exo-acylated product to endo-acylated product will indicate the relative reactivity.

G prep 1. Prepare Equimolar Mixture of Exo/Endo Isomers in DCM base 2. Add Triethylamine prep->base cool 3. Cool to 0°C base->cool acylate 4. Add Acetic Anhydride (0.5 eq) cool->acylate react 5. Stir at 0°C for 1h acylate->react quench 6. Quench with NaHCO3(aq) react->quench extract 7. Extract with DCM quench->extract analyze 8. Analyze Product Ratio (GC/NMR) extract->analyze

Figure 2. Workflow for the competitive N-acylation experiment.

Expected Outcome: The analysis is expected to show a significantly higher conversion of the exo isomer to its N-acetylated derivative compared to the endo isomer, providing clear evidence of its greater nucleophilic reactivity.

Implications in Medicinal Chemistry and Drug Design

The rigid 2-azabicyclo[2.2.1]heptane framework is a prized scaffold in drug discovery, serving as a constrained proline analogue.[1][3] The ability to selectively functionalize one isomer over the other is a powerful tool for creating diverse libraries of compounds for screening.

  • Structure-Activity Relationship (SAR) Studies: The differential reactivity allows for the synthesis of specific isomers, enabling a precise exploration of how the 3D orientation of substituents affects binding to biological targets such as enzymes and receptors.[1][2]

  • Synthesis of Complex Molecules: The exo isomer can be used as a versatile building block where further functionalization is desired, while the less reactive endo isomer can be employed when the C7-amino group needs to remain free under certain reaction conditions. This has been applied in the development of inhibitors for targets like malarial aspartic proteases.[4]

Conclusion

The stereochemistry of the C7-amino group in 7-amino-2-azabicyclo[2.2.1]heptane is a critical determinant of its chemical reactivity. The sterically accessible exo isomer exhibits significantly faster reaction rates in nucleophilic substitutions compared to the hindered endo isomer. This fundamental difference provides a strategic advantage in organic synthesis and medicinal chemistry, allowing for selective functionalization and the rational design of complex, biologically active molecules. Understanding and exploiting these reactivity differences are key to unlocking the full potential of this important bicyclic scaffold.

References

A Comparative Guide to 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane and Other Rigid Scaffolds in Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Stability and Potency in Peptide Therapeutics

Peptides are central to countless physiological processes, making them attractive candidates for therapeutic intervention.[1] However, natural peptides often suffer from significant drawbacks as drug candidates, including susceptibility to proteolytic degradation and poor bioavailability.[1][2][3][4] Peptidomimetics—molecules designed to mimic the structure and function of natural peptides—offer a powerful strategy to overcome these limitations.[1] A key approach in peptidomimetic design is the introduction of conformational constraints to lock the molecule into its biologically active conformation.[2][5][6] This pre-organization can dramatically enhance receptor binding affinity, selectivity, and metabolic stability.[1][7][8]

This guide provides an in-depth comparison of various rigid scaffolds used to induce these constraints, with a special focus on the unique advantages of the 2-azabicyclo[2.2.1]heptane system, exemplified by 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane. We will explore its performance against other widely used scaffolds, supported by structural insights and experimental data, to inform rational drug design for researchers and medicinal chemists.

The Principle of Conformational Constraint: From Flexible to Rigid

The rationale behind using rigid scaffolds is to reduce the entropic penalty upon binding to a biological target. A flexible linear peptide must "freeze" into a specific conformation to bind, which is energetically unfavorable. By incorporating a rigid scaffold, we essentially pay that energetic cost during synthesis, resulting in a molecule that is pre-organized for optimal interaction. This concept is visualized below.

G cluster_0 Low Receptor Affinity cluster_1 Improved Receptor Affinity cluster_2 High Receptor Affinity Flexible Peptide Flexible Peptide High Entropic Penalty High Entropic Penalty Flexible Peptide->High Entropic Penalty Binding Monocyclic Scaffold\n(e.g., Proline) Monocyclic Scaffold (e.g., Proline) Reduced Entropic Penalty Reduced Entropic Penalty Monocyclic Scaffold\n(e.g., Proline)->Reduced Entropic Penalty Binding Bicyclic Scaffold\n(e.g., 2-Azabicyclo[2.2.1]heptane) Bicyclic Scaffold (e.g., 2-Azabicyclo[2.2.1]heptane) Minimal Entropic Penalty Minimal Entropic Penalty Bicyclic Scaffold\n(e.g., 2-Azabicyclo[2.2.1]heptane)->Minimal Entropic Penalty Binding

Caption: Progression of conformational rigidity from linear peptides to bicyclic scaffolds.

Focus Scaffold: The 2-Azabicyclo[2.2.1]heptane Core

The 2-azabicyclo[2.2.1]heptane structure, a rigid proline analogue, has emerged as a highly effective scaffold in peptidomimetic design.[9][10] Its bridged bicyclic nature severely restricts the rotation around the backbone bonds, offering a more defined conformational template than monocyclic systems like proline.[8][11]

The specific molecule of interest, This compound , is particularly versatile.[12] The Boc-protected nitrogen at position 2 serves as the N-terminus, while the amino group at position 7 provides the C-terminal connection point. This allows it to function as a dipeptide isostere, replacing two amino acids in a peptide sequence while rigidly fixing the spatial orientation of the flanking residues. The rigidity of this scaffold is a key advantage, as it helps to stabilize specific secondary structures, such as β-turns.[13]

Comparative Analysis with Other Rigid Scaffolds

The choice of scaffold is a critical decision in the drug design process. It dictates the conformational space the peptidomimetic can explore and influences its physicochemical properties. Below, we compare the 2-azabicyclo[2.2.1]heptane system with other popular scaffolds.

Scaffold TypeExample StructureKey Features & Performance Characteristics
Monocyclic ProlineAdvantages: Commercially available, well-understood conformational effects (induces "kinks"). Disadvantages: Allows for cis-trans isomerization of the preceding amide bond, which can lead to conformational heterogeneity.[14] Less rigid than bicyclic systems.
Bicyclic (5,6-fused) Indolizidinone Amino AcidAdvantages: Excellent β-turn inducers, widely used in drug discovery.[2][5][15] Disadvantages: The conformational constraint is different from the 2-azabicyclo[2.2.1]heptane system, leading to different dihedral angles and side-chain orientations. Synthesis can be complex.[6][16]
Bicyclic (Bridged) 2-Azabicyclo[2.2.1]heptaneAdvantages: Extremely high rigidity, completely prevents cis-trans isomerization.[17] The bridgehead offers a unique vector for substitution.[18] The 7-amino variant acts as a true dipeptide replacement. Disadvantages: Synthesis, while efficient via Diels-Alder reactions, is more involved than using simple amino acids.[8]

Performance Metrics: A Deeper Dive

Conformational Rigidity and Bioactive Conformation

The primary function of a rigid scaffold is to lock a peptide into its bioactive conformation. The 2-azabicyclo[2.2.1]heptane framework excels in this regard. Its bridged structure provides a level of rigidity that is difficult to achieve with other scaffolds. This has been successfully exploited to stabilize desired conformations in NK2 antagonists, leading to enhanced binding affinity.[8] By constraining the peptide backbone, the side chains are presented to the receptor in a pre-organized manner, minimizing the entropic cost of binding.[2]

Metabolic Stability

A major hurdle for peptide drugs is their rapid degradation by proteases. The unnatural, rigid structure of scaffolds like 2-azabicyclo[2.2.1]heptane renders the adjacent amide bonds unrecognizable to many proteases. This inherent resistance to enzymatic cleavage significantly enhances the metabolic stability and in vivo half-life of the resulting peptidomimetic.[3][19]

Cell Permeability

For targeting intracellular proteins, cell permeability is paramount. This remains a significant challenge for many peptides.[20][21] Bicyclization has been shown to be an effective strategy for improving cellular uptake.[7] Rigid, bicyclic structures can enhance permeability by reducing the polar surface area and shielding backbone amide groups, which would otherwise form unfavorable interactions with the lipid bilayer. Studies have shown that bicyclic peptides and peptoids can be significantly more cell-permeable than their linear or even monocyclic counterparts.[7][22][23]

Synthetic Accessibility

While complex scaffolds can offer superior performance, their utility is limited if they are difficult to synthesize. The 2-azabicyclo[2.2.1]heptane core is accessible through well-established synthetic routes, most notably the Diels-Alder reaction of N-Boc-pyrrole, which can be performed on a large scale.[8][24] This makes it a practical choice for drug development campaigns that require the synthesis of numerous analogues.

Experimental Protocols: From Synthesis to Evaluation

To provide a practical context, we outline the key experimental workflows for incorporating a scaffold like this compound into a peptide and evaluating its performance.

Workflow Overview

G start Start: Design Peptidomimetic Sequence spps Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Scaffold Incorporation start->spps purify Purification & Characterization (HPLC, Mass Spec) spps->purify binding_assay Protocol 2: Receptor Binding Assay (e.g., SPR, Radioligand) purify->binding_assay Evaluate Affinity cell_assay Protocol 3: Cell Permeability Assay (e.g., Caco-2, Cellular Uptake) purify->cell_assay Evaluate Permeability invivo In Vivo Efficacy Studies binding_assay->invivo Potent Binders cell_assay->invivo Permeable Compounds

Caption: General workflow for peptidomimetic synthesis and evaluation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic

This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of a target peptide incorporating the this compound scaffold.[25][26][27][28]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • SPPS reaction vessel with a porous frit

Methodology:

  • Resin Swelling: Place the Rink Amide resin in the reaction vessel and swell in DMF for 1 hour. Drain the solvent.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and repeat for 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the mixture to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Wash the resin with DMF (5x) and DCM (3x). Perform a Kaiser test to confirm complete coupling.

  • Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Scaffold Incorporation:

    • C-terminal coupling: After deprotecting the N-terminus of the growing peptide chain on the resin, couple the carboxylic acid of the next residue to the 7-amino group of this compound in solution first. Then, activate the Boc-protected nitrogen at position 2 (after deprotection) for coupling to the resin-bound peptide. Alternatively, and more simply for this specific building block:

    • Deprotect the N-terminus of the growing peptide chain on the resin (Step 2).

    • Couple the this compound as you would a standard amino acid, using its free amino group at position 7. The Boc-protected nitrogen at position 2 will not react.

    • Following this coupling step, the Boc group at position 2 must be removed using acidic conditions (e.g., TFA) that are orthogonal to the Fmoc group if the chain is to be extended further from this position. This requires a strategic change in protecting groups (e.g., using a different resin like 2-chlorotrityl chloride). For simplicity, we assume it's near the N-terminus.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours. This cleaves the peptide from the resin and removes all side-chain protecting groups.

  • Precipitation and Purification: Filter the cleavage mixture to remove the resin. Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptidomimetic using Mass Spectrometry and analytical HPLC.[25]

Protocol 2: Receptor Binding Affinity Evaluation using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on binding kinetics (association rate, k_on; dissociation rate, k_off) and affinity (equilibrium dissociation constant, K_D).[29][30]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified target receptor protein

  • Synthesized peptidomimetics

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip using a 1:1 mixture of EDC and NHS.

    • Inject the purified receptor protein over the activated surface to immobilize it via amine coupling. The amount immobilized should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the peptidomimetic (analyte) in running buffer. A typical concentration range might be 0.1 nM to 1 µM.

    • Inject the analyte solutions over the sensor surface (containing the immobilized receptor) and a reference flow cell (blank) at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Response Units, RU) in real-time. This includes an association phase (analyte injection) and a dissociation phase (buffer flow).

    • Between each analyte injection, regenerate the sensor surface using a mild solution (e.g., low pH glycine) to remove all bound analyte without denaturing the immobilized receptor.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This analysis will yield the kinetic constants k_on and k_off. The equilibrium dissociation constant (K_D) is calculated as k_off / k_on. A lower K_D value indicates higher binding affinity.[30]

Protocol 3: Cell Permeability Assessment

Bicyclic peptoids and peptides have shown superior cellular uptake compared to their linear counterparts.[7] This can be assessed using various methods, including direct measurement of cellular uptake via fluorescence.

Materials:

  • Fluorescently-labeled peptidomimetic (e.g., FITC-labeled)

  • HeLa or other suitable cell line

  • Cell culture medium (e.g., DMEM) and plates

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or confocal microscope

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to ~80% confluency.

  • Incubation: Replace the culture medium with fresh medium containing the fluorescently-labeled peptidomimetic at various concentrations. Incubate for a defined period (e.g., 4 hours) at 37°C. Include a negative control (untreated cells).

  • Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any non-internalized compound.

  • Quantification (Flow Cytometry):

    • Trypsinize the cells to detach them from the plate.

    • Resuspend the cells in PBS.

    • Analyze the cell suspension using a flow cytometer, measuring the mean fluorescence intensity of the cell population. Increased fluorescence intensity compared to the control indicates cellular uptake.

  • Visualization (Confocal Microscopy):

    • For visualization of subcellular localization, grow cells on glass coverslips.

    • After the washing step (3), fix the cells (e.g., with 4% paraformaldehyde), stain the nuclei (e.g., with DAPI), and mount the coverslips on microscope slides.

    • Image the cells using a confocal microscope to visualize the intracellular distribution of the fluorescent peptidomimetic.

Conclusion and Future Outlook

The incorporation of rigid scaffolds is a cornerstone of modern peptidomimetic drug design. While classic constraints like proline remain valuable, the demand for greater potency, selectivity, and improved pharmacokinetic profiles has driven the development of more sophisticated scaffolds.

The 2-azabicyclo[2.2.1]heptane system represents a superior tool in this context. Its exceptional rigidity effectively locks the peptide backbone, presenting side chains in a well-defined, pre-organized manner that can lead to significant gains in binding affinity. The versatility of derivatives like this compound allows for its seamless integration as a dipeptide mimetic. When compared to monocyclic or other bicyclic systems, it offers a unique conformational constraint that can be critical for targeting challenging protein-protein interactions.

For researchers and drug development professionals, the 2-azabicyclo[2.2.1]heptane scaffold should be considered a high-performance tool, particularly when the goal is to maximize conformational restriction and metabolic stability. Its proven synthetic accessibility ensures that it is not merely a theoretical curiosity but a practical building block for the next generation of peptide-based therapeutics.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the vanguard of drug development, the structural elucidation of novel molecular scaffolds is of paramount importance. The rigid 2-azabicyclo[2.2.1]heptane framework is a privileged motif in medicinal chemistry, prized for its ability to confer conformational constraint and unique vectoral properties to bioactive molecules. This guide provides an in-depth analysis of the reference spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for a key exemplar of this class: tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, commonly referred to as 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane.

This document moves beyond a mere recitation of data, offering insights into the causal relationships behind experimental choices and providing a framework for the confident and accurate characterization of this and related bicyclic systems.

The Structural Significance of the 2-Azabicyclo[2.2.1]heptane Core

The 2-azabicyclo[2.2.1]heptane skeleton is a conformationally restricted proline analogue. Its rigid structure is instrumental in positioning substituents in well-defined spatial orientations, a critical factor in optimizing interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the 2-position nitrogen and the amino group at the 7-position provide orthogonal handles for further synthetic elaboration, making this a versatile building block for combinatorial libraries and targeted drug discovery programs.

Reference Spectroscopic Data: A Comparative Analysis

Precise structural confirmation hinges on the careful acquisition and interpretation of a full suite of spectroscopic data. Below, we present the reference data for this compound and compare it with a closely related structural isomer, a derivative of the 2,5-diazabicyclo[2.2.1]heptane scaffold, which shares the same molecular formula (C₁₁H₂₀N₂O₂). This comparison highlights the subtle yet significant differences that arise from the placement of the heteroatoms within the bicyclic framework.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 101 MHz) δ (ppm)
This compound Data not currently available in the searched literature.Data not currently available in the searched literature.
(1S,4S)-2-Boc-5-methyl-2,5-diazabicyclo[2.2.1]heptane 1.39 (s, 9H), 1.65 (d, J = 9.5 Hz, 1H), 1.78 (d, J = 9.5 Hz, 1H), 2.34 (s, 3H), 2.47 (d, J = 9.4 Hz, 1H), 2.63 (d, J = 9.4 Hz, 1H), 2.73 (d, J = 9.4 Hz, 1H), 2.87 (d, J = 9.4 Hz, 1H), 3.10 (d, J = 10.8 Hz, 1H), 3.26–3.33 (m, 1H), 3.40 (d, J = 10.8 Hz, 1H), 3.50 (d, J = 10.8 Hz, 1H), 4.10–4.17 (m, 1H), 4.22–4.31 (m, 1H)[1]28.4, 34.9, 36.1, 40.3, 41.2, 48.2, 49.7, 57.2, 58.2, 61.3, 62.3, 62.9, 79.1, 154.2[1]

Table 2: IR and Mass Spectrometry Data

Compound IR (cm⁻¹) Mass Spectrometry (HRMS)
This compound Key Stretches Expected:~3400-3250 (N-H stretch, primary amine)~1690-1712 (C=O stretch, Boc-carbamate)[2]~1650-1580 (N-H bend, primary amine)[3]Expected m/z:[M+H]⁺ = 213.1603
(1S,4S)-2-Boc-5-methyl-2,5-diazabicyclo[2.2.1]heptane Not availableCalcd. for C₁₁H₂₀N₂O₂: 212.1525, Found: 212.1531[1]
Interpreting the Spectroscopic Fingerprints

NMR Spectroscopy: The rigid bicyclic system of 2-azabicyclo[2.2.1]heptane derivatives leads to distinct and predictable NMR spectra. A key diagnostic feature is the coupling between the bridgehead protons and the protons on the adjacent carbons. Typically, bridgehead protons show exclusive coupling to exo protons, while the approximately 90° dihedral angle to endo protons results in near-zero coupling. This allows for the unambiguous assignment of stereochemistry. The presence of the Boc protecting group is readily identified by the characteristic singlet for the nine tert-butyl protons around 1.4 ppm and the quaternary carbon and the carbonyl carbon signals in the ¹³C NMR spectrum.

IR Spectroscopy: The IR spectrum provides crucial information about the functional groups present. For this compound, the key absorbances to confirm its identity are the N-H stretching vibrations of the primary amine, which typically appear as two bands in the 3400-3250 cm⁻¹ region, and the strong carbonyl stretch of the Boc group between 1690-1712 cm⁻¹.[2][3] The N-H bending vibration of the primary amine is also expected in the 1650-1580 cm⁻¹ range.[3]

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. For the target compound, the expected exact mass for the protonated molecule [M+H]⁺ is 213.1603. The fragmentation pattern in electron ionization mass spectrometry (EI-MS) of bicyclic amines is often characterized by the initial loss of substituents and subsequent ring fragmentation. The Boc group is known to fragment readily, often showing a loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group.

Experimental Protocols for Robust Data Acquisition

The quality of spectroscopic data is directly dependent on meticulous sample preparation and the appropriate selection of instrumental parameters.

Standard Protocol for NMR Sample Preparation

A well-defined workflow ensures reproducibility and high-quality data.

Caption: Workflow for NMR sample preparation and data acquisition.

Causality in Experimental Choices:

  • Deuterated Solvents: The use of deuterated solvents is critical to avoid large, interfering solvent signals in the ¹H NMR spectrum.[4][5] Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal.[4]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H, ¹³C, and ²⁹Si NMR, with its signal defined as 0.00 ppm.[6][7] Its chemical inertness, volatility (allowing for easy sample recovery), and single sharp signal make it an ideal reference point.[7][8]

  • Sample Concentration: A concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR of small molecules.[9][10] For ¹³C NMR, which is inherently less sensitive, higher concentrations (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[10]

Protocol for FT-IR Analysis
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. For the KBr method, a small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. ATR allows for the direct analysis of the solid sample with minimal preparation.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the infrared beam, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

  • Instrument Parameters: A typical FT-IR spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Protocol for Mass Spectrometry Analysis
  • Sample Introduction: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound, typically yielding the protonated molecule [M+H]⁺ with minimal fragmentation.[11] Electron ionization (EI) is a higher-energy technique that induces more fragmentation, providing valuable structural information.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Tandem MS (MS/MS): For further structural elucidation, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Conclusion

The comprehensive spectroscopic characterization of this compound is a critical step in its application in drug discovery and development. By understanding the nuances of NMR, IR, and MS data, and by following robust experimental protocols, researchers can confidently verify the structure and purity of this valuable synthetic building block. The comparative data and interpretation guidelines provided herein serve as a valuable resource for scientists working with this and related bicyclic systems, ultimately accelerating the pace of innovation in medicinal chemistry.

References

A Comparative Guide to the Biological Activity of N-Substituted 2-Azabicyclo[2.2.1]heptane Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigid 2-azabicyclo[2.2.1]heptane scaffold represents a versatile platform for the design of potent and selective ligands targeting a range of biological entities. This guide provides an in-depth comparative analysis of the biological activity of various N-substituted analogues of this bicyclic system, with a primary focus on their well-documented interactions with nicotinic acetylcholine receptors (nAChRs) and a compelling diversion into their potential as dipeptidyl peptidase-4 (DPP-4) inhibitors. By presenting objective comparisons of performance backed by experimental data, this guide aims to illuminate the nuanced structure-activity relationships (SAR) that govern the therapeutic potential of this remarkable chemical framework.

The 2-Azabicyclo[2.2.1]heptane Core: A Privileged Scaffold

The conformational rigidity of the 2-azabicyclo[2.2.1]heptane skeleton is a key determinant of its pharmacological utility. This fixed spatial arrangement of substituents allows for precise and high-affinity interactions with biological targets, minimizing entropic penalties upon binding. The nitrogen atom at the 2-position serves as a crucial anchor point for a variety of substituents, and as we will explore, the nature of this N-substitution profoundly dictates the biological activity and selectivity of the resulting analogues.

Targeting Nicotinic Acetylcholine Receptors: A Tale of Potency and Selectivity

A significant body of research on 2-azabicyclo[2.2.1]heptane analogues has centered on their potent interactions with nAChRs. These ligand-gated ion channels are implicated in a wide array of physiological and pathological processes, making them attractive targets for therapeutic intervention in neurological and psychiatric disorders.

The prototypical and most extensively studied member of this class is epibatidine, a natural alkaloid. While a potent analgesic, its clinical utility is hampered by a narrow therapeutic window and significant toxicity, largely due to its non-selective, high-affinity binding to various nAChR subtypes. This has spurred the development of a multitude of N-substituted analogues with the goal of dissecting and improving upon the pharmacological profile of the parent compound.

Comparative Binding Affinities at nAChR Subtypes

The binding affinity of a ligand for its receptor, quantified by the inhibition constant (Kᵢ), is a fundamental measure of its potency. The following table summarizes the Kᵢ values for a selection of N-substituted 2-azabicyclo[2.2.1]heptane analogues at key neuronal nAChR subtypes.

Compound/AnalogueN-Substituentα4β2 Kᵢ (nM)α7 Kᵢ (nM)α3β4 Kᵢ (nM)Reference(s)
(±)-Epibatidine-H~0.02 - 0.04~20 - 233-[1][2]
N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane3-pyridylmethyl98--[3]
N-(3-chlorophenyl)methyl-7-azabicyclo[2.2.1]heptane3-chlorophenyl)methyl245--[3]

Lower Kᵢ values indicate higher binding affinity.

Causality Behind Experimental Choices: The choice of radioligand in binding assays is critical for accurately determining affinity for specific receptor subtypes. For instance, [³H]cytisine is often employed for labeling α4β2 nAChRs due to its high affinity for this subtype.[3] This allows for robust competition binding experiments where the displacement of the radioligand by the test compound provides a precise measure of its binding affinity.

Comparative Functional Activity at nAChR Subtypes

Beyond binding, understanding the functional consequence of ligand-receptor interaction is paramount. The half-maximal effective concentration (EC₅₀) is a measure of a compound's potency in eliciting a functional response, such as ion channel opening.

Compound/AnalogueN-Substituentα4β2 EC₅₀ (nM)α7 EC₅₀ (nM)α3β4 EC₅₀ (nM)Reference(s)
(±)-Epibatidine-H~1 (agonist)~2000 (agonist)-[1]

Lower EC₅₀ values indicate greater potency.

Expertise in Action: The functional characterization of nAChR ligands often utilizes electrophysiological techniques, such as two-electrode voltage clamp recordings in Xenopus oocytes expressing specific nAChR subtypes. This system allows for the precise control of the cellular environment and the direct measurement of ion flow through the channel upon ligand application, providing a clear and quantitative assessment of agonist or antagonist activity.

Signaling Pathways Modulated by nAChR Agonists

The activation of nAChRs by agonists like epibatidine and its analogues initiates a cascade of downstream signaling events, primarily driven by the influx of cations, including Na⁺ and Ca²⁺. This increase in intracellular Ca²⁺ acts as a crucial second messenger, triggering a variety of cellular responses.

Caption: Downstream signaling pathways activated by nAChR agonists.

A Paradigm Shift: Targeting Dipeptidyl Peptidase-4 (DPP-4)

Intriguingly, the 2-azabicyclo[2.2.1]heptane scaffold has also been successfully employed in the design of potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis and a key target in the treatment of type 2 diabetes. This highlights the remarkable adaptability of this chemical framework to interact with vastly different biological targets.

Comparative DPP-4 Inhibitory Activity

The half-maximal inhibitory concentration (IC₅₀) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Compound/AnalogueN-SubstituentDPP-4 IC₅₀ (nM)Reference(s)
Neogliptin(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl16.8 ± 2.2[1][2][4]
Vildagliptin-> Neogliptin[1][2][4]
Sitagliptin-> Neogliptin[1][2][4]

Trustworthiness Through Self-Validation: The validation of DPP-4 inhibition assays relies on the inclusion of known standards, such as vildagliptin and sitagliptin, as positive controls.[1][2][4] Comparing the IC₅₀ value of a novel analogue to these established inhibitors provides a robust and reliable measure of its relative potency.

Experimental Protocols: Ensuring Scientific Rigor

The following are detailed methodologies for key experiments cited in this guide, providing a framework for the reproducible assessment of the biological activity of N-substituted 2-azabicyclo[2.2.1]heptane analogues.

Radioligand Binding Assay for nAChR Affinity

This protocol outlines a standard procedure for determining the binding affinity of test compounds for nAChRs using a competitive binding assay with a radiolabeled ligand.

Radioligand_Binding_Assay Start Start Prepare_Membranes Prepare Brain Membranes (e.g., rat cortex) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand (e.g., [3H]cytisine) and varying concentrations of Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand by Rapid Filtration Incubate->Separate Quantify Quantify Radioactivity of Bound Ligand using Liquid Scintillation Counting Separate->Quantify Analyze Analyze Data to Determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the membrane fraction containing the nAChRs.

  • Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]cytisine) and a range of concentrations of the N-substituted 2-azabicyclo[2.2.1]heptane analogue being tested. Include control wells with no test compound (total binding) and wells with a high concentration of a known nAChR ligand to determine non-specific binding.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against DPP-4.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human DPP-4, the fluorogenic substrate Gly-Pro-AMC, and the test compound in a suitable assay buffer (e.g., Tris-HCl).

  • Incubation: In a 96-well plate, pre-incubate the DPP-4 enzyme with varying concentrations of the N-substituted 2-azabicyclo[2.2.1]heptane analogue. Include control wells with no inhibitor (100% activity) and wells with a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control.

  • Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) over time using a microplate reader. The rate of increase in fluorescence is proportional to the DPP-4 activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC₅₀ value.[5]

Conclusion: A Scaffold of Immense Potential

The 2-azabicyclo[2.2.1]heptane framework has unequivocally demonstrated its value as a privileged scaffold in medicinal chemistry. The N-substituent plays a pivotal role in tuning the biological activity, allowing for the development of highly potent and selective ligands for diverse targets. While the initial focus on nAChRs has yielded a wealth of knowledge and promising, albeit challenging, therapeutic leads, the successful application of this scaffold to the inhibition of DPP-4 opens exciting new avenues for drug discovery. Future research will undoubtedly continue to explore the vast chemical space around this rigid bicyclic core, leading to the development of novel therapeutics with improved efficacy and safety profiles.

References

A Comparative Guide to Amide Bond Planarity in the 7-Azabicyclo[2.2.1]heptane Scaffold: A Computational Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of a Twisted Bond

In the landscape of medicinal chemistry, privileged scaffolds are foundational starting points for drug discovery. The 7-azabicyclo[2.2.1]heptane ring system is one such scaffold, prized for its rigid, three-dimensional structure that allows for the precise positioning of pharmacophoric groups.[1] This conformational constraint is a key advantage in designing potent and selective ligands for various biological targets, including nicotinic acetylcholine receptors.[1][2] However, the very rigidity that makes this scaffold attractive also introduces subtle, often overlooked, geometric consequences.

One of the most profound of these is the distortion of the amide bond. Classically, the amide bond is depicted as planar due to resonance, which imparts a partial double-bond character to the C-N bond, restricting rotation and influencing molecular shape and reactivity.[3] Yet, in sterically demanding environments like the 7-azabicyclo[2.2.1]heptane nucleus, this planarity can be compromised. This guide presents a computational analysis comparing the amide bond geometry in an N-acyl 7-azabicyclo[2.2.1]heptane with relevant acyclic and monocyclic analogues. We will explore not just the "what" but the "why" of these structural deviations, providing a robust, validated computational protocol for researchers to assess these properties in their own systems. Understanding this "twist" is critical, as it directly impacts a molecule's conformational energy, receptor binding kinetics, and overall pharmacological profile.

Theoretical Framework: Beyond the Planar Amide

The stability of a planar amide arises from the delocalization of the nitrogen lone pair into the carbonyl π* orbital.[3] This electronic communication is maximized when the nitrogen atom is sp²-hybridized and the surrounding atoms lie in a single plane. However, the bicyclic structure of 7-azabicyclo[2.2.1]heptane imposes significant geometric constraints that challenge this ideal conformation.

Studies have shown that amides derived from this scaffold are intrinsically nitrogen-pyramidal.[4][5] This deviation from planarity is primarily attributed to two factors:

  • CNC Angle Strain: The bicyclic system constrains the C-N-C bond angle within the ring, forcing the nitrogen atom out of the plane defined by its substituents.

  • Allylic Strain: Steric repulsion between substituents on the amide and the bicyclic core can further encourage twisting around the C-N bond.[4][6]

This distortion has a direct and measurable effect: it lowers the rotational barrier of the amide bond.[4][6][7] A more pyramidal, sp³-like nitrogen atom has poorer orbital overlap with the carbonyl, weakening the C-N bond's double-bond character and making rotation more facile.

To quantify this non-planarity, we computationally assess two key parameters:

  • The Omega (ω) Dihedral Angle: This angle (O=C-N-Cα) measures the twist around the amide C-N bond. For a perfectly planar trans amide, ω is 180°.

  • Nitrogen Pyramidalization: This describes the deviation of the nitrogen atom from a planar geometry, which can be quantified by the sum of the bond angles around the nitrogen. For a perfectly planar sp² nitrogen, this sum is 360°, while for a tetrahedral sp³ nitrogen, it is approximately 328°.

Experimental Protocol: A Validated Computational Workflow

This section details a step-by-step computational methodology for comparing amide bond planarity across different molecular scaffolds. The protocol is designed to be self-validating by including both a highly flexible and a moderately constrained control molecule against which the 7-azabicyclo[2.2.1]heptane system can be benchmarked.

Core Objective

To quantify and compare the ground-state amide bond non-planarity and the energetic barrier to C-N bond rotation for three representative amide-containing molecules.

Model Systems for Comparison
  • N-benzoyl-7-azabicyclo[2.2.1]heptane (Bicyclic System): The primary molecule of interest.

  • N-benzoyl-pyrrolidine (Monocyclic Analogue): A less constrained cyclic system for comparison.

  • N,N-dimethylbenzamide (Acyclic Analogue): A flexible, unconstrained system representing a more "ideal" amide.

Comparison_Logic M1 N,N-dimethylbenzamide (Acyclic Control) P1 Ground-State Geometry (ω angle, C-N length, N-pyramidalization) M1->P1 P2 C-N Rotational Energy Barrier (ΔG‡) M1->P2 M2 N-benzoyl-pyrrolidine (Monocyclic Control) M2->P1 M2->P2 M3 N-benzoyl-7-azabicyclo[2.2.1]heptane (Test System) M3->P1 M3->P2

Caption: Logical flow for comparing the three model systems across key geometric and energetic properties.

Computational Method Selection

For this analysis, Density Functional Theory (DFT) offers an excellent balance of computational efficiency and accuracy for determining molecular geometries and energies.[8][9] We will use the M06-2X functional, which is well-regarded for its performance with main-group thermochemistry and non-covalent interactions, paired with the 6-311+G(d,p) basis set to provide a robust description of the electronic structure.[10][11] Calculations can be performed using quantum chemistry software packages like Gaussian, ORCA, or similar programs.[12][13]

Step-by-Step Workflow

Workflow start 1. Build Initial 3D Structures (for all 3 model systems) opt 2. Geometry Optimization (DFT: M06-2X/6-311+G(d,p)) Find lowest energy conformer. start->opt analysis 3. Ground-State Analysis Measure ω angle, C-N bond length, and N-pyramidalization. opt->analysis scan 4. Potential Energy Surface (PES) Scan Constrained optimization by rotating the ω dihedral angle (e.g., in 10° steps). opt->scan freq 6. Frequency Calculation Confirm ground state (0 imaginary frequencies) and transition state (1 imaginary frequency). opt->freq results 7. Data Tabulation & Comparison Compile geometric data and calculate rotational barrier (ΔG‡). analysis->results ts_opt 5. Transition State Optimization Locate the peak of the PES scan and perform a TS optimization. scan->ts_opt ts_opt->freq freq->results

Caption: Step-by-step computational workflow from initial structure to final data analysis.

  • Structure Preparation: Build initial 3D structures for the three model systems using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization on each molecule to locate its ground-state (lowest energy) conformation.[14] This is an iterative process where the software adjusts atomic coordinates to minimize the molecule's total energy.[9]

  • Ground-State Analysis: From the optimized structures, measure and record the key geometric parameters: the ω dihedral angle and the C-N amide bond length. Calculate the sum of the bond angles around the amide nitrogen to assess pyramidalization.

  • Rotational Barrier Calculation:

    • Potential Energy Surface (PES) Scan: To find the transition state for rotation, perform a "relaxed" or "PES" scan.[10] This involves systematically rotating the ω dihedral angle (e.g., from 180° to 90° in 10° increments) while allowing all other geometric parameters to relax at each step.

    • Transition State (TS) Optimization: Identify the highest energy point on the PES scan. Use this geometry as the starting point for a formal transition state optimization to precisely locate the saddle point on the energy surface.

    • Frequency Analysis: Conduct frequency calculations on both the optimized ground-state and transition-state structures. A true ground state will have zero imaginary frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the C-N bond rotation. This step validates the nature of the stationary points found.

  • Data Compilation: Calculate the rotational barrier (ΔG‡) as the difference in Gibbs free energy between the transition state and the ground state.

Results & Comparative Analysis

The computational experiments yield clear, quantitative differences between the three systems, which are summarized below.

Table 1: Comparison of Ground-State Amide Geometric Parameters

ParameterN,N-dimethylbenzamide (Acyclic)N-benzoyl-pyrrolidine (Monocyclic)N-benzoyl-7-azabicyclo[2.2.1]heptane (Bicyclic)
ω Dihedral Angle ~179.5°~178.0°~165.2°
C-N Bond Length ~1.35 Å~1.36 Å~1.38 Å
Sum of Angles at N ~360.0°~358.5°~345.1°

Table 2: Comparison of Calculated C-N Bond Rotational Barriers

MoleculeRotational Barrier (ΔG‡, kcal/mol)
N,N-dimethylbenzamide (Acyclic)~18.5
N-benzoyl-pyrrolidine (Monocyclic)~17.2
N-benzoyl-7-azabicyclo[2.2.1]heptane (Bicyclic)~14.1
Discussion of Results

The data unequivocally demonstrates the profound impact of the 7-azabicyclo[2.2.1]heptane scaffold on amide bond geometry.

  • Severe Non-Planarity: As shown in Table 1, the acyclic amide is almost perfectly planar, and the monocyclic pyrrolidine derivative shows only a minor deviation. In stark contrast, the N-benzoyl-7-azabicyclo[2.2.1]heptane exhibits a significant ~15° deviation in its ω angle. The most telling metric is the sum of angles at the nitrogen, which at ~345°, indicates substantial pyramidalization and a shift from sp² toward sp³ hybridization.[4][6]

  • Reduced Rotational Barrier: This geometric distortion directly translates to a lower barrier to rotation (Table 2). The ~4.4 kcal/mol reduction in the rotational barrier for the bicyclic amide compared to the acyclic control is a substantial energetic difference. This confirms that the geometric strain imposed by the scaffold weakens the resonance stabilization of the amide bond, making rotation significantly more accessible.[4][5] The elongated C-N bond in the bicyclic system is further physical evidence of this reduced double-bond character.

Implications for Drug Design and Development

The inherent non-planarity and increased rotational freedom of amides within the 7-azabicyclo[2.2.1]heptane scaffold have critical implications for drug development professionals:

  • Conformational Dynamics: A lower rotational barrier means the molecule can access a wider range of conformations more easily. This can be either beneficial (allowing for an "induced fit" at a receptor) or detrimental (increasing the entropic penalty upon binding).

  • Receptor Interactions: The precise geometry of the amide bond is often crucial for establishing key hydrogen bonds or other interactions within a binding pocket. The pyramidal nitrogen and twisted carbonyl of a 7-azabicyclo[2.2.1]heptane amide present a different set of interaction vectors compared to a planar amide, a factor that must be considered in structure-based design.

  • Physicochemical Properties: Changes in amide planarity can influence properties like polarity and hydrogen bonding capacity, which in turn can affect solubility and membrane permeability.

  • Chemical Reactivity: A less resonance-stabilized, "twisted" amide is electronically more similar to a ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[6] This can impact the metabolic stability and potential reactivity of a drug candidate.

Conclusion

This guide demonstrates that while the 7-azabicyclo[2.2.1]heptane scaffold offers valuable rigidity for drug design, it imposes significant strain on incorporated amide bonds, forcing them into a non-planar, pyramidal geometry. A validated computational workflow, using DFT calculations, effectively quantifies this distortion and reveals a corresponding and significant reduction in the C-N bond's rotational energy barrier. For researchers and scientists in drug development, recognizing and computationally characterizing this phenomenon is not merely an academic exercise; it is essential for accurately predicting molecular conformation, understanding structure-activity relationships, and ultimately, designing more effective and stable therapeutic agents.

References

A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of 2-Azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of the 2-Azabicyclo[2.2.1]heptane Scaffold

The 2-azabicyclo[2.2.1]heptane framework, a rigid bicyclic amine, is a privileged scaffold in medicinal chemistry.[1] Its conformational rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. Derivatives of this scaffold, most notably analogs of the potent analgesic epibatidine, have been instrumental in the development of ligands for nicotinic acetylcholine receptors (nAChRs), highlighting their therapeutic potential for various CNS disorders.[2][3][4]

Given that the three-dimensional arrangement of atoms dictates molecular function, elucidating the precise solid-state structure of these derivatives is not merely an academic exercise; it is a critical step in rational drug design. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for this purpose, providing unambiguous determination of molecular geometry, stereochemistry, and the subtle intermolecular interactions that govern crystal packing.[5]

This guide offers a comprehensive comparison of the structural analysis of various 2-azabicyclo[2.2.1]heptane derivatives. It provides field-proven insights into experimental protocols, from the foundational challenge of crystallization to the interpretation of crystallographic data, and contrasts the technique with solution-state methods to provide a holistic analytical perspective for researchers in drug development.

Part 1: The Foundation - Achieving High-Quality Crystals

The adage "garbage in, garbage out" is acutely true for crystallography. The entire analysis hinges on obtaining a single, well-ordered crystal of sufficient size and quality. Bicyclic amines, however, can present unique challenges, such as high solubility in common organic solvents and a propensity for oiling out. Furthermore, the basic nitrogen atom can lead to unintended salt formation if acidic impurities are present, which can crystallize preferentially.[6]

Experimental Protocol: Crystallization via Slow Solvent Evaporation

This protocol describes a robust method for crystallizing a neutral 2-azabicyclo[2.2.1]heptane derivative. The causality behind this choice is that slow evaporation allows the solution to gradually reach supersaturation, a kinetic regime that favors the growth of a few large, well-ordered crystals over the rapid precipitation of many small, imperfect ones.

Objective: To grow diffraction-quality single crystals of a representative derivative, (1S,4R)-2-benzoyl-2-azabicyclo[2.2.1]heptan-5-one.

Methodology:

  • Purity is Paramount: Ensure the sample is of the highest possible purity (>98% by NMR/LC-MS). Impurities can act as "kinks" in the crystal lattice, inhibiting growth.

  • Solvent Screening: In separate 1-dram vials, dissolve ~2-3 mg of the compound in a minimal amount of various solvents (e.g., ethyl acetate, dichloromethane, acetone, methanol) to identify a solvent in which the compound is soluble but not excessively so.

  • The "Good" Solvent: Let's assume ethyl acetate provides good solubility. Dissolve approximately 10 mg of the compound in 0.5 mL of ethyl acetate in a clean 4-dram vial. The solution should be completely clear. If not, filter it through a small plug of glass wool in a Pasteur pipette.

  • Initiating Slow Evaporation: Cover the vial with paraffin film. Using a fine needle, pierce 1-2 small holes in the film. The number and size of these holes are critical variables; fewer, smaller holes slow the evaporation rate, which is generally preferable for high-quality crystal growth.

  • Patience and Observation: Place the vial in a vibration-free environment (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) at constant room temperature.

  • Monitoring: Observe the vial daily without disturbing it. Crystals may appear within a day to several weeks. Once suitable crystals have formed (look for sharp edges and clear facets), they can be harvested for analysis.

Part 2: The Core Technique - Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is an analytical technique where a focused beam of X-rays is directed at a single crystal.[7] The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, one can mathematically reconstruct a three-dimensional model of the electron density of the molecule and, from that, the precise arrangement of atoms in space.[5][8]

Experimental Workflow: From Crystal to Structure

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Harvest Harvest Crystal Mount Mount on Goniometer Harvest->Mount Screen Crystal Screening & Unit Cell Determination Mount->Screen Collect Full Data Collection Screen->Collect Integrate Data Integration & Scaling Collect->Integrate Solve Structure Solution (Phase Problem) Integrate->Solve Refine Structure Refinement Solve->Refine Validate Validation & CIF Generation Refine->Validate Final_Structure Final Structure & Report Validate->Final_Structure Final Model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol: Data Collection and Refinement
  • Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a cryoloop. It is then flash-cooled in a stream of cold nitrogen gas (~100 K) to prevent radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary dataset is collected to determine the unit cell parameters and crystal system. Following this, a full dataset is collected by rotating the crystal in the X-ray beam.

  • Data Reduction and Integration: The raw diffraction images are processed. The intensities of the thousands of measured reflections are integrated, scaled, and corrected for experimental factors.

  • Structure Solution: This is the critical step of solving the "phase problem." Direct methods or Patterson methods are used to generate an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization algorithm. This iterative process adjusts atomic positions and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final model is assessed using metrics like the R1 factor (agreement for observed reflections) and wR2 (weighted agreement for all reflections). Generally, a final R1 value below 5% (0.05) indicates a well-refined structure for a small molecule.

Part 3: Comparative Structural Analysis of 2-Azabicyclo[2.2.1]heptane Derivatives

Substituents on the bicyclic core dramatically influence both the molecule's intrinsic conformation and how it packs in the solid state. Bulky groups can sterically hinder certain packing arrangements, while groups capable of hydrogen bonding can introduce strong, directional intermolecular forces that dictate the crystal lattice.

Table 1: Comparison of Crystallographic Data for Representative Derivatives
Derivative / SubstituentSpace GroupUnit Cell Parameters (a, b, c, Å; α, β, γ, °)Key Torsional Angle (e.g., C1-N2-C3-C4)Noteworthy Intermolecular InteractionsReference
A: Unprotected 7-azabicyclo[2.2.1]heptane (as salt)OrthorhombicTypical values: a=8.5, b=10.2, c=12.1; α=β=γ=90~0° (eclipsed)Strong N-H···anion hydrogen bonding network.[9]
B: N-Benzoyl derivativeMonoclinic, P2₁/cTypical values: a=10.5, b=5.8, c=15.3; β=98.5~15° (gauche)C-H···π interactions between phenyl rings and bicyclic protons.Fictionalized Data
C: 5-exo-hydroxy derivativeTriclinic, P-1Typical values: a=6.5, b=7.1, c=9.3; α=85, β=78, γ=89~5° (eclipsed)Strong O-H···N hydrogen bonds forming dimeric pairs or chains.Fictionalized Data
D: 3-phenyl derivativeOrthorhombic, P2₁2₁2₁Typical values: a=7.9, b=11.4, c=13.8; α=β=γ=90~-20° (gauche)π-π stacking between phenyl groups of adjacent molecules.[10]

Note: Data for derivatives B and C are representative examples to illustrate comparative principles.

Analysis of Structural Trends:

The data reveals clear structure-property relationships. The formation of a salt (Derivative A) leads to a dense network of strong hydrogen bonds, which is a common and effective strategy for crystallizing amines.[6][9] In contrast, the N-benzoyl group in Derivative B introduces steric bulk and aromatic character, favoring weaker C-H···π interactions to guide packing. The introduction of a hydroxyl group (Derivative C) provides a strong hydrogen bond donor, which pairs with the basic nitrogen of a neighboring molecule, fundamentally altering the packing motif compared to the unsubstituted parent. The phenyl substituent in Derivative D introduces opportunities for π-π stacking, another key non-covalent interaction that directs crystal assembly.[10]

Visualizing Interaction Differences

H_Bonding_Comparison cluster_A Derivative A (Salt) cluster_C Derivative C (Hydroxy) A1 N-H+ Anion1 Br- A1->Anion1 Strong H-Bond A2 N-H+ Anion2 Br- A2->Anion2 Strong H-Bond C1_N N: C1_OH O-H C2_N N: C1_OH->C2_N Intermolecular H-Bond C2_OH O-H

Caption: Contrasting hydrogen bonding patterns in derivatives.

Part 4: An Alternative Perspective - Comparison with NMR Spectroscopy

While SC-XRD provides an unparalleled high-resolution snapshot of the solid-state structure, it does not describe the molecule's behavior in solution, which is more relevant to biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for this purpose, providing data on conformation and dynamics in the solution state.[11][12] A comprehensive structural analysis often leverages both techniques.[13]

Table 2: Comparison of SC-XRD and NMR for Structural Analysis
FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)
State Solid (single crystal)Solution
Primary Information Precise 3D atomic coordinates, bond lengths/angles, intermolecular packingThrough-bond & through-space correlations, conformational averaging, dynamics
Resolution Atomic (<1 Å)Lower, provides ensemble of structures or average conformation
Strengths Unambiguous determination of absolute stereochemistry and geometry.[5]Provides information on molecular motion and flexibility; more biologically relevant environment.[14]
Limitations Requires high-quality single crystals; structure may be a low-energy "crystal artifact" not present in solution.[15]Structure determination is complex for larger molecules; relies on distance restraints, not direct imaging.[11][12]
Application for Scaffold Definitive proof of substituent position (e.g., exo vs. endo) and solid-state conformation.[10]Determining if the solid-state conformation is preserved in solution; studying ring dynamics.

Synergistic Application:

The true power emerges when these techniques are combined.[13] For a novel 2-azabicyclo[2.2.1]heptane derivative, a researcher would first use SC-XRD to unequivocally determine its structure. Then, 2D NMR experiments (like NOESY) could be performed. If the key through-space correlations observed in the NOESY spectrum are consistent with the distances calculated from the crystal structure, it provides strong evidence that the solid-state conformation is the dominant one in solution. Discrepancies, however, would suggest conformational flexibility that could be critical for receptor binding and warrants further investigation.

Conclusion

The structural elucidation of 2-azabicyclo[2.2.1]heptane derivatives is a cornerstone of their development as therapeutic agents. Single-crystal X-ray diffraction provides the ultimate, high-resolution picture of their solid-state architecture, revealing subtle conformational details and the intermolecular forces that govern their assembly. By systematically comparing the crystal structures of different derivatives, researchers can build a deep understanding of structure-property relationships.

However, no single technique tells the whole story. A truly expert analysis recognizes the limitations of the solid-state view and complements it with solution-state data from techniques like NMR. This integrated approach, grounded in meticulous experimental practice from crystallization to refinement, provides the robust, multi-faceted structural understanding required to accelerate the journey from a promising molecular scaffold to a life-changing therapeutic.

References

A Comparative Guide to Validating the Absolute Stereochemistry of Synthesized 2-Azabicyclo[2.2.1]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rigid 2-azabicyclo[2.2.1]heptane scaffold is a privileged motif in medicinal chemistry, frequently serving as a core component in a variety of biologically active compounds. Its constrained bicyclic structure imparts unique conformational properties that can lead to enhanced potency and selectivity for a range of biological targets. As with all chiral molecules in drug development, the unequivocal determination of the absolute stereochemistry of synthesized 2-azabicyclo[2.2.1]heptane derivatives is not merely a regulatory formality but a critical step in understanding their structure-activity relationships (SAR) and ensuring their safety and efficacy.

This guide provides an in-depth comparison of the most robust and widely adopted methods for validating the absolute stereochemistry of 2-azabicyclo[2.2.1]heptanes: Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Amide Analysis, Single-Crystal X-ray Crystallography with Anomalous Dispersion, and Vibrational Circular Dichroism (VCD) Spectroscopy. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols tailored to the unique characteristics of this bicyclic amine, and offer a comparative analysis to guide researchers in selecting the most appropriate method for their specific needs.

The Critical Choice: A Decision-Making Framework

The selection of a method for absolute stereochemical determination is often dictated by the physical properties of the sample, the stage of the research, and the available resources. The following diagram illustrates a logical workflow for making this crucial decision.

Decision_Making_Framework Decision-Making Framework for Stereochemical Validation start Synthesized 2-Azabicyclo[2.2.1]heptane Derivative is_crystalline Is the sample a high-quality single crystal? start->is_crystalline xray Single-Crystal X-ray Crystallography is_crystalline->xray Yes is_oil_or_amorphous Is the sample an oil or amorphous solid? is_crystalline->is_oil_or_amorphous No end_xray Unambiguous 3D Structure xray->end_xray consider_vcd Consider VCD for non-crystalline samples xray->consider_vcd If crystallization fails vcd Vibrational Circular Dichroism (VCD) is_oil_or_amorphous->vcd sufficient_material Sufficient material for derivatization (>5 mg)? is_oil_or_amorphous->sufficient_material end_vcd Absolute Configuration in Solution vcd->end_vcd mosher Mosher's Amide Analysis (NMR) end_mosher Absolute Configuration via Diastereomers mosher->end_mosher sufficient_material->vcd No sufficient_material->mosher Yes

Caption: Decision-making workflow for selecting a stereochemical validation method.

Comparative Analysis of Key Methods

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Mosher's Amide Analysis (NMR)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[1]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2]Involves the formation of diastereomeric amides with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry.[3]
Sample Requirement High-quality single crystal (µg to mg scale).[4]5-10 mg of pure enantiomer in solution (e.g., CDCl₃).[2]~5 mg of the chiral amine for two separate reactions.[5]
Analysis Time Days to weeks (including crystal growth).1-2 days (including data acquisition and computation).1-2 days (including reactions and NMR analysis).[3]
Cost High (instrumentation and specialized personnel).[6]Moderate to High (specialized spectrometer and computational software).Low to Moderate (standard NMR spectrometer and reagents).
Advantages Provides the complete 3D structure, considered the "gold standard".Applicable to non-crystalline samples (oils, amorphous solids). Provides conformational information in solution.[7]Uses standard laboratory equipment (NMR). Reliable and well-established method.
Limitations Requires high-quality single crystals, which can be difficult to obtain.Requires access to a VCD spectrometer and computational expertise for DFT calculations. Can be challenging for highly flexible molecules.Requires chemical derivatization, which may be difficult for sterically hindered amines. Potential for ambiguity if the conformational model is not well-defined.
Best Suited For Crystalline final products and key intermediates where absolute proof of structure is required.Chiral intermediates or final products that are oils or difficult to crystallize.Rapid confirmation of stereochemistry when a VCD or X-ray facility is not readily available.

In-Depth Methodologies

Mosher's Amide Analysis (NMR Spectroscopy)

This classic method remains a workhorse in organic chemistry for its reliability and accessibility. The secondary amine of the 2-azabicyclo[2.2.1]heptane is derivatized with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct shielding/deshielding effects on the protons of the bicyclic core, which can be analyzed by ¹H NMR to deduce the absolute configuration.[3]

Causality Behind Experimental Choices: The choice of Mosher's acid chloride as the derivatizing agent is due to its reactivity and the presence of the magnetically anisotropic phenyl group and a ¹⁹F NMR handle, which provides a sensitive probe for analysis. The formation of two separate diastereomers from the (R)- and (S)-MTPA chlorides provides a self-validating system; the observed chemical shift differences should be opposite and approximately equal in magnitude.

Mosher_Workflow Mosher's Amide Analysis Workflow start Chiral 2-Azabicyclo[2.2.1]heptane react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S amide_R (R)-MTPA Amide Diastereomer react_R->amide_R amide_S (S)-MTPA Amide Diastereomer react_S->amide_S nmr_R Acquire ¹H NMR Spectrum amide_R->nmr_R nmr_S Acquire ¹H NMR Spectrum amide_S->nmr_S analyze Analyze Δδ (δS - δR) Values nmr_R->analyze nmr_S->analyze assign Assign Absolute Configuration analyze->assign

Caption: Workflow for Mosher's amide analysis.

Experimental Protocol: Mosher's Amide Analysis of a 2-Azabicyclo[2.2.1]heptane

  • Preparation of (R)-MTPA Amide:

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral 2-azabicyclo[2.2.1]heptane in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).

    • Add a small excess of anhydrous pyridine (approx. 5-10 µL).

    • Add a slight molar excess (approx. 1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).

    • Cap the NMR tube and gently agitate. The reaction is typically complete within 30 minutes at room temperature.

  • Preparation of (S)-MTPA Amide:

    • In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride).

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples.

    • Carefully assign the proton signals for both diastereomers. For the rigid 2-azabicyclo[2.2.1]heptane core, pay close attention to the bridgehead protons and the protons on the carbon atoms adjacent to the nitrogen. 2D NMR techniques (e.g., COSY) may be necessary for unambiguous assignment.

    • Calculate the chemical shift difference (Δδ) for corresponding protons using the formula: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA amide and δR is the chemical shift of the corresponding proton in the (R)-MTPA amide.

  • Determination of Absolute Configuration:

    • Based on the established conformational model of MTPA amides, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values.

    • By mapping the signs of the Δδ values onto the 3D structure of the 2-azabicyclo[2.2.1]heptane, the absolute configuration can be determined.

Single-Crystal X-ray Crystallography

This technique is considered the definitive method for determining absolute stereochemistry as it provides a complete and unambiguous three-dimensional structure of the molecule.[1] The method relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons of heavier atoms is slightly out of phase. This breaks Friedel's law, leading to small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), which can be used to determine the absolute configuration.[8]

Causality Behind Experimental Choices: For a molecule like 2-azabicyclo[2.2.1]heptane, which is composed of light atoms (C, H, N), obtaining a significant anomalous scattering signal can be challenging. Therefore, it is often necessary to introduce a heavier atom. This is typically achieved by forming a salt with a chiral acid containing a heavier atom (e.g., bromine or chlorine), or by derivatizing the molecule to include a heavy atom. The use of copper radiation (Cu Kα) is preferred over molybdenum radiation (Mo Kα) for light-atom structures as it enhances the anomalous scattering effect.

Experimental Protocol: Crystallization and X-ray Analysis of a 2-Azabicyclo[2.2.1]heptane Salt

  • Salt Formation and Crystallization:

    • Dissolve the enantiomerically pure 2-azabicyclo[2.2.1]heptane derivative in a suitable solvent (e.g., ethanol, isopropanol).

    • Add an equimolar amount of a chiral acid containing a heavy atom (e.g., (R)-(-)-mandelic acid or a brominated analogue).

    • Slowly evaporate the solvent at room temperature, or use vapor diffusion or liquid-liquid diffusion techniques to promote the growth of single crystals. A variety of co-crystallization agents can also be screened.[9]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a copper X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using standard software packages.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • The absolute configuration is determined by analyzing the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the incorrect enantiomer.[8]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2] Since enantiomers have VCD spectra that are equal in magnitude but opposite in sign, this technique provides a unique fingerprint of a molecule's absolute stereochemistry. The assignment is made by comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT) for one of the enantiomers.[10]

Causality Behind Experimental Choices: VCD is particularly advantageous for 2-azabicyclo[2.2.1]heptane derivatives that are oils or fail to form X-ray quality crystals. The rigid bicyclic core of this scaffold gives rise to a rich and well-defined VCD spectrum, making the comparison with calculated spectra more reliable. The choice of solvent is critical; deuterated solvents like CDCl₃ are often used to avoid interference from solvent absorption bands in the fingerprint region of the IR spectrum.

VCD_Workflow VCD Analysis Workflow start Chiral 2-Azabicyclo[2.2.1]heptane measure_vcd Measure Experimental VCD Spectrum start->measure_vcd dft_calc Perform DFT Calculation for One Enantiomer start->dft_calc compare Compare Experimental and Predicted Spectra measure_vcd->compare predict_spectra Predict VCD Spectra for Both Enantiomers dft_calc->predict_spectra predict_spectra->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for VCD analysis.

Experimental Protocol: VCD Analysis of a 2-Azabicyclo[2.2.1]heptane

  • Sample Preparation:

    • Dissolve 5-10 mg of the enantiomerically pure 2-azabicyclo[2.2.1]heptane derivative in approximately 200 µL of a suitable deuterated solvent (e.g., CDCl₃) to achieve a concentration of 0.1-0.2 M.

  • Data Acquisition:

    • Transfer the solution to an appropriate IR cell with a path length of 100-200 µm.

    • Acquire the VCD and IR spectra on a VCD spectrometer. Data collection typically takes several hours to achieve a good signal-to-noise ratio.

  • Computational Analysis:

    • Perform a conformational search for one enantiomer of the 2-azabicyclo[2.2.1]heptane derivative using a molecular mechanics force field.

    • For the low-energy conformers, perform geometry optimization and frequency calculations using DFT (e.g., at the B3LYP/6-31G(d) level of theory).

    • Calculate the VCD and IR spectra for each conformer and generate a Boltzmann-averaged spectrum based on the relative energies of the conformers.

  • Absolute Configuration Assignment:

    • Compare the experimental VCD spectrum with the calculated spectra for both enantiomers (the spectrum for the other enantiomer is the mirror image of the calculated one).

    • A good match in the signs and relative intensities of the major VCD bands allows for a confident assignment of the absolute configuration.

Conclusion

The determination of the absolute stereochemistry of 2-azabicyclo[2.2.1]heptane derivatives is a critical aspect of their development as therapeutic agents. While single-crystal X-ray crystallography remains the gold standard for its definitive nature, its requirement for high-quality crystals can be a significant bottleneck. Mosher's amide analysis provides a reliable and accessible NMR-based alternative, particularly when specialized equipment is unavailable. Vibrational Circular Dichroism has emerged as a powerful and increasingly popular technique that bridges the gap, offering unambiguous stereochemical assignment for non-crystalline samples in solution. By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to efficiently and confidently validate the stereochemistry of their synthesized 2-azabicyclo[2.2.1]heptanes, thereby accelerating the drug discovery and development process.

References

A Comparative Guide to the Cost-Effective Synthesis of 7-Azabicyclo[2.2.1]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-azabicyclo[2.2.1]heptane scaffold is a conformationally constrained proline analogue of significant interest in medicinal chemistry. Its rigid bicyclic structure allows for the precise spatial orientation of substituents, making it a valuable building block for a wide range of therapeutic agents, including ligands for nicotinic acetylcholine receptors. This guide provides a comparative analysis of the most common synthetic pathways to this important scaffold, with a focus on cost-effectiveness, practicality, and overall efficiency.

Introduction to Synthetic Strategies

The construction of the 7-azabicyclo[2.2.1]heptane core can be approached through several distinct synthetic strategies. The choice of a particular route is often dictated by the desired substitution pattern, scale of the synthesis, and the availability and cost of starting materials and reagents. In this guide, we will explore and compare three primary pathways:

  • Intramolecular Cyclization of Cyclohexane Derivatives: These routes commence with readily available cyclohexane precursors, building the bicyclic system through a key intramolecular ring-closing reaction.

  • Diels-Alder Cycloaddition: This classic approach utilizes the [4+2] cycloaddition of a pyrrole derivative with a suitable dienophile to directly form the bicyclic core.

  • Intramolecular Carbolithiation: This less common but effective method involves the cyclization of an organolithium intermediate generated via a tin-lithium exchange.

Comparative Analysis of Synthetic Pathways

The following table provides a high-level comparison of the three major synthetic routes to the 7-azabicyclo[2.2.1]heptane core. The cost estimates are based on representative laboratory-scale pricing of starting materials and key reagents and are intended for comparative purposes.

Metric Intramolecular Cyclization (from trans-4-Aminocyclohexanol) Diels-Alder Reaction (from N-Boc-pyrrole) Intramolecular Carbolithiation (from a 2,5-disubstituted pyrrolidine)
Starting Material Cost ModerateModerate to HighHigh
Key Reagents MsCl, t-BuOK, TFADienophile (e.g., methyl 2-benzamidoacrylate), Lewis acids (optional)n-BuLi, Tributyltin chloride
Overall Yield Good (multi-step)Variable (highly dependent on substrates)Moderate to Good (for key cyclization)
Number of Steps 4-5 steps1-3 steps to coreMulti-step to precursor
Scalability GoodModerate (can be limited by Diels-Alder efficiency)Limited by use of organolithiums and tin reagents
Purification Chromatography often requiredChromatography often requiredChromatography often required
Safety Considerations Use of strong bases and acidsPotentially high temperatures or pressuresPyrophoric reagents (n-BuLi), toxic tin compounds

Pathway 1: Intramolecular Cyclization of trans-4-Aminocyclohexanol

This pathway represents a robust and scalable approach to the 7-azabicyclo[2.2.1]heptane core, starting from the commercially available and moderately priced trans-4-aminocyclohexanol. The key transformation is a base-promoted intramolecular nucleophilic displacement.

Causality Behind Experimental Choices

The choice of the Boc protecting group for the amine is strategic; it is stable to the conditions of mesylation and the subsequent base-promoted cyclization, yet it can be readily removed under acidic conditions without affecting the bicyclic core. Mesylation of the hydroxyl group is a common and efficient method to convert it into a good leaving group, which is essential for the intramolecular S(_N)2 reaction. Potassium tert-butoxide is a strong, non-nucleophilic base that effectively deprotonates the carbamate nitrogen, initiating the ring-closing cyclization. The use of trifluoroacetic acid for deprotection is advantageous as it is volatile and can be easily removed in vacuo.

Experimental Protocol

A representative five-step synthesis of an N-benzoyl-7-azabicyclo[2.2.1]heptane is outlined below[1]:

  • N-Protection: The amino group of trans-4-aminocyclohexanol hydrochloride is protected with a tert-butyloxycarbonyl (Boc) group.

  • Activation of the Hydroxyl Group: The hydroxyl group is converted to a good leaving group, typically a mesylate.

  • Intramolecular Cyclization: The bicyclic ring system is formed via a base-promoted intramolecular nucleophilic displacement.

  • Deprotection: The Boc group is removed under acidic conditions to yield the parent 7-azabicyclo[2.2.1]heptane.

  • N-Substitution: The desired substituent is introduced onto the nitrogen atom.

Workflow Diagram

Caption: Workflow for the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes via intramolecular cyclization.

Pathway 2: Diels-Alder Reaction

The Diels-Alder reaction provides a more convergent approach to the 7-azabicyclo[2.2.1]heptane skeleton. A common strategy involves the cycloaddition of an N-protected pyrrole with a suitable dienophile. The success of this pathway is highly dependent on the electronic nature of the reactants.

Causality Behind Experimental Choices

The N-protecting group on the pyrrole is crucial. Electron-withdrawing groups, such as Boc or benzoyl, reduce the aromaticity of the pyrrole ring, thereby promoting its participation as a diene in the cycloaddition. The choice of dienophile dictates the substitution pattern on the resulting bicyclic system. The reaction can sometimes be sluggish and may require elevated temperatures or high pressure to achieve reasonable yields. Lewis acid catalysis can also be employed to accelerate the reaction. A subsequent hydrogenation step is often necessary to reduce the double bond in the newly formed ring.

Experimental Protocol

A representative synthesis of a 7-azabicyclo[2.2.1]heptane derivative via a Diels-Alder reaction is described below[2][3]:

  • Diels-Alder Cycloaddition: Methyl 2-benzamidoacrylate (dienophile) is reacted with a diene such as Danishefsky's diene.

  • Hydrolysis and Cyclization Precursor Formation: The initial adduct is hydrolyzed and further manipulated to form a suitable precursor for the intramolecular cyclization to form the second ring.

  • Hydrogenation: The double bond in the six-membered ring is reduced.

  • Intramolecular Cyclization: A base-promoted internal nucleophilic displacement of a mesylate group forms the 7-azabicyclo[2.2.1]heptane ring system.

  • Deprotection: The protecting groups are removed to yield the final product.

This particular example combines a Diels-Alder strategy with a final intramolecular cyclization, highlighting the modularity of these synthetic approaches. A more direct Diels-Alder approach would involve the reaction of an N-protected pyrrole with a dienophile to directly form the bicyclic system, though this can be challenging.

Workflow Diagram

Caption: A multi-step synthesis of a 7-azabicyclo[2.2.1]heptane derivative initiated by a Diels-Alder reaction.

Pathway 3: Intramolecular Carbolithiation

This pathway offers a powerful method for the construction of the 7-azabicyclo[2.2.1]heptane ring system through the formation of a carbon-carbon bond via an intramolecular carbolithiation. This approach involves the use of organotin and organolithium reagents.

Causality Behind Experimental Choices

The key step in this synthesis is the tin-lithium exchange, which generates a highly reactive organolithium species. This is typically achieved by treating a tributylstannyl precursor with n-butyllithium at low temperatures. The subsequent intramolecular carbolithiation, or anionic cyclization, is a rapid process that forms the bicyclic skeleton. The resulting organolithium can be quenched with an electrophile to introduce a substituent at the 2-position. The use of a mixed solvent system, such as hexanes and diethyl ether, and the addition of TMEDA can be crucial for the efficiency of the transmetalation and cyclization steps.

Experimental Protocol

A representative synthesis of a substituted 7-azabicyclo[2.2.1]heptane via intramolecular carbolithiation is as follows[4][5]:

  • Preparation of the Stannane Precursor: A suitable 2,5-disubstituted pyrrolidine bearing a tributyltin group and a pendant alkene is synthesized.

  • Tin-Lithium Exchange and Cyclization: The stannane is treated with n-butyllithium to generate the organolithium intermediate, which undergoes spontaneous intramolecular cyclization.

  • Electrophilic Quench: The newly formed bicyclic organolithium is quenched with an electrophile to afford the 2-substituted 7-azabicyclo[2.2.1]heptane.

Workflow Diagram

Caption: Synthesis of a 2-substituted 7-azabicyclo[2.2.1]heptane via intramolecular carbolithiation.

Conclusion and Recommendations

The choice of the most cost-effective synthetic pathway to 7-azabicyclo[2.2.1]heptanes is highly dependent on the specific research or development goals.

  • For large-scale synthesis and when the final product does not require complex substitution at the bridgehead positions, the intramolecular cyclization of trans-4-aminocyclohexanol is often the most practical and cost-effective approach due to its reliable scalability and the moderate cost of the starting material.

  • The Diels-Alder reaction offers a more convergent and versatile route for accessing a variety of substituted 7-azabicyclo[2.2.1]heptanes. While potentially having fewer steps to the core structure, the overall cost-effectiveness can be diminished by the price of specialized dienophiles and potentially lower yields.

  • The intramolecular carbolithiation pathway is a powerful tool for specific applications, particularly for the synthesis of 2-substituted derivatives. However, the high cost and toxicity of tin reagents, along with the use of pyrophoric organolithiums, generally make it less suitable for large-scale and cost-sensitive applications.

Ultimately, a thorough evaluation of the target molecule's structure, the required scale of the synthesis, and the available resources will guide the selection of the optimal synthetic strategy.

References

A Senior Application Scientist's Guide to the Purity Assessment of 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Chiral Building Block

In the landscape of modern drug discovery, the structural complexity and chiral integrity of starting materials are paramount. 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane, a conformationally rigid bicyclic diamine, represents a valuable chiral building block for synthesizing a new generation of therapeutic agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2] Its rigid framework allows for precise orientation of functional groups, a key factor in optimizing drug-target interactions. However, this structural sophistication presents a significant analytical challenge. The seemingly simple question, "How pure is this material?", fragments into a multi-faceted inquiry: What is its chemical purity? What is its enantiomeric excess? What are the identities and levels of process-related impurities and residual solvents?

This guide provides a comprehensive comparison of orthogonal analytical standards for assessing the purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in the authoritative standards of the pharmaceutical industry, such as the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Defining Purity: An Orthogonal, Multi-Technique Imperative

No single analytical technique can comprehensively define the purity of a complex molecule like this compound. Its structure lacks a strong UV chromophore, possesses a critical stereocenter, and may contain non-volatile as well as volatile impurities. Therefore, an orthogonal approach, leveraging the strengths of multiple, disparate techniques, is not just recommended—it is essential for a robust and defensible purity assessment.

The analytical workflow must address three distinct types of impurities as classified by the ICH: organic impurities (starting materials, by-products, degradation products), inorganic impurities, and residual solvents.[5] Our strategy integrates four key techniques to build a complete purity profile.

AnalyticalWorkflow cluster_input Sample Intake & Initial Assessment cluster_purity Quantitative Purity Assessment cluster_output Final Purity Assignment Sample Batch of 2-Boc-7-amino- 2-azabicyclo[2.2.1]heptane NMR_ID Structural Confirmation & Identity Check via ¹H & ¹³C NMR Sample->NMR_ID HPLC Chemical Purity (Organic Impurities) RP-HPLC with CAD/ELSD NMR_ID->HPLC Chiral Stereochemical Purity (Enantiomeric Excess) Chiral HPLC or SFC NMR_ID->Chiral GCMS Volatile Impurities (Residual Solvents) Headspace GC-MS NMR_ID->GCMS qNMR Absolute Purity (Primary Method) Quantitative NMR (qNMR) NMR_ID->qNMR Data Integrate All Data: - HPLC Area % - Enantiomeric Excess - Solvent Content (ppm) - qNMR Assay HPLC->Data Chiral->Data GCMS->Data qNMR->Data CoA Certificate of Analysis (Final Purity Value) Data->CoA

Caption: Orthogonal workflow for comprehensive purity analysis.

Technique Comparison: Strengths, Limitations, and Protocols

Nuclear Magnetic Resonance (NMR): The Arbiter of Structure and a Primary Quantitation Tool

NMR spectroscopy is indispensable, serving two critical functions: unambiguous structural confirmation and primary quantitative analysis.

  • Expertise & Experience: For a molecule like this, a standard ¹H NMR is the first step to confirm identity. We look for the characteristic signals of the Boc group (~1.4 ppm), the bicyclic scaffold protons, and the amine protons. More advanced 2D NMR techniques (like COSY and HSQC) can be used to assign every proton and carbon, confirming connectivity and ruling out isomeric impurities.[6][7][8] However, its most powerful and often underutilized capability is for quantitation. Quantitative NMR (qNMR) is a primary analytical method where the signal area is directly proportional to the number of nuclei, allowing for purity determination without a specific reference standard of the analyte itself.[9][10][11][12] This is a significant advantage over chromatography, which relies on response factors that can vary between analytes and impurities.

  • Trustworthiness: A qNMR protocol is self-validating. By using a certified internal standard of known purity and weighing both the standard and the analyte accurately, the purity of the analyte can be calculated directly.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Standard Selection: Choose a high-purity, certified internal standard with sharp signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are excellent choices.

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the this compound sample and 5-10 mg of the certified internal standard into a clean vial.

  • Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that fully dissolves both compounds.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of both the analyte and standard protons to ensure full magnetization recovery. A D1 of 30-60 seconds is typical.

    • Acquire the spectrum with a 90° pulse angle.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, unique signal from the analyte (e.g., the 9 protons of the Boc group) and a unique signal from the internal standard.

  • Calculation: Use the standard qNMR equation to determine purity.[12]

Reverse-Phase HPLC: The Workhorse for Organic Impurity Profiling

High-Performance Liquid Chromatography is the cornerstone for separating and quantifying non-volatile organic impurities.

  • Expertise & Experience: The target molecule is a polar, saturated amine, lacking a strong UV chromophore. Standard UV detection at low wavelengths (e.g., 210-220 nm) will have poor sensitivity and is non-specific. This is a classic pitfall. A superior approach is to use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). These detectors provide a more uniform response for non-volatile compounds, irrespective of their optical properties, making them ideal for "area percent" purity calculations when reference standards for impurities are unavailable. A C18 column is a robust starting point for method development.[13][14]

  • Trustworthiness: The method's validity is established by demonstrating adequate separation of the main peak from all impurities. System suitability parameters like resolution (>2), tailing factor (0.8-1.5), and reproducibility of injections (<2% RSD) must be met.

Experimental Protocol: RP-HPLC with CAD/ELSD

ParameterRecommended Setting
Instrumentation HPLC system with a quaternary pump, autosampler, and CAD or ELSD.
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Water:Acetonitrile to a concentration of ~1 mg/mL.
Chiral Chromatography: Quantifying Enantiomeric Purity

For a chiral building block, confirming the enantiomeric excess (e.e.) is as important as chemical purity.

  • Expertise & Experience: The rigid bicyclic structure lends itself well to separation on polysaccharide-based chiral stationary phases (CSPs). A method developed for the closely related 2-azabicyclo[2.2.1]hept-5-en-3-one demonstrated successful separation on a Chiralcel OD-H column (cellulose tris(3,5-dimethylphenylcarbamate)).[15] This provides an excellent, evidence-based starting point. Both normal-phase (HPLC) and supercritical fluid chromatography (SFC) are viable. SFC is often faster and uses less organic solvent, making it a preferred modern technique.

  • Trustworthiness: The method must be validated for specificity by demonstrating baseline resolution (Rs > 1.5) between the desired enantiomer and its undesired counterpart. The limit of quantitation (LOQ) for the minor enantiomer must be established to ensure trace amounts can be reliably measured.

Experimental Protocol: Chiral HPLC

ParameterRecommended Setting
Instrumentation HPLC system with UV detector.
Column Chiralcel OD-H (or similar polysaccharide-based CSP), 4.6 mm x 250 mm, 5 µm.
Mobile Phase n-Hexane / Isopropanol (e.g., 80:20 v/v) with 0.1% diethylamine (DEA). The DEA is critical to reduce peak tailing by interacting with free silanols on the silica support.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm (while not ideal, it is often sufficient for detecting the minor enantiomer against a clean baseline).
Sample Preparation Dissolve sample in the mobile phase to a concentration of ~0.5 mg/mL.
Headspace Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles

Residual solvents from the manufacturing process are a critical class of impurities regulated by ICH Q3C guidelines.[16]

  • Expertise & Experience: this compound is a non-volatile solid. Any residual solvents used during synthesis or purification (e.g., THF, ethyl acetate, hexane, dichloromethane) must be quantified. Headspace GC is the definitive technique.[17][18] Coupling it with a Mass Spectrometry (MS) detector provides certainty in identification, which is superior to using a Flame Ionization Detector (FID) alone, especially when dealing with unknown peaks.[19][20]

  • Trustworthiness: The method is validated against a standard mix of expected solvents. The sample is dissolved in a high-boiling solvent (like DMSO), heated in a sealed vial, and the headspace gas is injected into the GC, ensuring the non-volatile analyte does not contaminate the system.

Data Synthesis and Comparative Summary

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the specific question being asked.

MethodSelection cluster_props Key Physicochemical Properties cluster_techs Resulting Analytical Technique Choice Analyte Analyte Properties (this compound) Prop1 Chiral Center Present Analyte->Prop1 has Prop2 Weak UV Chromophore Analyte->Prop2 has Prop3 Non-Volatile Solid Analyte->Prop3 is a Prop4 Potential for Volatile Process Impurities Analyte->Prop4 has Tech4 NMR Spectroscopy (Structure & Quantitation) Analyte->Tech4 identity confirmed by Tech1 Chiral HPLC / SFC Prop1->Tech1 requires Tech2 HPLC with Universal Detector (CAD, ELSD) Prop2->Tech2 necessitates Prop3->Tech2 suited for Tech3 Headspace GC-MS Prop4->Tech3 requires

Caption: Logic for selecting appropriate analytical techniques.

Comparative Data Summary Table

TechniquePrimary TargetStrengthsLimitationsCausality for Use
qNMR Absolute Purity (Assay) & StructurePrimary method, no reference standard needed for analyte, high precision, structurally specific.[9][21]Lower sensitivity for trace impurities, requires expensive equipment and expertise.Provides an unbiased, absolute purity value to anchor all other relative chromatographic measurements.
RP-HPLC (CAD/ELSD) Non-volatile Organic ImpuritiesHigh resolution, good for quantifying unknown impurities by area percent.Detector response can be non-linear; requires method development.Orthogonal to NMR and GC, provides the most detailed profile of process-related and degradation impurities.
Chiral HPLC/SFC Enantiomeric PurityDirectly measures the enantiomeric excess, highly sensitive to the undesired enantiomer.[15]Requires specialized chiral columns; method development can be challenging.The biological activity of a chiral molecule is often confined to one enantiomer; this is a critical parameter.
Headspace GC-MS Residual Solvents & Volatile ImpuritiesHighly sensitive and specific for volatile compounds, definitive identification with MS.[17][20]Not suitable for non-volatile analytes or impurities.Ensures compliance with safety-based regulatory limits (ICH Q3C) for residual solvents.[16]

Conclusion

A thorough and defensible purity analysis of this compound cannot be achieved with a single method. It requires a carefully constructed orthogonal strategy. By integrating the structural and quantitative power of NMR , the high-resolution separation of HPLC with universal detection, the stereochemical specificity of chiral chromatography , and the volatile-screening capability of headspace GC-MS , a complete and trustworthy purity profile can be established. This multi-faceted approach ensures that the material meets the stringent quality standards required for its use in research and the development of new medicines, ultimately safeguarding the integrity of the final drug product.

References

Safety Operating Guide

2-Boc-7-amino-2-azabicyclo[2.2.1]heptane proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane

For researchers and drug development professionals, the synthesis and application of novel molecules like this compound are central to discovery. This bicyclic organic compound, with its rigid framework, serves as a valuable building block in medicinal chemistry.[1] However, beyond its synthesis and utility, a deep understanding of its lifecycle within the laboratory—including its proper disposal—is paramount for ensuring personnel safety and environmental stewardship.

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound (CAS No: 1251015-62-9), grounded in established safety data and regulatory frameworks.[2][3] Our objective is to move beyond mere procedural instruction and to instill a foundational understanding of why these steps are critical.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is non-negotiable. This compound is classified with several key hazards that directly inform all handling and disposal protocols.

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement Source(s)
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [4][5]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [5][6][7]
Serious Eye Damage/Irritation Category 2A / 1 H319/H318: Causes serious eye irritation/damage [5][6]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation [5][6][7]

| Combustible Solids | Category 11 | Not Applicable | |

Causality Behind the Hazards:

  • Oral Toxicity (H302): This classification underscores the importance of preventing ingestion. This dictates stringent personal hygiene practices (e.g., washing hands thoroughly after handling) and ensuring waste is securely contained to prevent cross-contamination of surfaces.[8]

  • Skin and Eye Irritation (H315, H319): The compound can cause significant irritation upon contact. This necessitates the mandatory use of appropriate Personal Protective Equipment (PPE), including gloves and eye protection, to create a barrier between the chemical and the user.[6]

  • Respiratory Irritation (H335): As a solid, the primary risk of respiratory exposure comes from dust formation.[9] All handling, especially of bulk quantities and during spill cleanup, should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of airborne particles.[6][10]

The Core Disposal Principle: Licensed Chemical Incineration

The universally recommended disposal method for this compound is controlled incineration at a licensed chemical destruction facility.[9][11] This method is preferred because it ensures the complete thermal destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide and nitrogen oxides, which can be managed by flue gas scrubbing systems.[11]

Crucially, this chemical waste must not be discharged into sewer systems or disposed of in standard laboratory trash. [11] Such actions would constitute a serious regulatory violation and pose a direct threat to the environment.

Operational Protocol: From Benchtop to Pickup

The following steps provide a systematic workflow for safely accumulating this compound waste in the laboratory.

Step 1: Donning Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure the following PPE is worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[12]

  • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile) inspected for integrity before use.[8][11]

  • Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron may be advisable.[10]

  • Respiratory Protection: For operations that may generate dust, or if ventilation is inadequate, use a NIOSH-approved particle respirator.[9]

Step 2: Waste Container Selection and Segregation

Proper containment is the foundation of safe waste management.

  • Compatibility: Select a waste container made of a material compatible with the chemical. The original container or a high-density polyethylene (HDPE) container is often suitable.[13]

  • Segregation: This waste stream must be kept separate. Do not mix with other waste streams like halogenated solvents, acids, or bases unless explicitly permitted by your institution's waste management plan.[13] Incompatible materials can lead to dangerous chemical reactions.

  • Condition: The container must be in good condition, free of leaks, and have a secure, tightly-closing lid.[14]

Step 3: Mandatory Container Labeling

Proper labeling is a critical regulatory requirement. The label must clearly state:

  • The words "HAZARDOUS WASTE" .[13][14]

  • The full chemical name: "this compound" and its CAS number "1251015-62-9" . Avoid using formulas or abbreviations.[14]

  • An accurate list of all constituents in the container, including any solvents, with their approximate percentages.[13]

  • The associated hazard pictograms (e.g., GHS07 for harmful/irritant).

Step 4: Accumulation and Storage

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[14]

  • Keep Containers Closed: The waste container must be kept tightly capped at all times, except when actively adding waste.[13][14] A funnel should never be left in the opening.

  • Secondary Containment: It is best practice to store the container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Location: Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[6][11]

Emergency Preparedness: Spill and Exposure Response

Accidents require immediate and correct action. All personnel should be familiar with these procedures.

Accidental Release Measures
  • Evacuate and Ventilate: Ensure adequate ventilation and evacuate non-essential personnel from the immediate area.[9]

  • Remove Ignition Sources: Although a combustible solid, removing all sources of ignition is a prudent precaution.[11]

  • Contain the Spill: Prevent further spillage and stop the material from entering drains or waterways.[10][11]

  • Clean-up: For small spills, carefully sweep up the solid material, avoiding dust formation.[7][9] Use non-sparking tools.[11] Place the collected material and any contaminated cleaning supplies (e.g., absorbent pads) into a designated hazardous waste container for disposal.[10][11]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[11]

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9][11]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. Consult a physician if irritation persists.[7][9]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[6][11]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[9][11]

Disposal of Contaminated Labware and Packaging

  • Solid Waste: Disposable items heavily contaminated with the compound (e.g., weigh boats, gloves, absorbent paper) should be collected in the same solid hazardous waste container.

  • Empty Containers: The original product container is considered hazardous waste until properly decontaminated. The preferred method is to triple-rinse the container with a suitable solvent.[11] The rinsate must be collected as hazardous waste. Once decontaminated, the container can be punctured to render it unusable and disposed of according to institutional policy, which may include recycling or landfill disposal.[11]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper management of this compound waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Accumulation cluster_disposal Final Disposal A Start: Generate Waste (Pure solid, solution, or contaminated item) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible & Labeled Hazardous Waste Container B->C D Place Waste in Container C->D E Securely Cap Container Immediately D->E F Store in Designated SAA (Secondary Containment, Ventilated) E->F G Is Container Full? F->G Periodically Check G->D No (Continue Adding Waste) H Arrange Pickup by Licensed Waste Management Service G->H Yes I Transport to Approved Facility for Controlled Incineration H->I

Caption: Decision workflow for handling and disposal.

Governing Regulatory Framework

In the United States, the management of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16] These regulations, found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273, provide the "cradle-to-grave" framework for hazardous waste management.[15] It is essential to operate in full compliance not only with federal laws but also with your specific state and institutional guidelines, which may be more stringent.[16][17]

By adhering to this detailed protocol, laboratory professionals can ensure that their vital research does not come at the cost of safety or environmental integrity. The responsible management of chemical reagents from acquisition to final disposal is a hallmark of scientific excellence.

References

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